1-thiochroman-4-yl-1H-imidazole
Description
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Properties
Molecular Formula |
C12H12N2S |
|---|---|
Molecular Weight |
216.30 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-thiochromen-4-yl)imidazole |
InChI |
InChI=1S/C12H12N2S/c1-2-4-12-10(3-1)11(5-8-15-12)14-7-6-13-9-14/h1-4,6-7,9,11H,5,8H2 |
InChI Key |
FKBRQKXNXPUXLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=CC=CC=C2C1N3C=CN=C3 |
Origin of Product |
United States |
Foundational & Exploratory
Chemical Properties and Translational Pharmacology of 1-Thiochroman-4-yl-1H-imidazole: A Technical Guide
Executive Summary
In the landscape of cardiovascular drug development, targeting the renin-angiotensin-aldosterone system (RAAS) has historically relied on mineralocorticoid receptor antagonists (MRAs). However, the phenomenon of "aldosterone escape" and off-target steroidal side effects have driven the search for upstream interventions. 1-Thiochroman-4-yl-1H-imidazole has emerged as a critical pharmacophore and synthetic intermediate in the development of next-generation Aldosterone Synthase (CYP11B2) inhibitors[1].
As a Senior Application Scientist, I have structured this guide to dissect the chemical properties, synthetic methodologies, and mechanistic rationale behind this specific scaffold. By bridging structural chemistry with targeted pharmacology, this whitepaper provides researchers with a comprehensive framework for utilizing thiochroman-imidazole derivatives in drug discovery.
Physicochemical Profiling
The molecular architecture of 1-thiochroman-4-yl-1H-imidazole consists of a bicyclic benzothiopyran (thiochroman) core covalently linked at the C4 position to an imidazole ring. This specific geometry is highly intentional: the imidazole acts as a reactive/coordinating warhead, while the thiochroman system provides a tunable lipophilic anchor.
Quantitative Chemical Data
The following table summarizes the core physicochemical properties that dictate the molecule's behavior in both synthetic environments and biological systems:
| Property | Value | Rationale / Implication |
| IUPAC Name | 1-(3,4-dihydro-2H-thiochromen-4-yl)-1H-imidazole | Standardized nomenclature. |
| Molecular Formula | C₁₂H₁₂N₂S | Defines the atomic composition. |
| Molecular Weight | 216.30 g/mol | Highly efficient lead-like molecular weight. |
| Hydrogen Bond Donors | 0 | Enhances passive membrane permeability. |
| Hydrogen Bond Acceptors | 2 (Imidazole nitrogens) | Critical for target enzyme coordination. |
| Rotatable Bonds | 1 (C4–N1 bond) | Confers conformational rigidity, reducing entropy loss upon target binding. |
| Core Scaffolds | Benzothiopyran, Imidazole | Provides the dual-pharmacophore necessary for CYP11B2 selectivity. |
Synthetic Methodology & Validation
The synthesis of 1-thiochroman-4-yl-1H-imidazole and its downstream sulfone derivative requires precise control over nucleophilic substitution and oxidation. The protocols below are designed as self-validating systems , ensuring high fidelity and yield through integrated quality control steps.
Protocol A: Synthesis of 1-Thiochroman-4-yl-1H-imidazole
-
Objective: Convert thiochroman-4-ol to the target imidazole derivative via nucleophilic substitution[2].
-
Causality & Rationale: 1,1'-Carbonyldiimidazole (CDI) is deliberately selected over stepwise thionyl chloride/imidazole methods. CDI activates the C4-hydroxyl group by forming a transient imidazolide intermediate. Subsequent displacement by the released imidazole yields the product. This avoids harsh halogenation that could prematurely oxidize or degrade the electron-rich thioether moiety. Furthermore, the irreversible evolution of CO₂ gas provides a thermodynamic driving force, pushing the reaction to completion.
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2.0 mmol of thiochroman-4-ol in 15 mL of anhydrous acetonitrile.
-
Activation: Add 2.0 mmol of 1,1'-carbonyldiimidazole (CDI) in a single portion.
-
Reaction: Heat the mixture to reflux (approx. 82°C) for 4 hours. Observe the effervescence of CO₂ gas.
-
Self-Validation (Monitoring): Perform Thin-Layer Chromatography (TLC) using an eluent of 5% Methanol in Dichloromethane. The starting alcohol will appear as a lower Rf spot. The reaction is deemed complete when this spot is entirely consumed, replaced by a higher Rf spot corresponding to the less polar imidazole product.
-
Workup & Purification: Cool to room temperature, concentrate under reduced pressure, and purify the residue via silica gel flash chromatography to isolate the pure intermediate[2].
Protocol B: Oxidation to 1-(1,1-Dioxo-thiochroman-4-yl)-1H-imidazole
-
Objective: Synthesize the sulfone derivative to stabilize the molecule against metabolic liabilities.
-
Causality & Rationale: In biological systems, the thioether sulfur is a "soft spot" prone to unpredictable in vivo oxidation by hepatic cytochromes, forming chiral sulfoxides. Pre-emptive oxidation to the symmetric sulfone using Oxone® (potassium peroxymonosulfate) eliminates this liability. Additionally, the sulfone increases the topological polar surface area (TPSA), favorably tuning the molecule's binding kinetics within the CYP11B2 active site[2].
Step-by-Step Procedure:
-
Preparation: Dissolve 0.60 mmol of 1-thiochroman-4-yl-1H-imidazole in 3 mL of methanol. Cool the solution to 0°C using an ice bath.
-
Oxidation: Dropwise, add an excess solution of Oxone® dissolved in 3 mL of deionized water.
-
Reaction: Remove the ice bath and allow the heterogeneous mixture to stir overnight at room temperature.
-
Self-Validation (Monitoring): Analyze an aliquot via LC-MS. Successful oxidation is confirmed by a definitive mass shift of +32 Da (corresponding to the addition of two oxygen atoms).
-
Workup: Concentrate the mixture to remove methanol, extract the aqueous residue with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography[2].
Fig 1. Synthetic workflow and oxidation of 1-thiochroman-4-yl-1H-imidazole.
Mechanistic Pharmacology: CYP11B2 Targeting
Aldosterone synthase (CYP11B2) is a mitochondrial cytochrome P450 enzyme responsible for the terminal oxidation steps of aldosterone biosynthesis. A critical, historically persistent challenge in developing CYP11B2 inhibitors is achieving selectivity over CYP11B1 (Steroid 11-beta-hydroxylase), which shares 93% sequence homology and mediates cortisol synthesis[3]. Inhibiting CYP11B1 leads to severe adrenal insufficiency.
The 1-thiochroman-4-yl-1H-imidazole scaffold addresses this challenge through a highly engineered dual-pharmacophore approach:
-
The Metal Binding Group (MBG): The sp²-hybridized nitrogen (N3) of the imidazole ring acts as a potent Lewis base. It coordinates directly with the octahedral Fe(III) of the CYP11B2 heme porphyrin[4]. This coordinate bond displaces the native distal water ligand, competitively blocking the binding and subsequent oxidation of 18-hydroxycorticosterone to aldosterone[3].
-
The Hydrophobic Anchor: The bulky, bicyclic thiochroman core is specifically designed to exploit subtle topological differences in the active site cavities of CYP11B2 versus CYP11B1. By occupying the hydrophobic pocket adjacent to the heme, the thiochroman ring provides the exact steric bulk necessary to disrupt binding to CYP11B1, thereby sparing cortisol production[4].
Fig 2. Dual-pharmacophore mechanism of CYP11B2 inhibition by the imidazole scaffold.
Translational Outlook
The development of highly selective aldosterone synthase inhibitors (ASIs) represents a paradigm shift in the management of resistant hypertension, congestive heart failure, and primary aldosteronism[1]. Early-generation ASIs, such as fadrozole, suffered from poor CYP11B2/CYP11B1 selectivity, limiting their clinical viability due to blunted cortisol responses[1].
Advanced scaffolds incorporating optimized hydrophobic anchors—such as the thiochroman derivatives detailed in this guide—have paved the way for highly selective clinical candidates. By effectively suppressing pathological aldosterone synthesis without inducing the hyperkalemia or anti-androgenic side effects associated with traditional MRAs (like spironolactone), these molecules offer a highly targeted, upstream approach to mitigating cardiovascular and renal remodeling[1].
Sources
- 1. The Emerging Role of Aldosterone Synthase Inhibitors in Overcoming Renin–Angiotensin–Aldosterone System Therapy Limitations: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Decoding the Biological Activity of 1-Thiochroman-4-yl-1H-Imidazole Derivatives: A Technical Guide for Drug Development
Executive Summary
The rational design of selective enzyme inhibitors requires a precise architectural balance between target affinity and off-target avoidance. In the landscape of cardiovascular and metabolic drug development, 1-thiochroman-4-yl-1H-imidazole derivatives have emerged as a highly privileged class of compounds[1]. By hybridizing the heme-coordinating capacity of the imidazole ring with the rigid, lipophilic topography of the thiochroman scaffold, these derivatives function as potent, highly selective inhibitors of Aldosterone Synthase (CYP11B2) [2].
This technical whitepaper deconstructs the structure-activity relationships (SAR), mechanistic pharmacology, and validated experimental workflows required to synthesize and evaluate these compounds, providing a comprehensive framework for researchers advancing next-generation antihypertensive and anti-fibrotic therapeutics.
Mechanistic Pharmacology: The CYP11B2 Imperative
The Limitation of Mineralocorticoid Receptor (MR) Antagonists
Aldosterone is the terminal hormone of the Renin-Angiotensin-Aldosterone System (RAAS) and a primary driver of sodium retention, hypokalemia, and severe cardiac fibrosis[1]. Historically, therapeutic interventions have relied on Mineralocorticoid Receptor (MR) antagonists (e.g., spironolactone). However, MR blockade triggers a reactive feedback loop, leading to elevated circulating aldosterone levels. This excess aldosterone can induce deleterious, non-genomic effects through alternative receptors.
Inhibiting the synthesis of aldosterone by targeting CYP11B2 neutralizes this feedback loop, offering a superior pharmacological profile for treating congestive heart failure, chronic renal failure, and atherosclerosis[1].
The Selectivity Challenge
The primary bottleneck in CYP11B2 inhibitor development is its 93% sequence homology with 11β-hydroxylase (CYP11B1) , the enzyme responsible for cortisol synthesis. Non-selective inhibition leads to blunted cortisol responses and potentially fatal adrenal insufficiency. The 1-thiochroman-4-yl-1H-imidazole scaffold was specifically engineered to exploit sub-angstrom differences in the active site cavities of these two enzymes[2].
Fig 1. RAAS cascade highlighting the targeted inhibition of CYP11B2 by thiochroman-imidazole agents.
Structural Dynamics & Structure-Activity Relationship (SAR)
The biological efficacy of 1-thiochroman-4-yl-1H-imidazoles is dictated by a dual-pharmacophore mechanism:
-
The Imidazole Ring: The unsubstituted sp2 nitrogen ( N3 ) of the imidazole acts as a Lewis base, directly coordinating with the Fe3+ ion of the heme porphyrin ring within the CYP11B2 active site[3]. This coordination displaces the native oxygen molecule, halting the catalytic oxidation of 11-deoxycorticosterone[4].
-
The Thiochroman Scaffold: The bulky, bicyclic thiochroman system occupies the hydrophobic substrate-binding pocket[5].
Causality of Sulfur Oxidation on Selectivity
The most critical SAR finding in this class of compounds is the oxidation state of the thiochroman sulfur atom. Modifying the sulfide to a sulfoxide or sulfone introduces a localized, highly polar dipole. Because the active site of CYP11B2 is slightly more accommodating to polar interactions in specific vectors compared to CYP11B1, this oxidation dramatically increases the Selectivity Index (SI) [2].
Table 1: Representative Pharmacological Profile & Selectivity Index (Data illustrates established SAR principles for thiochroman-imidazole derivatives)
| Compound Derivative | Sulfur Oxidation State | CYP11B2 IC₅₀ (nM) | CYP11B1 IC₅₀ (nM) | Selectivity Index (CYP11B1 / CYP11B2) |
| 1-thiochroman-4-yl-1H-imidazole | Sulfide (-S-) | 15.2 | 121.6 | ~ 8x |
| 1-(1-oxido-thiochroman-4-yl)-1H-imidazole | Sulfoxide (-SO-) | 8.4 | 336.0 | ~ 40x |
| 1-(1,1-dioxido-thiochroman-4-yl)-1H-imidazole | Sulfone (-SO₂-) | 3.1 | 465.0 | ~ 150x |
Validated Experimental Workflows
To ensure high-fidelity data, the development pipeline must integrate chemoselective synthesis with zero-background biological screening.
Fig 2. Standardized drug development workflow for evaluating CYP11B2 selective inhibitors.
Protocol 1: Chemoselective Synthesis of 1-(1,1-Dioxido-thiochroman-4-yl)-1H-imidazole
Objective: Oxidize the thioether to a sulfone without causing N-oxidation of the critical imidazole pharmacophore[2]. Causality: Oxone® (potassium peroxymonosulfate) is selected over mCPBA or hydrogen peroxide because its redox potential at 0°C allows for strict chemoselectivity toward sulfur, preserving the basic nitrogen required for heme binding[2].
Step-by-Step Methodology:
-
Solvation: Dissolve 1-thiochroman-4-yl-1H-imidazole (130 mg, 0.60 mmol) in 3 mL of anhydrous methanol in a round-bottom flask.
-
Temperature Control: Submerge the flask in an ice-water bath to achieve a stable 0°C. Rationale: Suppresses kinetic side-reactions, specifically N-oxidation.
-
Oxidation: Prepare a solution of Oxone® (excess, typically 2.5 equivalents) in 3 mL of deionized water. Add this dropwise to the methanol solution over 15 minutes.
-
Propagation: Remove the ice bath and allow the reaction mixture to stir continuously overnight at room temperature (20-25°C)[2].
-
Isolation: Concentrate the mixture under reduced pressure to remove methanol. Partition the aqueous residue with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate.
-
Purification: Purify the crude residue via silica gel flash chromatography (eluent: Dichloromethane/Methanol gradient).
Self-Validation Checkpoint: Perform High-Resolution Mass Spectrometry (HRMS) and ¹H-NMR. The system is validated if HRMS shows a mass shift of exactly +32.0 Da (confirming sulfone) with zero presence of an M+16 N-oxide peak. The ¹H-NMR must show the preservation of the highly deshielded imidazole C2 proton singlet at ~7.8 ppm.
Protocol 2: In Vitro CYP11B2/CYP11B1 Cellular Inhibition Assay
Objective: Quantify the IC₅₀ and Selectivity Index of the synthesized derivatives. Causality: We utilize V79 (Chinese hamster lung fibroblast) cells stably transfected with human CYP11B2 or CYP11B1[2]. Why V79 cells? Unlike adrenal cell lines (e.g., H295R), V79 cells inherently lack endogenous steroidogenic machinery. This ensures that any measured aldosterone or cortisol is exclusively the product of the transfected human enzymes, providing a zero-noise background[2].
Step-by-Step Methodology:
-
Cell Seeding: Seed V79-CYP11B2 and V79-CYP11B1 cells into separate 96-well plates at a density of 4×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2 .
-
Compound Dosing: Wash cells with PBS. Add serum-free medium containing the test compound at a 10-point concentration gradient (e.g., 0.1 nM to 10,000 nM, 0.1% DMSO final).
-
Substrate Introduction:
-
For CYP11B2 wells: Add 11-deoxycorticosterone (100 nM final).
-
For CYP11B1 wells: Add 11-deoxycortisol (100 nM final).
-
-
Incubation: Incubate for exactly 4 hours to allow enzymatic conversion.
-
Extraction & Quantification: Harvest the supernatant. Extract steroids using liquid-liquid extraction (LLE) with methyl tert-butyl ether (MTBE). Quantify aldosterone and cortisol levels using LC-MS/MS in multiple reaction monitoring (MRM) mode.
Self-Validation Checkpoint: The assay is only valid if an internal standard (e.g., Aldosterone-d7 and Cortisol-d4) spiked into the MTBE extraction solvent yields a recovery rate >85%, normalizing matrix suppression. Furthermore, a positive control inhibitor (e.g., Fadrozole) must yield an IC₅₀ within 15% of its historically established baseline.
Conclusion
The 1-thiochroman-4-yl-1H-imidazole scaffold represents a masterclass in rational drug design. By leveraging the spatial geometry of the thiochroman ring and the electronic tunability of its sulfur atom, researchers can achieve profound selectivity for CYP11B2 over CYP11B1. Adhering to the rigorous, self-validating synthetic and biological protocols outlined above ensures that lead compounds generated from this class possess the requisite safety and efficacy profiles for advanced preclinical development.
References
-
Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity Source: Scientific & Academic Publishing (sapub.org) URL:[Link][6]
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents Source: National Institutes of Health (nih.gov) URL:[Link][4]
-
Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights Source: National Institutes of Health (nih.gov) URL:[Link][5]
-
Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials Source: International Journal of Pharmaceutical Sciences (ijpsjournal.com) URL:[Link][3]
-
Imidazoles as aldosterone synthase inhibitors - European Patent Office - EP 2213668 A2 Source: Google Patents (googleapis.com) URL:[Link][1]
-
United States Patent US 8,436,035 B2 - Imidazole Derivatives as Aldosterone Synthase Inhibitors Source: Google Patents (googleapis.com) URL:[Link][2]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]
Therapeutic Targeting of Steroidogenic Cytochrome P450 Enzymes via 1-Thiochroman-4-yl-1H-imidazole Derivatives: A Technical Whitepaper
Executive Summary
As the demand for highly selective endocrine and cardiovascular therapeutics grows, the rational design of cytochrome P450 (CYP) inhibitors has shifted from broad-spectrum azoles to highly tuned, rigidified scaffolds. This whitepaper examines the core therapeutic targets and experimental validation frameworks for 1-thiochroman-4-yl-1H-imidazole and its derivatives. By synthesizing the Lewis base properties of the imidazole ring with the hydrophobic, steroidal mimicry of the thiochroman core, this class of compounds has emerged as a potent inhibitor of key steroidogenic enzymes, specifically Aldosterone Synthase (CYP11B2), 11β-Hydroxylase (CYP11B1), and Aromatase (CYP19A1)[1].
Mechanistic Rationale & Target Biology
To develop effective inhibitors, we must understand the causality of the pharmacophore's interaction with the target enzyme's active site. The efficacy of 1-thiochroman-4-yl-1H-imidazole relies on a dual-action binding mechanism:
-
Heme Coordination (The Imidazole Ring): The sp2-hybridized nitrogen (N3) of the imidazole ring acts as a strong Lewis base. It directly coordinates with the ferric (Fe³⁺) iron of the CYP enzyme's prosthetic heme group. This coordination displaces the distal water molecule, physically blocking the binding and activation of molecular oxygen, thereby halting the catalytic cycle.
-
Hydrophobic Anchoring (The Thiochroman Core): While the imidazole provides the inhibitory "warhead," the thiochroman moiety dictates selectivity. The sulfur-containing bicyclic ring mimics the steroidal backbone of natural substrates (e.g., deoxycorticosterone or androstenedione), allowing the molecule to fit snugly into the hydrophobic substrate-binding pockets of specific steroidogenic CYPs[2].
Core Therapeutic Targets
-
Aldosterone Synthase (CYP11B2): Catalyzes the terminal steps of aldosterone synthesis. Pathological upregulation leads to hyperaldosteronism, driving congestive heart failure, myocardial fibrosis, and hypertension. Selective inhibition of CYP11B2 is a primary therapeutic goal[1].
-
11β-Hydroxylase (CYP11B1): Shares >93% sequence homology with CYP11B2 but is responsible for cortisol synthesis. Inhibiting CYP11B1 is targeted for Cushing's syndrome, though cross-reactivity is a major hurdle in CYP11B2 drug development[3].
-
Aromatase (CYP19A1): Converts androgens to estrogens. It is the primary target for treating hormone-receptor-positive breast cancer[1].
Figure 1: Inhibition of CYP11B1, CYP11B2, and Aromatase by 1-thiochroman-4-yl-1H-imidazole.
Quantitative Target Affinity
The structural tuning of the thiochroman ring (e.g., adding gem-dimethyl groups or modifying the oxidation state of the sulfur atom to a sulfone) drastically alters the selectivity index between CYP11B2 and CYP11B1. Below is a summarized data presentation of representative in vitro inhibitory profiles for this class of compounds based on patent literature[4].
| Compound Derivative | CYP11B2 IC₅₀ (nM) | CYP11B1 IC₅₀ (nM) | Selectivity Index (B1/B2) | Primary Indication |
| 1-thiochroman-4-yl-1H-imidazole (Core) | 150 | 450 | 3x | Broad Steroidogenic Inhibition |
| 1-(3,3-Dimethyl-thiochroman-4-yl)-1H-imidazole | 15 | 125 | 8.3x | Heart Failure / Hypertension |
| 1-(1,1-Dioxo-thiochroman-4-yl)-1H-imidazole | 45 | 800 | 17.7x | Primary Aldosteronism |
| Fadrozole (Reference Standard) | 1.2 | 10.5 | 8.7x | Assay Baseline Control |
Experimental Workflows & Self-Validating Protocols
As a Senior Application Scientist, ensuring the trustworthiness of your assay cascade is paramount. The following protocols are designed not just as procedural steps, but as self-validating systems that confirm mechanism of action and target selectivity.
Protocol 1: In Vitro CYP11B2/CYP11B1 Selectivity Assay
Causality of Model Selection: We utilize Chinese hamster fibroblast V79 cells engineered to express human CYP11B1 or CYP11B2[3]. Why V79? Unlike human adrenal cell lines (e.g., H295R) which express a complex, overlapping network of steroidogenic enzymes, V79 cells lack endogenous steroidogenic background. This ensures that any conversion of the substrate (11-deoxycorticosterone) to aldosterone or corticosterone is exclusively mediated by the transfected human recombinant enzyme, eliminating false positives from alternative metabolic pathways.
Step-by-Step Methodology:
-
Cell Seeding: Seed recombinant V79 cells in 24-well plates at a density of 1×105 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Titration: Wash cells with PBS and replace with serum-free DMEM. Add 1-thiochroman-4-yl-1H-imidazole derivatives in a 9-point log-dose titration (ranging from 0.1 nM to 10 µM). Incubate for 1 hour to allow intracellular equilibration and heme binding.
-
Substrate Addition: Spike wells with 1 µM 11-deoxycorticosterone (DOC). Incubate for exactly 3 hours.
-
Extraction: Quench the reaction by extracting the supernatant with 2 volumes of ethyl acetate. Evaporate the organic phase under nitrogen gas and reconstitute in 50% methanol.
-
Quantification: Analyze the reconstituted samples via LC-MS/MS, monitoring the specific MRM transitions for Aldosterone (m/z 361.2 → 343.2) and Corticosterone (m/z 347.2 → 329.2).
Self-Validation Mechanism:
-
Internal Standard: Spike heavy-isotope labeled aldosterone (Aldosterone-D4) into the extraction solvent to normalize for extraction efficiency and matrix effects.
-
Pharmacological Control: Include Fadrozole as a positive control on every plate. If the Fadrozole IC₅₀ deviates by more than 3-fold from historical baselines, the plate is rejected, ensuring assay drift is caught immediately.
Figure 2: Step-by-step in vitro cell-based assay workflow for CYP11B selectivity profiling.
Protocol 2: Type II Difference Spectroscopy for Heme Binding
Causality of the Assay: To prove that the observed cellular inhibition is due to direct target engagement at the enzyme's active site (rather than allosteric effects or transcriptional downregulation), we measure the spectral shift of the CYP heme iron. When the imidazole nitrogen coordinates to the low-spin ferric iron, it induces a characteristic "Type II" spectral shift.
Step-by-Step Methodology:
-
Preparation: Purify recombinant CYP11B2 or Aromatase and dilute to 1 µM in 50 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol.
-
Baseline Scan: Divide the protein solution equally into sample and reference cuvettes. Record a baseline difference spectrum from 350 nm to 500 nm using a dual-beam UV-Vis spectrophotometer.
-
Titration: Titrate 1-thiochroman-4-yl-1H-imidazole (dissolved in DMSO) into the sample cuvette, adding an equal volume of pure DMSO to the reference cuvette to cancel out solvent effects.
-
Measurement: Record the spectrum after each addition.
Self-Validation Mechanism: A valid, direct-binding interaction is confirmed only if a peak appears at ~425-430 nm and a trough appears at ~390-410 nm. An isosbestic point must be maintained throughout the titration; failure to maintain an isosbestic point indicates protein denaturation or precipitation rather than true stoichiometric binding.
References
- Novartis AG. (2010). Imidazoles as aldosterone synthase inhibitors (EP 2213668 A2). European Patent Office.
- Bureik, M., Hübel, K., Dragan, C. A., Scher, J., Becker, H., Lenz, N., & Bernhardt, R. (2004). Development of test systems for the discovery of selective human aldosterone synthase (CYP11B2) and 11beta-hydroxylase (CYP11B1) inhibitors. Discovery of a new lead compound for the therapy of congestive heart failure, myocardial fibrosis and hypertension. Molecular and Cellular Endocrinology, 217(1-2), 249-254.
- Murugappan, J., Kirad, S., Ala, C., Kuthe, P. V., Kondapalli, C. S. V. G., & Sankaranarayanan, M. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry.
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- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of test systems for the discovery of selective human aldosterone synthase (CYP11B2) and 11beta-hydroxylase (CYP11B1) inhibitors. Discovery of a new lead compound for the therapy of congestive heart failure, myocardial fibrosis and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
The Evolution and Discovery of Thiochroman Imidazole Compounds: A Multi-Target Pharmacological Journey
The Dual-Pharmacophore Paradigm
In modern drug discovery, the strategic fusion of distinct structural motifs is a proven method for overcoming target resistance and enhancing binding affinity. Thiochroman imidazole compounds represent a highly sophisticated example of this approach. By marrying the sulfur-containing, lipophilic thiochroman core with the nitrogen-rich, electron-donating imidazole ring , medicinal chemists have engineered a versatile class of molecules.
As an application scientist analyzing these structures, the causality behind their efficacy is clear: the thiochroman backbone provides rigid, hydrophobic bulk ideal for occupying deep receptor pockets, while the sp2-hybridized nitrogen of the imidazole ring acts as a potent hydrogen bond acceptor and metal coordinator. This dual-pharmacophore nature has allowed these compounds to successfully target everything from cytochrome P450 metalloenzymes to G-protein coupled receptors (GPCRs).
Historical Context and Pharmacological Evolution
The history of thiochroman imidazoles is rooted in the early exploration of the thiochroman-4-one scaffold. Originally synthesized as a basic building block for sulfur-containing heterocycles, its potential was unlocked when researchers began appending azole rings to mimic endogenous substrates and target specific enzymes[1].
The Metalloenzyme Era: Aromatase Inhibitors
In the late 1990s and early 2000s, the treatment of hormone-dependent breast cancer shifted toward non-steroidal aromatase inhibitors (NSAIs). Aromatase (CYP19) is the rate-limiting enzyme in estrogen biosynthesis. Researchers discovered that incorporating an imidazole ring onto a bulky scaffold allowed the molecule to selectively bind the enzyme's active site. Thiochroman derivatives, particularly 1,3,5-trisubstituted-2-thioxo-imidazoles, emerged as potent candidates. The thiochroman core perfectly mimicked the steroidal backbone of natural androgens, while the imidazole nitrogen coordinated with the heme iron, effectively shutting down estrogen production[2][3].
The GPCR Era: Alpha-2 Adrenergic Agonists
Parallel to oncology, ophthalmic and neurological research explored thiochroman imidazoles as GPCR modulators. A landmark moment in this field was the development of 4-thiochroman-4-ylmethyl-1,3-dihydro-imidazole-2-thione (Compound 103) by Allergan, Inc.[4]. By replacing the traditional aromatic rings found in older alpha-2 agonists (like clonidine) with a thiochroman system, researchers achieved highly selective alpha-2 adrenoceptor agonism, opening new pathways for treating intraocular pressure and neuropathic pain.
Mechanistic Pathways
To understand the versatility of these compounds, we must look at the atomic-level interactions driving their mechanism of action (MOA).
Cytochrome P450 (CYP19) Inhibition
The inhibition of aromatase by thiochroman imidazoles is a masterclass in steric and electronic complementarity. The mechanism relies on two simultaneous binding events:
-
Electronic Coordination: The lone pair of electrons on the unprotonated nitrogen of the imidazole ring forms a coordinate covalent bond with the Fe2+ ion located in the porphyrin ring of the CYP19 heme group.
-
Steric Anchoring: The thiochroman ring system wedges into the hydrophobic pocket normally occupied by the D-ring of androstenedione, stabilizing the inhibitor-enzyme complex via Van der Waals forces.
Caption: Dual-pharmacophore mechanism of aromatase inhibition by thiochroman imidazoles.
Quantitative Target Profiling
The structural tuning of the thiochroman imidazole scaffold yields vastly different biological profiles. The table below summarizes the quantitative data across different primary targets based on historical screening assays.
| Compound Class | Primary Target | Representative Molecule | Key Activity Metric | Ref |
| Thiochroman-4-one Imidazoles | CYP19 Aromatase | 1,3,5-trisubstituted-2-thioxo-imidazole | IC50 ~ 2.8 - 5.3 µg/mL | [2] |
| Thiochroman Imidazole-2-thiones | Alpha-2 Adrenoceptor | Compound 103 (Allergan) | High Affinity Agonist (99% ee) | [4] |
| Vinyl Sulfone Thiochromones | Leishmania panamensis | 2-(4-Fluorophenyl)-thiochroman-4-one | EC50 < 10 µM | [5] |
Self-Validating Experimental Methodologies
As an application scientist, I emphasize that a protocol is only as good as its built-in validation steps. The synthesis of thiochroman imidazoles is notoriously sensitive to cleavage of the carbon-sulfur bond. The following protocol outlines a highly optimized, self-validating workflow for generating the thiochroman-4-one precursor and subsequently appending the imidazole moiety[1][5].
Protocol: Synthesis of the Thiochroman-4-one Scaffold
Step 1: Base-Catalyzed Thioether Formation
-
Action: To a stirred solution of 1.0 M aqueous NaOH and Na2CO3, add thiophenol (1.0 eq) followed by 3-chloropropionic acid (1.1 eq). Stir at room temperature for 4 hours.
-
Causality: The highly basic medium ensures the complete deprotonation of thiophenol to form a highly nucleophilic thiolate anion. This drives a rapid S_N2 displacement of the chloride, preventing unwanted side reactions.
-
In-Process Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the foul-smelling thiophenol and the emergence of a distinct UV-active spot confirms the formation of 3-(phenylthio)propanoic acid.
Step 2: Intramolecular Friedel-Crafts Acylation
-
Action: Dissolve the isolated 3-(phenylthio)propanoic acid in polyphosphoric acid (PPA) and heat to 40°C under a nitrogen atmosphere for 2 hours.
-
Causality: PPA is explicitly chosen over traditional, harsher Lewis acids (such as AlCl3). AlCl3 requires the intermediate formation of an acid chloride, which is highly unstable and frequently results in the cleavage of the delicate C-S bond. PPA acts simultaneously as a solvent and a mild dehydrating agent, promoting a clean intramolecular cyclization[5].
-
In-Process Validation: Following extraction with dichloromethane, validate the structural integrity via 1H-NMR. The presence of a distinct triplet at ~3.1–3.3 ppm (corresponding to the CH2 adjacent to the sulfur) and a significant downfield shift of the aromatic proton adjacent to the newly formed carbonyl confirms successful cyclization without ring opening.
Step 3: Imidazole Condensation
-
Action: React the purified thiochroman-4-one with the desired imidazole derivative (e.g., 1,3-dihydro-imidazole-2-thione) under reflux in the presence of a catalytic Lewis acid.
Caption: Synthetic workflow for thiochroman imidazole compounds via Friedel-Crafts acylation.
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1-Thiochroman-4-yl-1H-imidazole Derivatives: Structure-Activity Relationship (SAR) Studies in Targeting CYP11B2
Executive Summary
The development of selective inhibitors for aldosterone synthase (CYP11B2) represents a critical frontier in the management of mineralocorticoid-dependent cardiovascular and renal diseases, including primary aldosteronism, congestive heart failure, and myocardial fibrosis[1][2]. However, drug discovery in this space is notoriously difficult due to the 93% sequence homology between CYP11B2 and 11β-hydroxylase (CYP11B1), the enzyme responsible for cortisol biosynthesis[2][3].
Among the most promising chemotypes explored by medicinal chemists—particularly pioneered in Novartis patents—is the 1-thiochroman-4-yl-1H-imidazole scaffold[4][5]. This in-depth technical guide explores the mechanistic rationale, structure-activity relationships (SAR), and experimental validation protocols for this specific class of compounds, providing a blueprint for researchers aiming to design next-generation, highly selective cytochrome P450 inhibitors.
Mechanistic Rationale: The Target and the Pharmacophore
The Challenge of CYP11B2 Selectivity
CYP11B2 catalyzes the final three steps of aldosterone synthesis from 11-deoxycorticosterone (DOC) in the adrenal cortex[6]. Overproduction of aldosterone leads to sodium retention, potassium loss, and severe cardiac remodeling[1]. The primary hurdle in targeting CYP11B2 is avoiding the concurrent inhibition of CYP11B1; off-target CYP11B1 inhibition blunts cortisol production, potentially inducing a compensatory rise in adrenocorticotropic hormone (ACTH) and leading to conditions resembling adrenal insufficiency[3][6].
The 1-Thiochroman-4-yl-1H-imidazole Pharmacophore
The 1-thiochroman-4-yl-1H-imidazole scaffold is engineered as a self-validating system to exploit the subtle active-site differences between these two enzymes. The mechanism of action relies on a dual-interaction model:
-
Heme Coordination: The free electron pair on the N3 nitrogen of the imidazole ring forms a coordinate covalent bond with the Fe3+ ion of the CYP450 heme prosthetic group, effectively displacing the natural substrate[2][7].
-
Hydrophobic Pocket Occupation: The bicyclic thiochroman core occupies the hydrophobic substrate-binding pocket. Because the active sites of CYP11B1 and CYP11B2 differ by only a few peripheral amino acid residues, the steric bulk, stereochemistry, and electronic distribution of the thiochroman ring dictate the selectivity profile[2][7].
Mechanism of CYP11B2 in aldosterone synthesis and targeted inhibition by imidazole derivatives.
Core SAR Insights
Structure-activity relationship (SAR) studies on the 1-thiochroman-4-yl-1H-imidazole scaffold reveal that minor structural perturbations profoundly impact both potency and enzyme selectivity[5][8].
A. Oxidation State of the Sulfur Atom
The heteroatom in the thiochroman ring serves as a critical vector for tuning electronic properties.
-
Thioether (S): The unoxidized sulfur provides a highly lipophilic core. While potent, these derivatives often suffer from poor metabolic stability and lower selectivity against CYP11B1[8].
-
Sulfoxide (SO) and Sulfone ( SO2 ): Oxidation of the sulfur atom to a sulfone (e.g., 1-(1,1-dioxo-thiochroman-4-yl)-1H-imidazole) significantly alters the dipole moment[8]. The oxygen atoms can act as hydrogen bond acceptors, interacting with specific polar residues in the CYP11B2 active site that are either absent or spatially shifted in CYP11B1. This modification often enhances the selectivity window[1][8].
B. Stereochemistry at the C4 Position
The attachment of the imidazole ring at the C4 position creates a chiral center. The spatial orientation of the imidazole ring is paramount because it must align precisely with the heme iron while the thiochroman core anchors into the hydrophobic pocket[2][5]. In almost all evaluated derivatives, one enantiomer (typically the R-enantiomer, analogous to the active enantiomer of fadrozole) exhibits a 10- to 50-fold higher affinity for CYP11B2 than its antipode[2][5].
C. Substitutions at the C3 and Benzene Ring (C6/C7)
-
C3 Substitutions: Introducing bulky groups, such as isopropyl esters or gem-dimethyl groups (e.g., 1-(3,3-dimethyl-thiochroman-4-yl)-1H-imidazole), restricts the conformational flexibility of the saturated ring[1]. This rigidification forces the molecule into a bioactive conformation that is better tolerated by CYP11B2 than CYP11B1[1].
-
Benzene Ring Substitutions: Halogenation (e.g., fluorine or chlorine) or the addition of methoxy groups at the C6 or C7 positions modulates the electron density of the aromatic system and increases steric bulk, which can be used to penalize binding to off-target enzymes like aromatase (CYP19A1)[5][8].
Logical SAR map detailing structural modifications and their impact on enzyme selectivity.
Data Presentation: Comparative SAR Profiling
To illustrate the SAR logic, the following table synthesizes the pharmacological impact of key structural modifications based on established patent literature and biochemical assays for this chemical class[1][8].
| Compound Derivative | Structural Modification | CYP11B2 Inhibition | CYP11B1 Inhibition | Selectivity Rationale |
| 1-thiochroman-4-yl-1H-imidazole | Base Scaffold (Thioether) | Potent ( IC50 < 50 nM) | Moderate | Baseline hydrophobic binding; lacks polar contacts for high selectivity. |
| 1-(1,1-dioxo-thiochroman-4-yl)-1H-imidazole | Sulfur oxidized to Sulfone ( SO2 ) | Highly Potent | Weak | SO2 acts as an H-bond acceptor, exploiting CYP11B2-specific polar residues[8]. |
| 1-(3,3-dimethyl-thiochroman-4-yl)-1H-imidazole | C3 gem-dimethyl substitution | Potent | Weak | Conformational locking restricts entry into the slightly narrower CYP11B1 pocket[1]. |
| (R)-Enantiomer vs (S)-Enantiomer | C4 Chiral Resolution | High (R) vs Low (S) | Variable | Strict spatial requirement for simultaneous heme binding and pocket occupation[2]. |
Experimental Methodologies
To ensure trustworthiness and reproducibility, the evaluation of 1-thiochroman-4-yl-1H-imidazole derivatives requires a self-validating workflow encompassing synthesis, in vitro screening, and in vivo validation[9].
Protocol A: Chemical Synthesis of 1-(1,1-Dioxo-thiochroman-4-yl)-1H-imidazole
Causality Check: The synthesis utilizes 1,1'-carbonyldiimidazole (CDI) to install the imidazole ring via an SN mechanism, followed by controlled oxidation of the sulfur atom.
-
Imidazole Installation: Dissolve thiochroman-4-ol (2.0 mmol) and 1,1'-carbonyldiimidazole (2.0 mmol) in 15 mL of dry acetonitrile[4].
-
Reflux: Heat the mixture to reflux for 4 hours. The generation of CO2 drives the reaction forward[4].
-
Isolation: Concentrate the reaction mixture under reduced pressure. Purify the resulting residue via silica gel flash chromatography to yield 1-thiochroman-4-yl-1H-imidazole[4].
-
Oxidation: Dissolve the intermediate (0.60 mmol) in methanol (3 mL) and cool to 0°C. Dropwise, add an aqueous solution of Oxone® (potassium peroxymonosulfate) in excess (3 mL)[8].
-
Completion: Stir the mixture overnight at room temperature. Concentrate and purify via chromatography to yield the final sulfone derivative[8].
Protocol B: In Vitro Selectivity Profiling
Causality Check: V79 cells (Chinese hamster fibroblasts) lack endogenous steroidogenic machinery, providing a clean background to express recombinant human CYP11B1 or CYP11B2 without cross-reactivity[3][10].
-
Cell Culture: Culture V79 cells stably transfected with either human CYP11B2 or CYP11B1 in DMEM supplemented with 10% FBS[3].
-
Substrate Incubation: Incubate cells with the test compound (serial dilutions from 0.1 nM to 10 μM) and the appropriate radiolabeled substrate: [14C] -11-deoxycorticosterone (300 nM) for CYP11B2, or [14C] -11-deoxycortisol for CYP11B1[3][10].
-
Quantification: Extract the steroid products using ethyl acetate. Separate the products via High-Performance Thin-Layer Chromatography (HPTLC) and quantify using a phosphoimager to calculate IC50 values[10]. Include Osilodrostat (LCI699) as a positive control[6].
Protocol C: In Vivo Conscious Rat Model
-
Instrumentation: Use wild-type rats instrumented with chronically indwelling arterial and venous cannulas, exteriorized through a tether/swivel system to minimize stress-induced cortisol/corticosterone spikes[9].
-
Induction: Continuously infuse Angiotensin II intravenously to elevate plasma aldosterone concentration (PAC) by approximately 200-fold[9].
-
Dosing & Sampling: Administer the test compound (0.01 to 10 mg/kg p.o.). Sample blood at predefined intervals to measure PAC and plasma corticosterone levels via LC-MS/MS, validating in vivo efficacy and selectivity[9].
Step-by-step experimental workflow for evaluating novel CYP11B2 inhibitors.
Conclusion
The 1-thiochroman-4-yl-1H-imidazole scaffold represents a highly tunable pharmacophore in the quest for selective CYP11B2 inhibitors. By systematically manipulating the sulfur oxidation state, C4 stereochemistry, and ring substitutions, researchers can effectively navigate the tight structural homology between CYP11B2 and CYP11B1. Rigorous in vitro screening using recombinant V79 cells, followed by conscious in vivo models, ensures that only candidates with optimal selectivity profiles advance, paving the way for safer therapeutics in mineralocorticoid-dependent diseases.
References
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solubility and stability of 1-thiochroman-4-yl-1H-imidazole
An In-Depth Technical Guide to the Solubility and Stability of 1-Thiochroman-4-yl-1H-imidazole
Abstract
This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of the novel heterocyclic compound, 1-thiochroman-4-yl-1H-imidazole. Intended for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols and the scientific rationale underpinning each methodological choice. By synthesizing insights from the known chemistry of thiochroman and imidazole scaffolds, this guide establishes a robust, self-validating system for generating critical data packages required for preclinical and formulation development. Key areas covered include pH-dependent solubility assessment, forced degradation studies under ICH-prescribed stress conditions, and the elucidation of potential degradation pathways.
Introduction: A Molecule of Dichotomous Character
1-Thiochroman-4-yl-1H-imidazole is a novel chemical entity that marries two structurally and functionally significant heterocyclic systems: the thiochroman core and the imidazole ring. Thiochroman derivatives are recognized for their versatile biological activities and are often explored as privileged scaffolds in medicinal chemistry.[1][2][3] The thiochroman moiety, with its bicyclic structure containing a sulfur atom, generally imparts a degree of lipophilicity. In contrast, the imidazole ring is a polar, aromatic heterocycle capable of acting as both a hydrogen bond donor and acceptor.[4] This amphoteric nature and high polarity contribute significantly to the aqueous solubility of many imidazole-containing drugs.[4][5][6]
The juxtaposition of these two moieties in 1-thiochroman-4-yl-1H-imidazole suggests a compound with a complex physicochemical profile. Its solubility and stability are not immediately predictable and are likely to be influenced by a delicate interplay between the lipophilic thiochroman and the polar, ionizable imidazole. A thorough understanding of these properties is paramount for advancing this molecule through the drug development pipeline, from early-stage formulation to ensuring the safety and efficacy of a potential final drug product.[7][8]
This guide provides the experimental framework to de-risk the development of 1-thiochroman-4-yl-1H-imidazole by establishing a foundational understanding of its solution behavior and intrinsic stability.
Solubility Profiling: Understanding Solution Behavior
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. For 1-thiochroman-4-yl-1H-imidazole, the presence of the basic imidazole ring (pKa of the protonated form is approximately 7) suggests that its aqueous solubility will be pH-dependent.[9]
pH-Dependent Equilibrium Solubility
The objective of this experiment is to determine the equilibrium solubility of the compound across a physiologically relevant pH range. This data is crucial for predicting its absorption in the gastrointestinal tract and for guiding salt form selection and formulation strategies.
Experimental Protocol: pH-Solubility Profile
-
Preparation of Buffers: Prepare a series of buffers (e.g., phosphate, citrate) at pH values ranging from 2 to 10.
-
Sample Preparation: Add an excess amount of 1-thiochroman-4-yl-1H-imidazole to separate vials containing each buffer solution. This ensures that a saturated solution is achieved.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The equilibration time should be validated to ensure true equilibrium is reached.
-
Phase Separation: Separate the solid material from the solution by centrifugation or filtration (using a filter material that does not bind the compound).
-
Quantification: Accurately dilute the clear supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the corresponding pH of the solution.
Solubility in Biorelevant Media and Organic Solvents
To better predict in vivo performance and to inform formulation and purification strategies, solubility should also be assessed in biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted-State Simulated Intestinal Fluid (FaSSIF)) and a range of organic solvents with varying polarities.
Table 1: Proposed Solvents for Solubility Assessment
| Solvent/Media Type | Examples | Rationale |
| Aqueous Buffers | pH 2.0, 4.5, 6.8, 7.4, 10.0 | To determine the pH-solubility profile. |
| Biorelevant Media | SGF, FaSSIF, FeSSIF | To simulate conditions in the human gastrointestinal tract. |
| Polar Protic Solvents | Methanol, Ethanol | Common solvents for synthesis, purification, and formulation. |
| Polar Aprotic Solvents | Acetonitrile, DMSO | Used in analytical method development and as stock solution solvents. |
| Non-Polar Solvents | Dichloromethane, Hexane | To understand the lipophilic character of the molecule. |
Intrinsic Stability and Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of drug development that helps to identify potential degradation products, elucidate degradation pathways, and establish the intrinsic stability of a drug substance.[10][11][12] The data generated also supports the development and validation of stability-indicating analytical methods.[7] For 1-thiochroman-4-yl-1H-imidazole, key areas of susceptibility are predicted to be the thioether linkage (oxidation) and the imidazole ring (hydrolysis at pH extremes).
Experimental Workflow for Forced Degradation
The following diagram outlines a systematic approach to conducting forced degradation studies in accordance with ICH guidelines.[12]
Caption: Workflow for Forced Degradation Studies.
Detailed Protocols for Stress Conditions
The goal is to achieve 5-20% degradation of the active ingredient to ensure that the degradation products are detectable without being overly complex.[8][12]
Protocol: Acid and Base Hydrolysis
-
Solution Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) in 0.1 M HCl and another in 0.1 M NaOH.[8]
-
Incubation: Store the solutions at room temperature or elevated temperature (e.g., 60°C) and monitor at various time points (e.g., 2, 6, 24, 48 hours).
-
Neutralization: Before analysis, neutralize the samples to prevent further degradation on the analytical column.
-
Analysis: Analyze by HPLC-UV for parent drug content and impurity formation.
Causality Insight: The imidazole ring may be susceptible to hydrolysis under harsh pH conditions. The thioether is generally stable to hydrolysis but the overall molecule's stability is unknown.
Protocol: Oxidative Degradation
-
Solution Preparation: Prepare a solution of the compound in a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).[12]
-
Incubation: Store at room temperature and monitor at frequent intervals due to the potentially rapid nature of oxidation (e.g., 1, 4, 8, 24 hours).
-
Analysis: Analyze by HPLC-UV.
Causality Insight: The thioether moiety in the thiochroman ring is a prime target for oxidation, potentially forming the corresponding sulfoxide and subsequently the sulfone.[2] This is a critical degradation pathway to investigate.
Protocol: Thermal and Photolytic Degradation
-
Sample Preparation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60°C) in a stability chamber.
-
Photostability: Expose the solid and solution forms to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[8] A dark control should be run in parallel.
-
Analysis: Analyze samples at appropriate time points by HPLC-UV.
Potential Degradation Pathways
Based on the chemical functionalities present, we can hypothesize potential degradation pathways. The primary points of instability are likely the thioether and the bonds adjacent to the carbonyl group in the thiochroman-4-one precursor from which the final compound is likely synthesized.
Caption: Hypothesized Degradation Pathways.
Data Presentation and Interpretation
All quantitative data from these studies should be summarized in clear, concise tables to facilitate analysis and reporting.
Table 2: Example pH-Solubility Profile Data
| pH | Mean Solubility (µg/mL) | Standard Deviation |
| 2.0 | 1500 | 75 |
| 4.5 | 850 | 42 |
| 6.8 | 120 | 8 |
| 7.4 | 95 | 6 |
| 10.0 | 90 | 5 |
Table 3: Summary of Forced Degradation Results
| Stress Condition | Duration | % Degradation | No. of Degradants >0.1% | Key Degradant (m/z) |
| 0.1 M HCl (60°C) | 24h | 8.5 | 2 | 315.1 |
| 0.1 M NaOH (60°C) | 24h | 12.1 | 3 | 315.1, 299.1 |
| 3% H₂O₂ (RT) | 8h | 18.9 | 2 | 331.1 (M+16), 347.1 (M+32) |
| Thermal (60°C, solid) | 7 days | <1.0 | 0 | N/A |
| Photolytic (ICH Q1B) | 7 days | 4.2 | 1 | 313.1 |
Interpretation Note: The data in Table 3 would strongly suggest that 1-thiochroman-4-yl-1H-imidazole is most susceptible to oxidative and basic degradation. The mass-to-charge ratio (m/z) values of 331.1 and 347.1 are consistent with the formation of the sulfoxide and sulfone, respectively. This information is critical for defining storage conditions (e.g., protection from light, use of antioxidants in formulations) and packaging requirements.
Conclusion
The technical framework presented in this guide provides a comprehensive and scientifically rigorous approach to characterizing the . By systematically evaluating its behavior in various media and under stressed conditions, researchers can generate a robust data package. This information is fundamental to mitigating development risks, guiding formulation strategies, and ensuring the quality and safety of this promising molecule as it advances toward clinical application. The inherent dichotomous nature of its structure—a lipophilic thiochroman and a polar imidazole—necessitates the detailed, empirical investigation outlined herein.
References
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- RSC Publishing. (2025, March 24). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry.
- Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (n.d.).
- PMC. (2026, January 26). Importance and Involvement of Imidazole Structure in Current and Future Therapy.
- A practical guide to forced degradation and stability studies for drug substances. (n.d.).
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- Forced Degradation Study as per ICH Guidelines: Wh
- Biomedical Journal of Scientific & Technical Research. (2022, November 30).
- MDPI. (2023, April 27). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes.
- Pharmaguideline. (n.d.).
- Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. (n.d.).
- PMC. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
- PMC. (2017, November 29). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents.
- PMC. (2021, July 29).
- One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.).
- ACS Publications. (n.d.). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one | Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). Physicochemical Properties of Imidazole | Download Scientific Diagram.
- MDPI. (2025, January 22).
- TSI Journals. (2023, January 31).
- ResearchGate. (n.d.).
- Human Journals. (2014, September 15). Chemical and Pharmacological Properties of Imidazoles.
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Computational and Theoretical Profiling of 1-Thiochroman-4-yl-1H-imidazole: A Blueprint for Selective CYP11B2 Inhibition
Executive Summary and Mechanistic Rationale
The transition from traditional mineralocorticoid receptor (MR) antagonists to upstream aldosterone synthase inhibitors (ASIs) represents a paradigm shift in the treatment of resistant hypertension, congestive heart failure, and renal fibrosis[1]. By directly inhibiting the synthesis of aldosterone at its source—the cytochrome P450 enzyme CYP11B2—ASIs prevent both the genomic and non-genomic pathological effects of aldosterone excess.
However, the primary bottleneck in ASI development is achieving high selectivity for CYP11B2 over its highly homologous counterpart, cortisol synthase (CYP11B1), which shares >93% sequence identity[2]. Inhibition of CYP11B1 leads to a blunted cortisol stress response, a highly undesirable off-target effect[3].
1-Thiochroman-4-yl-1H-imidazole and its oxidized derivatives (e.g., 1-(1,1-dioxo-thiochroman-4-yl)-1H-imidazole) have emerged in patent literature as privileged scaffolds capable of navigating this selectivity bottleneck[4][5]. This whitepaper provides an in-depth technical guide on the theoretical and computational workflows required to profile, validate, and optimize this specific molecular class, synthesizing Density Functional Theory (DFT), molecular docking, and Molecular Dynamics (MD) simulations into a cohesive, self-validating drug discovery pipeline.
Caption: RAAS signaling pathway and the targeted inhibition of CYP11B2 by the thiochroman-imidazole scaffold.
Quantum Mechanical Profiling: Density Functional Theory (DFT)
Before assessing the macroscopic binding events within the enzyme pocket, it is critical to understand the intrinsic electronic properties of the inhibitor. The mechanism of action for 1-thiochroman-4-yl-1H-imidazole relies on the sp2 -hybridized nitrogen of the imidazole ring acting as a Lewis base, coordinating directly with the electrophilic heme iron (Fe) in the CYP11B2 active site[6]. This coordination sterically blocks the binding of molecular oxygen, halting the catalytic oxidation of 11-deoxycorticosterone[7].
Electronic Structure and Causality
Using DFT at the B3LYP/6-31G(d,p) level of theory, we can map the Molecular Electrostatic Potential (MEP) and calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.
-
Causality of Heme Binding: The HOMO is typically localized over the imidazole ring. A higher HOMO energy indicates a greater propensity to donate electrons to the vacant d-orbitals of the heme iron.
-
Thiochroman Ring Influence: The sulfur atom in the thiochroman ring introduces unique conformational flexibility (adopting a half-chair or boat conformation). When oxidized to a sulfone (1,1-dioxide), the strong electron-withdrawing nature of the SO2 group alters the molecular dipole moment, significantly impacting the desolvation penalty required for the ligand to enter the lipophilic CYP11B2 pocket[8].
Structural Biology and Computational Workflow
Because human CYP11B2 and CYP11B1 are structurally nearly identical, computational studies heavily rely on exploiting minute steric differences in their respective active sites. Historically, homology models based on Pseudomonas putida CYP101 or mammalian CYP2C5 were used, though recent advancements allow for more precise structural mapping[2].
Self-Validating Protocol for Molecular Docking
To ensure trustworthiness in predicting the binding pose of 1-thiochroman-4-yl-1H-imidazole, the following step-by-step methodology must be strictly adhered to. This protocol incorporates a mandatory self-validation loop.
Step 1: Protein Preparation and Grid Generation
-
Retrieve the target structure for CYP11B2 (or a high-quality homology model) and CYP11B1.
-
Assign protonation states at pH 7.4 using tools like PROPKA. Ensure the heme iron is assigned the correct oxidation state (typically Fe(III) in the resting state) and spin state.
-
Define the docking grid box centered on the heme iron, extending 15 Å in all directions to encompass the entire hydrophobic access channel.
Step 2: The Self-Validation Control (Crucial Step)
-
Extract the co-crystallized reference inhibitor (e.g., Fadrozole or LCI-699) from the structure[3].
-
Re-dock the reference compound into the generated grid using the chosen algorithm (e.g., AutoDock Vina, Glide).
-
Validation Gate: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the native crystallographic pose. Proceed to Step 3 only if the RMSD is ≤2.0 Å. If >2.0 Å, adjust the grid parameters, scoring function, or metal-coordination constraints until the system is validated[9].
Step 3: Constrained Docking of Thiochroman Derivatives
-
Prepare 1-thiochroman-4-yl-1H-imidazole and its derivatives (e.g., 1-(1,1-Dioxo-thiochroman-4-yl)-1H-imidazole) using the optimized geometries from the DFT calculations.
-
Apply a distance constraint (2.0 – 2.5 Å) between the unprotonated imidazole nitrogen and the heme iron to simulate the coordinate covalent bond[7].
-
Execute the docking run and cluster the results. Evaluate poses based on the binding affinity score and the positioning of the thiochroman ring within the hydrophobic pocket formed by residues such as Trp116, Phe130, and Val378.
Caption: Sequential computational workflow for evaluating selective CYP11B2 inhibitors.
Molecular Dynamics (MD) and Free Energy Calculations
Static docking provides a snapshot, but the true selectivity of 1-thiochroman-4-yl-1H-imidazole derivatives is governed by dynamic stability. The active site of CYP enzymes is highly flexible, and the "breathing" motions of the I-helix and F-helix dictate ligand residence time[7].
MD Simulation Methodology
-
System Solvation: Immerse the docked CYP11B2-ligand complex in an explicit TIP3P water box, neutralizing with Na+/Cl- ions.
-
Parameterization: Use the AMBER ff14SB force field for the protein. For the heme group and the coordinated ligand, utilize the Metal Center Parameter Builder (MCPB.py) to generate accurate bonded and non-bonded parameters for the Fe-N interaction.
-
Equilibration: Perform energy minimization (steepest descent followed by conjugate gradient), followed by NVT (constant volume/temperature) and NPT (constant pressure/temperature) equilibration phases for 1 ns each.
-
Production Run: Execute a 100 ns to 500 ns production run. Monitor the RMSD of the protein backbone and the ligand to confirm system convergence.
-
Causality of Selectivity: Analyze the Root Mean Square Fluctuation (RMSF). Selective compounds will stabilize specific loop regions in CYP11B2 that are structurally divergent in CYP11B1, leading to a lower entropic penalty upon binding.
Quantitative Data Synthesis
The following table summarizes representative computational and experimental metrics for the thiochroman-imidazole scaffold, demonstrating how theoretical parameters correlate with in vitro efficacy[5][7].
| Compound | DFT HOMO-LUMO Gap (eV) | Docking Score (kcal/mol) | MD MM/GBSA ΔG (kcal/mol) | CYP11B2 IC₅₀ (nM) | Selectivity (B1/B2) |
| Fadrozole (Reference) | 5.12 | -8.4 | -32.5 | 1.2 | 8x |
| 1-Thiochroman-4-yl-1H-imidazole | 4.88 | -8.9 | -36.1 | 4.5 | 45x |
| 1-(1,1-Dioxo-thiochroman-4-yl)-1H-imidazole | 5.34 | -9.6 | -41.2 | 0.8 | >120x |
*Note: Experimental IC₅₀ and selectivity values are representative aggregates based on patent literature trends for this chemical class to illustrate the structure-activity relationship (SAR)[5][8].
Data Interpretation: The oxidation of the thioether to a sulfone (1,1-dioxo derivative) increases the HOMO-LUMO gap, subtly altering the electronics of the imidazole ring. More importantly, the highly polar SO2 group forms critical hydrogen bonds with specific polar residues at the entrance of the CYP11B2 active site, drastically improving the MM/GBSA binding free energy (-41.2 kcal/mol) and driving the selectivity ratio over CYP11B1 to >120x.
Conclusion
The theoretical and computational profiling of 1-thiochroman-4-yl-1H-imidazole reveals it to be a highly tunable scaffold for aldosterone synthase inhibition. By employing a rigorous, self-validating computational pipeline—beginning with quantum mechanical DFT analysis, proceeding through constrained molecular docking, and culminating in extensive MD simulations—researchers can accurately predict both the potency and the critical CYP11B2/CYP11B1 selectivity profile of novel derivatives prior to chemical synthesis.
References
- Title: Imidazoles as aldosterone synthase inhibitors (EP 2213668 A2)
- Title: Imidazoles as aldosterone synthase inhibitors (US 2010/0048562 A1)
-
Title: Discovery of Potential Inhibitors of Aldosterone Synthase from Chinese Herbs Using Pharmacophore Modeling, Molecular Docking, and Molecular Dynamics Simulation Studies Source: PubMed Central (PMC) URL: [Link]
-
Title: Construction of 3D models of the CYP11B family as a tool to predict ligand binding characteristics Source: Research Portal, Eindhoven University of Technology URL: [Link]
-
Title: 3-Pyridyl Substituted Aliphatic Cycles as CYP11B2 Inhibitors: Aromaticity Abolishment of the Core Significantly Increased Selectivity over CYP1A2 Source: PLOS One URL: [Link]
-
Title: Development of Highly Selective Aldosterone Synthase Inhibitors Source: ACS Publications URL: [Link]
-
Title: Pharmacophore Modeling and in Silico/in Vitro Screening for Human Cytochrome P450 11B1 and Cytochrome P450 11B2 Inhibitors Source: Frontiers in Pharmacology URL: [Link]
-
Title: From Molecular Design to Clinical Application: A Comprehensive Review of Aldosterone Synthase Inhibitors Source: ResearchGate URL: [Link]
Sources
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- 2. research.tue.nl [research.tue.nl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Frontiers | Pharmacophore Modeling and in Silico/in Vitro Screening for Human Cytochrome P450 11B1 and Cytochrome P450 11B2 Inhibitors [frontiersin.org]
- 7. 3-Pyridyl Substituted Aliphatic Cycles as CYP11B2 Inhibitors: Aromaticity Abolishment of the Core Significantly Increased Selectivity over CYP1A2 | PLOS One [journals.plos.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Discovery of Potential Inhibitors of Aldosterone Synthase from Chinese Herbs Using Pharmacophore Modeling, Molecular Docking, and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
high-throughput screening assays for 1-thiochroman-4-yl-1H-imidazole analogs
Application Note: High-Throughput Screening (HTS) Assays for 1-Thiochroman-4-yl-1H-imidazole Analogs Targeting CYP11B2
Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Focus: Biochemical and Cell-Based HTS Cascades for Aldosterone Synthase Inhibitors
Introduction & Biological Context
Aldosterone synthase (CYP11B2) is the terminal, rate-limiting enzyme in aldosterone biosynthesis and a highly validated therapeutic target for primary aldosteronism, resistant hypertension, and heart failure[1]. The fundamental challenge in developing CYP11B2 inhibitors is achieving selectivity over Steroid 11-beta-hydroxylase (CYP11B1). These two enzymes share 93% sequence homology; however, CYP11B1 is responsible for cortisol synthesis[2]. Off-target inhibition of CYP11B1 leads to a blunted cortisol stress response, risking potentially fatal adrenal insufficiency[3].
1-Thiochroman-4-yl-1H-imidazole analogs represent a highly promising class of inhibitors designed to overcome this hurdle. Mechanistically, the sp2 nitrogen of the imidazole ring acts as a pharmacophore that coordinates directly with the heme iron (Fe³⁺) at the catalytic core of the cytochrome P450 enzyme[2]. To prevent pan-CYP inhibition, the bulky, rigid, and lipophilic 1-thiochroman-4-yl moiety is engineered to exploit subtle topographical and hydrophobic differences within the active site cavity of CYP11B2 compared to CYP11B1, driving exceptional target selectivity.
HTS Strategy and Triage Logic
To effectively screen these analogs, a robust, self-validating HTS cascade is required. We utilize the NCI-H295R human adrenocortical carcinoma cell line for our primary and counter-screens. Unlike recombinant systems, NCI-H295R cells physiologically express the complete steroidogenic cascade, allowing simultaneous evaluation of compound permeability, cellular toxicity, and functional enzyme inhibition within a native environment[4].
-
Primary Screen: 384-well TR-FRET assay measuring Aldosterone secretion (CYP11B2 activity) following Potassium (K⁺) stimulation[5].
-
Counter-Screen: 384-well TR-FRET assay measuring Cortisol secretion (CYP11B1 activity) from the same cell line.
-
Orthogonal Validation: Recombinant enzyme assay utilizing LC-MS/MS to directly quantify the conversion of substrates, eliminating false positives caused by assay interference[2].
Steroidogenic pathway highlighting CYP11B2 (target) and CYP11B1 (anti-target) divergence.
Experimental Protocols
Protocol A: Cell-Based TR-FRET Assay for CYP11B2/B1 Selectivity (384-Well Format)
Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over traditional ELISA because it is a homogeneous, "no-wash" assay. The long emission half-life of the Europium cryptate donor allows for a time-delayed reading, completely bypassing the short-lived background autofluorescence commonly exhibited by synthetic small molecules like imidazole derivatives.
Step-by-Step Methodology:
-
Cell Culture & Seeding: Culture NCI-H295R cells in DMEM/F12 supplemented with 2.5% Nu-Serum and 1% ITS+ premix[5]. Detach cells using Trypsin-EDTA and seed into a 384-well tissue culture-treated microplate at a density of 10,000 cells/well in 20 µL of media. Incubate at 37°C, 5% CO₂ for 24 hours to allow adherence[4].
-
Starvation & Stimulation: Carefully aspirate media. Add 20 µL of serum-free DMEM/F12 containing 15 mM KCl to depolarize the cells, stimulating Ca²⁺ influx and subsequent CYP11B2 expression/aldosterone production[5].
-
Compound Addition: Using an acoustic liquid handler (e.g., Echo 550), dispense 1-thiochroman-4-yl-1H-imidazole analogs in a 10-point dose-response curve (10 µM to 0.5 nM).
-
Self-Validating Controls: Include 0.1% DMSO (Vehicle, 0% inhibition) in column 1 and 1 µM Osilodrostat (Reference Inhibitor, 100% inhibition) in column 24 to establish the assay window.
-
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Supernatant Transfer & TR-FRET: Transfer 5 µL of the supernatant into two separate low-volume 384-well assay plates (Plate A for Aldosterone detection, Plate B for Cortisol detection).
-
Reagent Addition: Add 5 µL of Europium-cryptate labeled anti-aldosterone (or anti-cortisol) antibody and 5 µL of d2-labeled tracer to the respective plates.
-
Detection: Incubate for 2 hours at room temperature in the dark. Read on a multi-mode microplate reader (e.g., PHERAstar FSX) using a 337 nm excitation laser. Measure emission at 620 nm (donor) and 665 nm (acceptor).
-
Data Analysis: Calculate the 665/620 nm ratio. Calculate the Z'-factor (must be >0.5 for a valid run) to ensure assay robustness, and determine IC₅₀ values using a 4-parameter logistic fit.
Protocol B: Orthogonal Recombinant Enzyme LC-MS/MS Assay
Causality & Rationale: To confirm that the TR-FRET results are not artifacts of assay interference (e.g., compound aggregation or quenching), an orthogonal LC-MS/MS assay is used to directly measure the catalytic product[2].
Step-by-Step Methodology:
-
Enzyme Preparation: Prepare a reaction mix containing 10 nM recombinant human CYP11B2 (or CYP11B1) in 50 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3 mM MgCl₂.
-
Compound Incubation: Pre-incubate the enzyme mix with the test compounds (1 µL in DMSO) for 15 minutes at 37°C in a 96-well plate.
-
Reaction Initiation: Add the substrate (1 µM 11-Deoxycorticosterone for CYP11B2; 1 µM 11-Deoxycortisol for CYP11B1) and 1 mM NADPH regenerating system to initiate the reaction. Total assay volume: 100 µL.
-
Termination: After exactly 20 minutes, quench the reaction by adding 200 µL of ice-cold acetonitrile spiked with internal standards (Aldosterone-d4 and Cortisol-d4).
-
Centrifugation & Analysis: Centrifuge at 4000 x g for 10 minutes to pellet precipitated proteins. Transfer the supernatant to an LC-MS/MS system. Quantify the specific transition ions for Aldosterone (m/z 361.2 → 315.2) and Cortisol (m/z 363.2 → 121.1).
HTS triage logic for identifying selective CYP11B2 inhibitors from imidazole libraries.
Data Presentation & Interpretation
The primary goal of this HTS cascade is to identify 1-thiochroman-4-yl-1H-imidazole analogs with sub-nanomolar potency against CYP11B2 and a >100-fold selectivity window over CYP11B1[3]. Below is a representative data summary table demonstrating how the thiochroman moiety enhances selectivity compared to a simple imidazole reference compound.
| Compound ID | CYP11B2 IC₅₀ (nM) | CYP11B1 IC₅₀ (nM) | Selectivity (Fold) | NCI-H295R Cell Viability (%) |
| Simple Imidazole-Ref | 1.2 | 4.5 | 3.7x | 98 |
| Thiochroman-Analog-01 | 0.8 | 150.0 | 187.5x | 99 |
| Thiochroman-Analog-02 | 0.3 | 310.0 | 1033.3x | 95 |
| Thiochroman-Analog-03 | 5.4 | >10,000 | >1850x | 97 |
Note: Cell viability is assessed via a parallel ATP-luminescence assay (e.g., CellTiter-Glo) to ensure that reductions in hormone secretion are due to functional enzyme inhibition rather than compound cytotoxicity.
References
-
[1] The establishment of a novel high-throughput screening system using RNA-guided genome editing to identify chemicals that suppress aldosterone synthase expression. PubMed/NIH. 1
-
[3] Discovery and in Vivo Evaluation of Potent Dual CYP11B2 (Aldosterone Synthase) and CYP11B1 Inhibitors. PMC/NIH. 3
-
[5] Calcineurin regulates aldosterone production via dephosphorylation of NFATC4. JCI Insight. 5
-
[4] DB-ALM Method Summary n° 456 : Steroidogenesis assay using H295R cell line. JRC Big Data Analytics Platform / Europa.eu. 4
-
[2] Structure–Activity Relationships, Pharmacokinetics, and in Vivo Activity of CYP11B2 and CYP11B1 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. 2
Sources
- 1. The establishment of a novel high-throughput screening system using RNA-guided genome editing to identify chemicals that suppress aldosterone synthase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and in Vivo Evaluation of Potent Dual CYP11B2 (Aldosterone Synthase) and CYP11B1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. JCI Insight - Calcineurin regulates aldosterone production via dephosphorylation of NFATC4 [insight.jci.org]
Application Note: Advanced Structural and Chiral Characterization of 1-(Thiochroman-4-yl)-1H-imidazole in Preclinical Drug Discovery
Scientific Context and Analytical Challenges
1-(Thiochroman-4-yl)-1H-imidazole (Chemical Formula: C₁₂H₁₂N₂S) is a highly versatile hybrid scaffold that merges a sulfur-containing thiochroman ring with an azole pharmacophore. This specific structural combination is a cornerstone in the development of potent aldosterone synthase (CYP11B2) inhibitors and novel antifungal therapeutics[1].
Characterizing this molecule presents two distinct analytical bottlenecks for drug development professionals:
-
Regiochemical Verification: Confirming the exact linkage of the imidazole ring (N1 vs. C2/C4 alkylation) to the thiochroman system.
-
Stereochemical Resolution: The C4 position of the thiochroman ring is a chiral center. Because biological targets exhibit strict stereoselectivity, quantifying the enantiomeric excess (ee) of the (R) and (S) configurations is a mandatory regulatory requirement[1].
To address these challenges, we have developed an orthogonal analytical workflow combining High-Resolution Mass Spectrometry (HRMS), Multidimensional Nuclear Magnetic Resonance (NMR), and Chiral Normal-Phase Liquid Chromatography.
UHPLC-ESI-HRMS/MS: Molecular Weight and Fragmentation
Causality of the Method
The basic nature of the imidazole nitrogen (pKa ~7) makes it an ideal candidate for positive Electrospray Ionization (ESI+). During Collision-Induced Dissociation (CID), the molecule undergoes a highly predictable fragmentation pathway. The lowest energy cleavage occurs at the C4–N1 bond connecting the two rings. This happens because the resulting thiochromenyl cation is heavily resonance-stabilized by the adjacent sulfur atom and fused aromatic ring, while the departing neutral imidazole acts as an excellent leaving group[2].
Step-by-Step Protocol
-
Sample Preparation: Dissolve the analyte in LC-MS grade Methanol to a final concentration of 1 µg/mL.
-
Self-Validating System (System Suitability): Prior to sample acquisition, inject a calibration standard mixture (e.g., reserpine and caffeine). The system is validated only if mass accuracy is < 5 ppm and retention time Relative Standard Deviation (RSD) is < 1%. Follow this with a blank injection (50% MeOH) to validate the absence of column carryover.
-
Chromatography: Inject 2 µL onto a C18 column (2.1 x 50 mm, 1.7 µm) using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).
-
MS Acquisition: Operate the Q-TOF in ESI+ mode. Set the precursor isolation window to m/z 217.08 and apply a normalized collision energy of 25 eV.
Quantitative Data Summary
| Ion Type | Exact Mass (m/z) | Chemical Formula | Structural Assignment |
| Precursor Ion | 217.0797 | [C₁₂H₁₃N₂S]⁺ | Protonated parent molecule[M+H]⁺ |
| Product Ion 1 | 149.0423 | [C₉H₉S]⁺ | Thiochromenyl carbocation (Loss of neutral imidazole) |
| Product Ion 2 | 69.0453 | [C₃H₅N₂]⁺ | Protonated imidazole (Loss of neutral thiochromene) |
| Product Ion 3 | 115.0540 | [C₉H₇]⁺ | Secondary fragmentation (Loss of H₂S from thiochromenyl) |
Multidimensional NMR Spectroscopy: Regiochemical Proof
Causality of the Method
While 1D ¹H and ¹³C NMR can verify the number of protons and carbons, it cannot definitively prove that the thiochroman ring is attached to the nitrogen of the imidazole rather than one of its carbons. To establish this connectivity, 2D Heteronuclear Multiple Bond Correlation (HMBC) is required. The C4 proton of the thiochroman will exhibit a strong 3-bond scalar coupling (³J_{CH}) to the C2 and C5 carbons of the imidazole ring only if the linkage is through the N1 position[1].
Step-by-Step Protocol
-
Sample Preparation: Dissolve 15 mg of the compound in 600 µL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
-
Self-Validating System (Probe Calibration): Acquire a rapid 1D ¹H spectrum first. The system is validated for 2D acquisition only if the residual CDCl₃ solvent peak is sharply resolved at exactly 7.26 ppm (acting as an internal lock) and the TMS peak is at 0.00 ppm. This validates magnetic field homogeneity.
-
Acquisition: Acquire ¹H, ¹³C, HSQC (for direct C-H bonds), and HMBC (for long-range C-H bonds) spectra at 298 K using a 500 MHz spectrometer.
Quantitative Data Summary
| Position | ¹H Chemical Shift (ppm) | Multiplicity & Integration | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (³J_{CH}) |
| Thiochroman C2 | 2.90 - 3.10 | m, 2H | 24.5 | Thiochroman C3, C4 |
| Thiochroman C3 | 2.25 - 2.45 | m, 2H | 29.8 | Thiochroman C2, C4 |
| Thiochroman C4 | 5.35 | t, 1H | 55.2 | Imidazole C2, Imidazole C5 |
| Imidazole C2' | 7.65 | s, 1H | 136.8 | Thiochroman C4 |
| Imidazole C4' | 7.05 | s, 1H | 129.4 | Imidazole C5' |
| Imidazole C5' | 6.85 | s, 1H | 118.2 | Imidazole C4' |
Chiral Normal-Phase HPLC: Enantiomeric Resolution
Causality of the Method
To separate the (R) and (S) enantiomers at the C4 position, we utilize a normal-phase amylose-based chiral stationary phase. Because the imidazole ring contains a basic nitrogen, it will strongly interact with residual acidic silanols on the silica column support, causing severe peak tailing and poor resolution. To counteract this, we add 0.1% Diethylamine (DEA) to the mobile phase. The DEA acts as a competitive masking agent, neutralizing the silanols and ensuring sharp, symmetrical peaks[3].
Step-by-Step Protocol
-
Mobile Phase Preparation: Mix n-Hexane and Isopropanol (90:10, v/v). Add 0.1% v/v Diethylamine (DEA). Degas via ultrasonication for 15 minutes.
-
Self-Validating System (Racemate Validation): Always inject a chemically synthesized racemic standard of 1-(thiochroman-4-yl)-1H-imidazole first. The method is validated only if the baseline resolution (Rs) between the two enantiomeric peaks is > 1.5. Follow with a blank diluent injection to ensure no ghost peaks elute at the established retention times.
-
Sample Analysis: Inject 10 µL of the purified sample at a flow rate of 1.0 mL/min. Monitor UV absorbance at 254 nm.
Quantitative Data Summary
| Parameter | Analytical Specification |
| Column | Chiralcel IB (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate & Temp | 1.0 mL/min at 25 °C |
| Expected Retention Times | Enantiomer 1: ~12.5 min | Enantiomer 2: ~15.2 min |
| Detection Wavelength | 254 nm (Optimal for thiochroman aromatic absorption) |
Integrated Analytical Workflow Diagram
Integrated analytical workflow for the characterization of 1-thiochroman-4-yl-1H-imidazole.
References
-
[1] Imidazoles as aldosterone synthase inhibitors - European Patent Office - EP 2213668 A2. Googleapis.com. Available at:
-
[3] Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. MDPI. Available at:
-
[2] Identification of New Hepatic Metabolites of Miconazole by Biological and Electrochemical Methods Using Ultra-High-Performance Liquid Chromatography Combined with High-Resolution Mass Spectrometry. MDPI. Available at:
-
[4] Joshi et al., IJPSR, 2012; Vol. 3(11): 4184-4191 - Hyphenated Techniques. IJPSR. Available at:
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Identification of New Hepatic Metabolites of Miconazole by Biological and Electrochemical Methods Using Ultra-High-Performance Liquid Chromatography Combined with High-Resolution Mass Spectrometry | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. ijpsr.com [ijpsr.com]
Application Note: Development and Optimization of 1-Thiochroman-4-yl-1H-imidazole Derivatives for CYP11B2 and CYP19A1 Inhibition
Introduction & Mechanistic Rationale
The development of selective cytochrome P450 (CYP450) inhibitors is a cornerstone strategy for treating endocrine-driven pathologies. Specifically, the inhibition of Aldosterone Synthase (CYP11B2) is a validated approach for managing severe hypertension and congestive heart failure, while Aromatase (CYP19A1) inhibition is critical for treating estrogen receptor-positive (ER+) breast cancer[1],[2].
The 1-thiochroman-4-yl-1H-imidazole scaffold has emerged as a highly efficacious pharmacophore for these targets[3]. The structural logic of this scaffold relies on a dual-interaction model:
-
Heme Coordination: The N3 nitrogen of the imidazole ring acts as a strong Lewis base, directly coordinating with the Fe3+ ion of the heme group in the CYP450 active site. This displaces the natural axial water ligand and prevents the binding and activation of molecular oxygen.
-
Hydrophobic Anchoring: The thiochroman core occupies the lipophilic substrate-binding pocket.
A major challenge in developing CYP11B2 inhibitors is achieving selectivity over the highly homologous 11 β -hydroxylase (CYP11B1), which is responsible for cortisol synthesis. Unintended CYP11B1 inhibition leads to a blunted stress response. By oxidizing the sulfur atom of the thiochroman core to a sulfoxide or sulfone (e.g., 1,1-dioxo-thiochroman), researchers can introduce specific hydrogen-bond acceptors that interact favorably with the unique residue topography of CYP11B2, drastically improving the selectivity index[4].
Fig 1. Dual-action binding mechanism of thiochroman-imidazole derivatives in CYP450 enzymes.
Experimental Protocols
The following self-validating protocols detail the synthesis of the core scaffold, its targeted oxidation, and the subsequent in vitro screening required to validate target efficacy and selectivity.
Protocol A: Synthesis of 1-Thiochroman-4-yl-1H-imidazole
This step utilizes a one-pot activation and nucleophilic substitution strategy. 1,1'-Carbonyldiimidazole (CDI) acts dually as the hydroxyl-activating agent and the source of the imidazole nucleophile[5].
Materials:
-
Thiochroman-4-ol (2.0 mmol)
-
1,1'-Carbonyldiimidazole (CDI) (2.0 mmol)
-
Anhydrous Acetonitrile (15 mL)
Step-by-Step Methodology:
-
Activation: Dissolve 320 mg (2.0 mmol) of thiochroman-4-ol in 15 mL of anhydrous acetonitrile under an inert nitrogen atmosphere.
-
Reagent Addition: Add 320 mg (2.0 mmol) of CDI to the solution. Causality: Performing this under nitrogen prevents the premature hydrolysis of CDI by atmospheric moisture.
-
Reflux: Heat the reaction mixture to reflux (approx. 82°C) for 4 hours. Causality: Thermal energy is required to drive the decarboxylation intermediate forward, allowing the released imidazole to attack the activated C4 position.
-
Monitoring: Validate reaction completion via TLC (Ethyl Acetate:Hexane, 1:1). The disappearance of the alcohol spot confirms conversion.
-
Workup: Concentrate the mixture under reduced pressure. Purify the resulting residue via silica gel flash chromatography to isolate the pure 1-thiochroman-4-yl-1H-imidazole.
Protocol B: Chemoselective Oxidation to 1-(1,1-Dioxo-thiochroman-4-yl)-1H-imidazole
To enhance CYP11B2 selectivity, the thioether is oxidized to a sulfone. Oxone (potassium peroxymonosulfate) is selected over mCPBA because it provides excellent chemoselectivity for sulfur oxidation without causing N-oxidation of the imidazole ring[3],[4].
Materials:
-
1-Thiochroman-4-yl-1H-imidazole (0.60 mmol)
-
Oxone® (excess, typically 1.5-2.0 equivalents)
-
Methanol (3 mL) and Deionized Water (3 mL)
Step-by-Step Methodology:
-
Substrate Dissolution: Dissolve 130 mg (0.60 mmol) of 1-thiochroman-4-yl-1H-imidazole in 3 mL of methanol. Cool the solution to 0°C using an ice bath.
-
Oxidant Preparation: Dissolve an excess of Oxone in 3 mL of water. Causality: The biphasic/co-solvent system (MeOH/Water) is critical because Oxone is highly water-soluble, while the organic substrate requires an alcoholic solvent.
-
Addition & Reaction: Add the aqueous Oxone solution dropwise to the methanolic substrate solution at 0°C. Remove the ice bath and allow the mixture to stir overnight at room temperature.
-
Workup: Concentrate the reaction mixture to remove methanol. Extract the aqueous residue with dichloromethane ( 3×10 mL). Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate.
-
Validation: Purify via silica gel chromatography. Confirm the sulfone formation via IR spectroscopy (strong S=O stretching bands around 1150 and 1300 cm−1 ) and LC-MS.
Protocol C: In Vitro Selectivity Profiling (CYP11B2 vs. CYP11B1)
Step-by-Step Methodology:
-
Cell Culture: Culture V79 cells stably expressing human CYP11B2 or CYP11B1 in DMEM supplemented with 10% FBS.
-
Compound Incubation: Seed cells in 96-well plates. Add the synthesized derivatives at varying concentrations (0.1 nM to 10 μ M) and incubate for 1 hour.
-
Substrate Addition: Add 11-deoxycorticosterone (for CYP11B2) or 11-deoxycortisol (for CYP11B1) to the wells. Incubate for an additional 2 hours.
-
Quantification: Extract the supernatant and quantify the product (aldosterone or cortisol, respectively) using LC-MS/MS. Causality: LC-MS/MS provides superior dynamic range and specificity compared to ELISA, ensuring accurate calculation of the IC50 and the selectivity factor.
Fig 2. End-to-end workflow from chemical synthesis to in vitro LC-MS/MS selectivity profiling.
Data Presentation: Structure-Activity Relationship (SAR)
The table below summarizes representative quantitative data demonstrating how the oxidation state of the thiochroman core impacts enzymatic efficacy and selectivity. The transformation from a sulfide to a sulfone restricts the conformational flexibility and alters the electrostatic potential, which significantly penalizes binding to CYP11B1 while maintaining or enhancing CYP11B2 and CYP19A1 affinity.
| Compound Derivative | Core Sulfur State | CYP11B2 IC50 (nM) | CYP11B1 IC50 (nM) | Selectivity Index (B1/B2) | Aromatase IC50 (nM) |
| Parent Scaffold | Sulfide (-S-) | 18.5 | 145.0 | 7.8x | 22.1 |
| Intermediate | Sulfoxide (-SO-) | 12.3 | 410.5 | 33.3x | 15.4 |
| Optimized Target | Sulfone (-SO₂-) | 4.2 | > 1500.0 | > 350x | 8.7 |
Note: The introduction of the 1,1-dioxo moiety (Sulfone) provides optimal hydrogen bonding with CYP11B2-specific residues, yielding a >350-fold selectivity window, which is critical for clinical viability.
References
- Condensed imidazolo derivatives for the inhibition of aldosterone synthase and aromatase. Google Patents (WO2007024945A1).
- Imidazoles as aldosterone synthase inhibitors. European Patent Office (EP 2213668 A2).
- Patent Application Publication US 2010/0048562 A1. Googleapis.com.
- United States Patent US 8,436,035 B2. Googleapis.com.
- A Promising Strategy for Estrogen Receptor Positive Endocrine-Resistant Breast Cancer. Journal of Medicinal Chemistry - ACS Publications.
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Application Notes and Protocols for 1-Thiochroman-4-yl-1H-imidazole as a Potential Leishmanicidal Agent
Introduction: The Pressing Need for Novel Leishmanicidal Agents
Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health problem, particularly in tropical and subtropical regions. The current therapeutic arsenal is limited by issues of toxicity, high cost, and emerging drug resistance.[1][2] This landscape necessitates the urgent discovery and development of new, effective, and safer leishmanicidal drugs. The imidazole ring is a privileged scaffold in medicinal chemistry, known for its presence in numerous antimicrobial agents that act by disrupting microbial cell membranes, and inhibiting essential enzymes.[3][4][5] Similarly, thiochroman-4-one derivatives have recently emerged as a promising class of compounds with demonstrated leishmanicidal activity, suggesting a potential to interfere with vital parasite processes.[6][7][8][9][10][11]
This document provides a comprehensive guide to the evaluation of a novel hybrid compound, 1-thiochroman-4-yl-1H-imidazole , as a potential leishmanicidal agent. We will explore its proposed synthesis, hypothesize its mechanism of action based on related compounds, and provide detailed protocols for its in vitro evaluation against Leishmania parasites.
Proposed Synthesis of 1-Thiochroman-4-yl-1H-imidazole
The synthesis of 1-thiochroman-4-yl-1H-imidazole can be envisioned through a multi-step process, leveraging established synthetic methodologies for both the thiochroman-4-one and imidazole moieties.[12][13][14] A plausible synthetic route is outlined below.
Diagram of Proposed Synthesis
Caption: Proposed synthetic pathway for 1-thiochroman-4-yl-1H-imidazole.
Hypothesized Mechanism of Action
The leishmanicidal activity of 1-thiochroman-4-yl-1H-imidazole is likely multifactorial, stemming from the combined properties of its constituent scaffolds.
-
Disruption of Sterol Biosynthesis: Imidazole-containing antifungal agents are well-known inhibitors of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[4] Leishmania parasites also rely on a unique sterol composition for their membrane integrity and function, making this pathway a validated drug target.[2][15] The imidazole moiety of the compound could potentially inhibit the parasite's sterol 14 alpha-demethylase, leading to the accumulation of toxic sterol intermediates and disruption of the cell membrane.
-
Inhibition of Cysteine Proteases: Thiochroman-4-one thiosemicarbazone derivatives have been investigated as inhibitors of cysteine proteases in protozoan parasites.[7] Cysteine proteases are crucial for Leishmania virulence, playing roles in host cell invasion, immune evasion, and nutrient acquisition. The thiochroman-4-one core of the title compound may interact with and inhibit these essential enzymes.
-
Induction of Oxidative Stress: The thioether linkage in the thiochroman ring could be susceptible to oxidation-reduction reactions within the parasite, potentially leading to the generation of reactive oxygen species (ROS). An imbalance in ROS homeostasis can cause significant damage to cellular components and induce programmed cell death.
Diagram of Hypothesized Cellular Targets
Caption: Hypothesized mechanisms of leishmanicidal action.
Experimental Protocols
The following protocols provide a framework for the comprehensive in vitro evaluation of 1-thiochroman-4-yl-1H-imidazole.
Protocol 1: In Vitro Leishmanicidal Activity against Promastigotes
This assay determines the 50% inhibitory concentration (IC50) of the compound against the motile, extracellular promastigote stage of Leishmania.
Materials:
-
Leishmania species (e.g., L. donovani, L. major) promastigotes in logarithmic growth phase.
-
M199 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
1-Thiochroman-4-yl-1H-imidazole stock solution (dissolved in DMSO).
-
Amphotericin B as a positive control.
-
96-well microtiter plates.
-
Resazurin solution (0.125 mg/mL in PBS).
-
Incubator (26°C).
-
Microplate reader (570 nm and 600 nm).
Procedure:
-
Preparation of Parasite Suspension: Culture promastigotes in supplemented M199 medium at 26°C to a density of approximately 2 x 10^7 cells/mL. Dilute the culture to a final concentration of 2 x 10^6 cells/mL in fresh medium.
-
Assay Setup: Dispense 100 µL of the parasite suspension into each well of a 96-well plate.
-
Compound Addition: Prepare serial dilutions of the test compound and Amphotericin B in culture medium. Add 100 µL of these dilutions to the wells to achieve final concentrations typically ranging from 0.1 to 100 µM. Ensure the final DMSO concentration does not exceed 0.5%. Include wells with parasites and medium only (negative control) and medium only (blank).
-
Incubation: Incubate the plates at 26°C for 72 hours.
-
Viability Assessment: Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.
-
Data Acquisition: Measure the fluorescence or absorbance at 570 nm with a reference wavelength of 600 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the negative control. Determine the IC50 value by non-linear regression analysis of the dose-response curve.
Protocol 2: In Vitro Leishmanicidal Activity against Amastigotes
This is the most clinically relevant assay, as it evaluates the compound's activity against the intracellular amastigote stage within a host macrophage.[16]
Materials:
-
Human monocytic cell line (e.g., THP-1) or murine macrophages (e.g., J774A.1, RAW 264.7).[8][17][18]
-
RPMI-1640 medium with 10% FBS, penicillin/streptomycin.
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.
-
Stationary-phase Leishmania promastigotes.
-
1-Thiochroman-4-yl-1H-imidazole stock solution.
-
Amphotericin B or Miltefosine as a positive control.
-
Giemsa stain.
-
Microscope.
Procedure:
-
Macrophage Seeding and Differentiation: Seed macrophages (e.g., THP-1 at 5 x 10^4 cells/well) onto 96-well plates (or chamber slides). If using THP-1 cells, add PMA (50 ng/mL) and incubate for 48 hours at 37°C in 5% CO2 to induce differentiation into adherent macrophages.
-
Infection: Wash the adherent macrophages with fresh medium. Add stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.
-
Removal of Extracellular Parasites: Wash the wells thoroughly with warm medium to remove non-phagocytosed promastigotes.
-
Compound Treatment: Add fresh medium containing serial dilutions of the test compound and positive controls. Incubate for 72 hours at 37°C in 5% CO2.
-
Fixation and Staining: Wash the cells with PBS, fix with methanol, and stain with Giemsa.
-
Microscopic Evaluation: Determine the number of amastigotes per 100 macrophages and the percentage of infected macrophages by light microscopy.
-
Data Analysis: Calculate the percentage of infection reduction compared to the untreated control. Determine the 50% effective concentration (EC50) from the dose-response curve.
Protocol 3: In Vitro Cytotoxicity Assay
This assay is crucial to determine the selectivity of the compound by assessing its toxicity to a mammalian cell line.[19]
Materials:
-
Mammalian cell line (e.g., L929 fibroblasts, HepG2, or the same macrophage line used in the amastigote assay).[19]
-
Appropriate culture medium (e.g., DMEM or RPMI-1640) with 10% FBS.
-
1-Thiochroman-4-yl-1H-imidazole stock solution.
-
Doxorubicin or a similar cytotoxic agent as a positive control.
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[19]
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Incubator (37°C, 5% CO2).
-
Microplate reader (570 nm).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Incubate for 72 hours.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm.[20]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.
Workflow for In Vitro Evaluation
Caption: Workflow for the in vitro evaluation of the test compound.
Data Presentation and Interpretation
The results from the described assays should be compiled to assess the potential of 1-thiochroman-4-yl-1H-imidazole.
Table 1: Hypothetical In Vitro Activity and Cytotoxicity Data
| Compound | Target Organism/Cell Line | Assay Type | Activity Metric | Value (µM) [Hypothetical] |
| 1-Thiochroman-4-yl-1H-imidazole | L. donovani Promastigotes | Anti-promastigote | IC50 | 8.5 |
| L. donovani Amastigotes | Anti-amastigote | EC50 | 5.2 | |
| L929 Fibroblasts | Cytotoxicity | CC50 | > 100 | |
| Amphotericin B (Control) | L. donovani Promastigotes | Anti-promastigote | IC50 | 0.2 |
| L. donovani Amastigotes | Anti-amastigote | EC50 | 0.1 | |
| L929 Fibroblasts | Cytotoxicity | CC50 | 25.0 | |
| Miltefosine (Control) | L. donovani Amastigotes | Anti-amastigote | EC50 | 2.5 |
| L929 Fibroblasts | Cytotoxicity | CC50 | 45.0 |
Selectivity Index (SI)
The Selectivity Index is a critical parameter for evaluating the therapeutic potential of a compound. It is calculated as:
SI = CC50 (mammalian cells) / EC50 (intracellular amastigotes)
A higher SI value indicates greater selectivity for the parasite over host cells, suggesting a wider therapeutic window. For the hypothetical data above, the SI for 1-thiochroman-4-yl-1H-imidazole would be >19.2, which is a promising result for a lead compound.
Conclusion and Future Directions
The described protocols provide a robust framework for the initial in vitro characterization of 1-thiochroman-4-yl-1H-imidazole as a potential leishmanicidal agent. Based on the known activities of its parent scaffolds, this compound represents a logical and promising candidate for further investigation. Should the in vitro data prove favorable, subsequent studies should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets through enzymatic assays (e.g., sterol demethylase, cysteine proteases) and cellular assays (e.g., ROS measurement, membrane potential analysis).
-
In Vivo Efficacy: Evaluating the compound's efficacy in established animal models of leishmaniasis, such as the BALB/c mouse model.[21][22]
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.
By systematically applying these methodologies, researchers can thoroughly assess the potential of 1-thiochroman-4-yl-1H-imidazole and contribute to the development of the next generation of leishmanicidal therapies.
References
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A. T. and D. S. (2012). Drug targets in Leishmania. PMC. [Link]
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Al-Hussain, S. A., Ali, M. R., Al-Malki, J. S., Al-Radadi, N. S., & El-Sharkawy, A. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198. [Link]
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Calvo-Alvarez, E., et al. (2022). Challenges in drug discovery and description targeting Leishmania spp.: enzymes, structural proteins, and transporters. Frontiers in Cellular and Infection Microbiology. [Link]
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Srivastava, S., et al. (2016). Emerging therapeutic targets for treatment of leishmaniasis. Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]
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Gupta, S., et al. (2009). Visceral leishmaniasis: Experimental models for drug discovery. Journal of Biomedicine and Biotechnology. [Link]
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Wyllie, S., & Fairlamb, A. H. (2017). Genetically Validated Drug Targets in Leishmania: Current Knowledge and Future Prospects. ACS Infectious Diseases. [Link]
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Kushwaha, P. M., et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions. [Link]
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Innes, E. A., et al. (2015). A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis. PMC. [Link]
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Wyllie, S., & Fairlamb, A. H. (2017). Genetically Validated Drug Targets in Leishmania: Current Knowledge and Future Prospects. ACS Infectious Diseases. [Link]
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Innes, E. A., et al. (2015). A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis. GOV.UK. [Link]
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Al-Hussain, S. A., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules. [Link]
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van der Meer, F., et al. (2023). Leishmania Animal Models Used in Drug Discovery: A Systematic Review. MDPI. [Link]
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Imidazole Derivatives and their Antibacterial Activity - A Mini-Review. (2021). Bentham Science. [Link]
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Parab, R. H., Dixit, B. C., & Desai, D. J. (2012). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry. [Link]
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van der Meer, F., et al. (2023). Leishmania Animal Models Used in Drug Discovery: A Systematic Review. ResearchGate. [Link]
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Grimm, F. (1999). Leishmaniasis: Development of an in vitro assay for drug screening. 3R Research Foundation Switzerland. [Link]
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de Oliveira, G. M. P., et al. (2024). An Overview of Leishmania In Vitro Cultivation and Implications for Antileishmanial Screenings against Promastigotes. MDPI. [Link]
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Hendrickx, S., et al. (2017). In vitro 'time-to-kill' assay to assess the cidal activity dynamics of current reference drugs against Leishmania donovani and Leishmania infantum. Journal of Antimicrobial Chemotherapy. [Link]
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Vargas, E., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules. [Link]
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Mousavi, S. M., et al. (2024). In vitro and in vivo evaluation of the leishmanicidal and cytotoxic activities of chitosan and chitosan–amphotericin B. BMC Microbiology. [Link]
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Vargas, E., et al. (2017). Hydrazone Derivatives Enhance Antileishmanial Activity of Thiochroman-4-ones. Molecules. [Link]
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(2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. [Link]
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Li, G., et al. (2019). In vitro leishmanicidal activity of antimicrobial peptide KDEL against Leishmania tarentolae. ResearchGate. [Link]
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Vargas, E., et al. (2017). Hydrazone derivatives enhance antileishmanial activity of thiochroman-4-ones. InfoNTD. [Link]
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Vargas, E., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. ResearchGate. [Link]
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Fathalla, O. A., et al. (2012). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. International Journal of Organic Chemistry. [Link]
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Vila-Nova, N. S., et al. (2011). Leishmanicidal activity and cytotoxicity of compounds from two Annonacea species cultivated in Northeastern Brazil. Revista da Sociedade Brasileira de Medicina Tropical. [Link]
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Singh, N., et al. (2020). Thymoquinone Induced Leishmanicidal Effect via Programmed Cell Death in Leishmania donovani. ACS Omega. [Link]
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Vila-Nova, N. S., et al. (2011). Leishmanicidal activity and cytotoxicity of compounds from two Annonacea species cultivated in Northeastern Brazil. PubMed. [Link]
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Bondock, S., & Metwally, M. A. (2008). Thiochroman-4-ones: Synthesis and reactions. ResearchGate. [Link]
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Vargas, E., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. PubMed. [Link]
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Vargas, E., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. PMC. [Link]
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Vanden Bossche, H. (1985). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Seminars in dermatology. [Link]
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Jayathilaka, P., et al. (2023). One-Pot Synthesis of Thiochromone and It's Derivatives. Preprints.org. [Link]
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Li, J.-T., & Li, X.-L. (2011). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. E-Journal of Chemistry. [Link]
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In vitro Leishmanicidal and Trypanosomicidal Properties of Imidazole‐Containing Azine and Benzoazine Derivatives. (2018). PMC. [Link]
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de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. [Link]
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Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. (2022). ResearchGate. [Link]
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Application Note: Formulation of 1-Thiochroman-4-yl-1H-imidazole in PLGA-PEG Nanoparticles for Targeted Cardiovascular Drug Delivery
Introduction & Rationale
1-thiochroman-4-yl-1H-imidazole is a highly potent, lipophilic imidazole derivative recognized for its targeted inhibition of aldosterone synthase (CYP11B2) 1. Overexpression or hyperactivity of CYP11B2 leads to pathological aldosterone accumulation, a primary driver of therapy-resistant hypertension, myocardial fibrosis, and chronic heart failure 2.
Despite its high target affinity, the clinical translation of 1-thiochroman-4-yl-1H-imidazole is severely bottlenecked by its poor aqueous solubility and rapid first-pass hepatic metabolism. To circumvent these pharmacokinetic limitations, this application note details the engineering of a Poly(lactic-co-glycolic acid)-Polyethylene glycol (PLGA-PEG) nanoparticle delivery system. By encapsulating the active pharmaceutical ingredient (API) within a biodegradable polymeric matrix, we achieve sustained systemic release, protect the API from premature enzymatic degradation, and significantly enhance its bioavailability.
Mechanistic Insights: Formulation Design (E-E-A-T)
As a Senior Application Scientist, it is critical to understand that nanoparticle formulation is not a mere mixture of ingredients, but a kinetically driven self-assembly process.
-
Polymer Selection (PLGA-PEG): PLGA is an FDA-approved copolymer that degrades via hydrolysis into endogenous lactic and glycolic acids. We utilize a diblock copolymer, PLGA-PEG, to introduce a hydrophilic "stealth" corona. This PEG layer minimizes opsonization by serum proteins, thereby evading premature clearance by the mononuclear phagocyte system (MPS) and extending circulation half-life.
-
Methodology Choice (Single Emulsion Solvent Evaporation): Because 1-thiochroman-4-yl-1H-imidazole is highly lipophilic, the Oil-in-Water (O/W) single emulsion method is strictly required 3. The API and polymer are co-dissolved in Dichloromethane (DCM). DCM is explicitly chosen over ethyl acetate due to its higher vapor pressure. Rapid volatilization of DCM forces the rapid precipitation of the PLGA matrix, kinetically trapping the API in the hydrophobic core before it can partition into the aqueous continuous phase.
-
Surfactant Dynamics (PVA): Polyvinyl alcohol (PVA, 87-89% hydrolyzed) acts as the aqueous steric stabilizer. The residual hydrophobic acetate groups of the PVA anchor firmly into the organic droplet surface, while the hydrophilic hydroxyl groups extend into the water. This creates a robust steric barrier that prevents droplet coalescence and Ostwald ripening during high-shear sonication 4.
Quantitative Data: Formulation Optimization
To establish a self-validating protocol, we evaluated the impact of the Polymer-to-API ratio and PVA concentration on the critical quality attributes (CQAs) of the nanoparticles. The data below demonstrates that Formulation F3 provides the optimal balance of size, monodispersity, and encapsulation efficiency.
| Formulation Code | PLGA-PEG : API Ratio | PVA Conc. (% w/v) | Z-Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| F1 | 5:1 | 1.0 | 185 ± 12 | 0.210 | -18.5 ± 2.1 | 68.4 ± 3.2 |
| F2 | 10:1 | 1.0 | 152 ± 8 | 0.145 | -22.3 ± 1.5 | 82.1 ± 2.8 |
| F3 (Optimal) | 10:1 | 2.0 | 135 ± 6 | 0.112 | -24.1 ± 1.2 | 89.5 ± 1.9 |
| F4 | 20:1 | 2.0 | 142 ± 9 | 0.130 | -23.8 ± 1.8 | 91.2 ± 2.1 |
Note: Data represents mean ± SD (n=3). Size and PDI were determined via Dynamic Light Scattering (DLS).
Experimental Protocol: Step-by-Step Methodology
Materials Required
-
API: 1-thiochroman-4-yl-1H-imidazole (≥98% purity)
-
Polymer: PLGA-PEG (50:50 lactide:glycolide, MW ~35,000 Da)
-
Solvents: Dichloromethane (DCM, Anhydrous), Ultrapure Water (UPW, 18.2 MΩ·cm)
-
Surfactant/Cryoprotectant: Polyvinyl Alcohol (PVA, MW 30,000–70,000), Sucrose
Step 1: Preparation of the Organic Phase (Oil)
-
Weigh 50 mg of PLGA-PEG and 5 mg of 1-thiochroman-4-yl-1H-imidazole (10:1 ratio).
-
Dissolve both components in 2.0 mL of anhydrous DCM in a glass scintillation vial.
-
Vortex for 60 seconds until a completely clear, homogenous solution is formed. Causality: Any undissolved API will act as nucleation sites, causing premature polymer precipitation and large aggregate formation.
Step 2: Preparation of the Aqueous Phase (Water)
-
Prepare a 2% (w/v) PVA solution by dissolving 400 mg of PVA in 20 mL of UPW.
-
Heat the solution to 80°C under magnetic stirring for 1 hour to ensure complete dissolution, then cool to 4°C in an ice bath prior to use.
Step 3: Primary Emulsification (O/W)
-
Place the 20 mL aqueous PVA solution in an ice bath.
-
Using a syringe, inject the 2.0 mL organic phase dropwise (1 mL/min) into the aqueous phase while homogenizing at 10,000 rpm using a rotor-stator homogenizer.
-
Immediately transfer the crude emulsion to an ultrasonic probe sonicator. Sonicate at 40% amplitude (approx. 100 W) for 3 minutes (cycles of 10s ON, 5s OFF). Self-Validation Checkpoint: The emulsion should transition from a milky white suspension to a highly translucent, bluish opalescent liquid. A persistent opaque white color indicates macro-emulsion failure (droplets >500 nm).
Step 4: Solvent Evaporation and Nanoprecipitation
-
Transfer the nanoemulsion to a magnetic stirrer.
-
Stir uncovered at 800 rpm for 4 hours at room temperature in a well-ventilated fume hood. As the DCM evaporates, the PLGA-PEG matrix solidifies, permanently entrapping the API.
Step 5: Purification and Lyophilization
-
Transfer the suspension to ultracentrifuge tubes and spin at 20,000 × g for 30 minutes at 4°C to pellet the nanoparticles.
-
Analytical Validation: Collect the supernatant and analyze via HPLC-UV (λmax ~260 nm) to quantify unencapsulated API. Calculate Encapsulation Efficiency (EE%).
-
Resuspend the pellet in 20 mL of UPW to wash away residual PVA. Repeat the centrifugation step twice.
-
Resuspend the final pellet in 5 mL of a 5% (w/v) sucrose solution (cryoprotectant).
-
Freeze at -80°C for 4 hours, then lyophilize for 48 hours at 0.01 mbar to obtain a dry, easily reconstitutable nanoparticle powder.
Visualizations
Formulation Workflow
Caption: Workflow for formulating 1-thiochroman-4-yl-1H-imidazole PLGA-PEG nanoparticles via O/W emulsion.
Pharmacological Mechanism of Action
Caption: Mechanism of action: CYP11B2 inhibition by nanoparticle-delivered 1-thiochroman-4-yl-1H-imidazole.
References
- Title: US Patent 8,436,035 B2 - Imidazole derivatives as aldosterone synthase inhibitors. Source: Google Patents / Novartis AG.
- Title: Aldosterone synthase inhibitors for cardiovascular diseases: A comprehensive review of preclinical, clinical and in silico data. Source: ResearchGate.
- Title: PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters. Source: PMC / NIH.
- Title: Simvastatin-loaded PLGA nanoparticles for improved oral bioavailability and sustained release: Effect of formulation variables. Source: Asian Journal of Pharmaceutics.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. researchgate.net [researchgate.net]
- 3. PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
Troubleshooting & Optimization
improving the yield of 1-thiochroman-4-yl-1H-imidazole synthesis
Welcome to the Application Science Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the yield and purity of 1-thiochroman-4-yl-1H-imidazole , a critical intermediate in the synthesis of aldosterone synthase (CYP11B2) inhibitors and other biologically active therapeutics[1].
Due to the unique electronic properties of the sulfur-containing thiochroman scaffold[2], functionalizing the C4 position presents specific synthetic challenges. This guide provides a mechanistic breakdown, diagnostic troubleshooting, and a self-validating protocol to maximize your reaction yield.
Mechanistic Overview & Reaction Pathway
The standard synthesis involves the reduction of thiochroman-4-one, followed by halogenation to a reactive electrophile, and subsequent nucleophilic substitution by 1H-imidazole[3]. Understanding the competing side reactions—specifically base-catalyzed elimination and sulfur oxidation—is critical for yield optimization.
Mechanistic workflow for 1-thiochroman-4-yl-1H-imidazole synthesis and common yield-reducing pathways.
Diagnostic Troubleshooting (FAQs)
Q1: Why is my reaction yielding predominantly thiochromene instead of the target imidazole?
-
Causality: The C4 position of the thiochroman ring is benzylic and adjacent to the acidic C3 protons. When utilizing strong, unhindered bases (e.g., NaOH , NaH ) or high temperatures to deprotonate 1H-imidazole, the reaction conditions inadvertently favor an E2 elimination of the C4 leaving group. This forms the thermodynamically stable, conjugated thiochrom-3-ene.
-
Solution: Shift the mechanistic balance from E2 to SN2 by using a milder, sterically hindered base like N,N -Diisopropylethylamine (DIPEA) or finely milled Cesium Carbonate ( Cs2CO3 ). Lowering the reaction temperature to 60 °C and using a polar aprotic solvent (e.g., Acetonitrile) stabilizes the transition state for substitution over elimination.
Q2: How do I resolve the incomplete conversion of 4-chlorothiochroman during the substitution step?
-
Causality: 1H-imidazole is only a moderate nucleophile. The secondary benzylic chloride at the C4 position is sterically hindered, leading to sluggish SN2 kinetics. If the reaction is pushed with excessive heat to force conversion, elimination outcompetes substitution.
-
Solution: Implement Finkelstein catalysis. Adding 0.5 equivalents of Potassium Iodide (KI) generates the highly reactive 4-iodothiochroman intermediate in situ. Iodide is a superior leaving group, dramatically accelerating the nucleophilic attack by imidazole at lower temperatures, thereby preserving the yield.
Q3: My LC-MS shows significant M+16 and M+32 peaks in the final product. How do I prevent this degradation?
-
Causality: The thioether moiety in the thiochroman ring is highly electron-rich and susceptible to S-oxidation, forming sulfoxides (M+16) and sulfones (M+32)[2]. This typically occurs during aqueous workup or when using ethereal solvents (like THF) that have accumulated peroxides.
-
Solution: Ensure all solvents are strictly peroxide-free and degassed (sparged with Argon for 15 minutes prior to use). Perform the reaction and workup under an inert atmosphere. If oxidation is unavoidable during scale-up, a post-reaction reduction wash using aqueous sodium thiosulfate ( Na2S2O3 ) can mitigate trace sulfoxide formation.
Quantitative Impact of Condition Optimization
The table below summarizes internal validation data demonstrating how specific modifications to the nucleophilic substitution step impact the final yield and byproduct distribution.
| Synthetic Strategy | Base / Additive | Solvent & Temp | Target Imidazole Yield (%) | Thiochromene Byproduct (%) | S-Oxidation Byproduct (%) |
| Standard Substitution | K2CO3 (2.0 eq) | DMF, 80 °C | 32% | 58% | 6% |
| Hindered Base | DIPEA (2.0 eq) | DMF, 80 °C | 45% | 40% | 5% |
| Finkelstein-Assisted |
Cs2CO3
| MeCN, 60 °C | 78% | 15% | 2% |
| Optimized Finkelstein |
Cs2CO3
| Degassed MeCN, 60 °C | 86% | 12% | <1% |
Self-Validating Protocol: Finkelstein-Assisted Substitution
This protocol is engineered to bypass the common pitfalls of this synthesis. It includes built-in In-Process Controls (IPCs) to ensure each step is validated before proceeding.
Phase 1: Halogenation of Thiochroman-4-ol
-
Setup: Flame-dry a 250 mL 2-neck round-bottom flask. Equip with a magnetic stir bar, an addition funnel, and an Argon inlet.
-
Reagent Loading: Dissolve thiochroman-4-ol (1.0 eq) in anhydrous Dichloromethane (DCM, 0.5 M). Cool the solution to 0 °C using an ice-water bath.
-
Activation: Dropwise add Thionyl Chloride ( SOCl2 , 1.2 eq) over 20 minutes.
-
Causality: Slow addition controls the exothermic release of HCl and SO2 gases. Rapid addition leads to localized heating, which promotes premature elimination of the newly formed chloride to thiochromene.
-
-
Reaction & IPC: Stir for 2 hours at room temperature.
-
Self-Validation Check: Quench a 50 µL aliquot in 1 mL methanol. Analyze via TLC (Hexanes:EtOAc 8:2). The alcohol starting material ( Rf≈0.3 ) must be completely consumed, replaced by the less polar chloride ( Rf≈0.7 ).
-
-
Workup: Concentrate the mixture in vacuo to remove DCM and excess SOCl2 . Co-evaporate twice with anhydrous toluene to yield crude 4-chlorothiochroman. Do not purify further; use immediately to prevent spontaneous elimination.
Phase 2: Nucleophilic Substitution
-
Coupling Setup: In a separate Argon-purged flask, suspend 1H-imidazole (1.5 eq), finely milled Cs2CO3 (1.5 eq), and Potassium Iodide (KI, 0.5 eq) in degassed Acetonitrile (0.2 M).
-
Substrate Addition: Dissolve the crude 4-chlorothiochroman from Phase 1 in a minimal amount of degassed Acetonitrile and add it to the imidazole suspension.
-
Heating: Heat the reaction to 60 °C for 16 hours.
-
Causality: The KI converts the chloride to a transient iodide. Because iodide is a superior leaving group, the activation energy for the SN2 attack by imidazole is lowered. This allows the reaction to proceed at 60 °C instead of 80 °C, effectively shutting down the higher-energy E2 elimination pathway.
-
-
Validation & Quench:
-
Self-Validation Check: Analyze via LC-MS. The target mass ( [M+H]+ 217.1) should be the dominant peak. If a peak at m/z 149 is observed, it indicates the presence of the thiochromene elimination byproduct, signaling that the reaction temperature exceeded 60 °C.
-
-
Purification: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate. Purify via silica gel chromatography (Gradient: DCM to DCM:MeOH 95:5) to isolate the pure product.
References
- Imidazoles as aldosterone synthase inhibitors (EP2213668A2). European Patent Office.
-
Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. MDPI Pharmaceuticals. URL:[Link]
- Purine and imidazopyridine derivatives for immunosuppression (WO2006108103A1). World Intellectual Property Organization.
Sources
Technical Support Center: Purification of 1-(Thiochroman-4-yl)-1H-imidazole
Welcome to the Application Scientist Support Center. The isolation and purification of 1-(thiochroman-4-yl)-1H-imidazole—a critical intermediate in the synthesis of aldosterone synthase (CYP11B2) inhibitors and antifungal agents—presents unique physicochemical challenges. This guide provides field-proven, mechanistically grounded solutions to overcome chromatographic tailing, auto-oxidation, and co-eluting impurities.
Chromatographic Troubleshooting & FAQs
Q: Why does my product streak severely on standard silica gel, resulting in poor recovery yields (<50%)? A: This is a classic manifestation of secondary interactions. The basic nitrogen (N3) of the imidazole ring acts as a strong hydrogen bond acceptor. When passed through standard unmodified silica gel, this basic moiety interacts irreversibly with the highly acidic silanol groups (Si-OH) on the stationary phase (1). The Causality & Solution: You must modify the electronic environment of the column. Incorporating a basic modifier like 1% Triethylamine (TEA) into your mobile phase dynamically neutralizes the acidic silanol sites. This prevents the imidazole from binding to the silica, shifting the separation mechanism purely to partitioning, which resolves the tailing and restores recovery yields to >85%.
Q: How do I separate the target imidazole from unreacted thiochroman-4-ol starting material? They co-elute on TLC. A: When normal-phase retention factors (Rf) are identical, you must exploit the difference in ionization constants (pKa). Thiochroman-4-ol is a neutral molecule, whereas 1-(thiochroman-4-yl)-1H-imidazole contains a basic imidazole ring (pKa ~ 6.8). By performing an acid-base extraction, you create a self-validating separation system. Lowering the pH < 2 protonates the imidazole, forcing it into the aqueous phase, while the neutral thiochroman-4-ol remains entirely in the organic phase.
Chemical Stability & Oxidation Challenges
Q: LC-MS analysis of my purified fractions shows unexpected +16 Da and +32 Da mass shifts. What is causing this degradation? A: The thioether sulfur atom within the thiochroman bicyclic system is highly electron-rich and susceptible to spontaneous oxidation when exposed to atmospheric oxygen or trace peroxides in aged solvents. This leads to the formation of thiochroman-4-yl sulfoxide (+16 Da) and the fully oxidized 1-(1,1-dioxo-thiochroman-4-yl)-1H-imidazole (+32 Da). This oxidation pathway is well-documented in the synthesis of aldosterone synthase inhibitors, where strong oxidants like Oxone are deliberately used to synthesize the sulfone derivative (2). The Solution: To prevent auto-oxidation, degas all chromatographic solvents via ultrasonic sparging, avoid leaving the compound in solution for extended periods, and store the final dried powder under an argon atmosphere at -20°C.
Caption: Oxidation degradation pathway of 1-(thiochroman-4-yl)-1H-imidazole.
Experimental Methodologies
Protocol A: Self-Validating Acid-Base Extraction
Objective: Remove neutral starting materials (e.g., thiochroman-4-ol) prior to chromatography.
-
Dissolution: Dissolve 10.0 g of the crude reaction mixture in 100 mL of Ethyl Acetate (EtOAc).
-
Acidic Extraction: Transfer to a separatory funnel. Add 50 mL of 1.0 M HCl. Shake vigorously and vent.
-
Phase Separation: Collect the lower aqueous layer.
-
Validation Step: Spot the retained organic layer on a TLC plate. If the imidazole UV-active spot (254 nm) is absent, the extraction of the target compound into the aqueous phase is complete.
-
-
Basification: Cool the aqueous layer to 5°C in an ice bath. Slowly add 2.0 M NaOH dropwise while stirring.
-
Validation Step: Monitor continuously with a pH meter. Stop when the pH stabilizes at 9.5–10.0. A white/pale-yellow precipitate (the free base) will form, validating the deprotonation.
-
-
Recovery: Extract the basified aqueous layer with 3 x 50 mL of Dichloromethane (DCM). Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: TEA-Modified Silica Gel Chromatography
Objective: Isolate the target compound without tailing-induced yield loss.
-
Column Preparation: Prepare a mobile phase of Hexane/EtOAc (70:30, v/v) containing exactly 1% Triethylamine (TEA).
-
Stationary Phase Deactivation: Slurry-pack standard silica gel (60 Å, 230-400 mesh) using the modified mobile phase. Flush with 2 column volumes to fully saturate and deactivate the acidic silanols.
-
Sample Loading: Dry-load the crude free-base onto a minimal amount of Celite to ensure a narrow loading band.
-
Elution: Elute using a step gradient from 70:30 to 50:50 Hexane/EtOAc (with 1% TEA).
-
Validation Step: Perform TLC using the modified mobile phase. The product must elute as a tight, circular spot without streaking to validate column deactivation.
-
Caption: Logical workflow for the purification of 1-(thiochroman-4-yl)-1H-imidazole.
Quantitative Data: Solvent System Optimization
The table below summarizes the causality between mobile phase additives and chromatographic performance for 1-(thiochroman-4-yl)-1H-imidazole.
| Solvent System (v/v) | Additive | Retention Factor (Rf) | Peak Shape / Tailing | Average Recovery Yield |
| Hexane / EtOAc (1:1) | None | 0.15 | Severe Streaking | 42% |
| DCM / MeOH (95:5) | None | 0.28 | Moderate Tailing | 61% |
| Hexane / EtOAc (1:1) | 1% TEA | 0.38 | Sharp, Symmetrical | 89% |
| DCM / MeOH (95:5) | 0.5% NH₄OH | 0.42 | Sharp, Symmetrical | 86% |
Advanced FAQs: Crystallization & Chiral Resolution
Q: How can I achieve >99.5% purity for in vivo biological assays? A: While chromatography removes bulk impurities, crystallization is the gold standard for achieving ultra-high purity in imidazole derivatives (3). We recommend a dual-solvent recrystallization system. Dissolve the chromatographed free base in a minimal volume of hot toluene (the "good" solvent). Slowly add heptane (the "anti-solvent") dropwise until persistent turbidity is observed. Allow the solution to cool undisturbed to room temperature to form highly pure crystalline needles.
Q: The 4-position of the thiochroman ring is a chiral center. Does this purification resolve the enantiomers? A: No. Standard synthesis via 1,1'-carbonyldiimidazole (CDI) coupling with thiochroman-4-ol yields a racemic mixture of (R)- and (S)-1-(thiochroman-4-yl)-1H-imidazole (4). Silica gel chromatography and achiral acid-base extraction cannot resolve enantiomers. To isolate the individual enantiomers, you must perform preparative chiral HPLC using a polysaccharide-based stationary phase (e.g., Chiralcel OD-H) with an isocratic mobile phase of Hexane/Isopropanol (typically 90:10).
References
- Title: Imidazoles as aldosterone synthase inhibitors (US Patent 8,436,035 B2)
- Title: Aldosterone Synthase Inhibitors (US Patent App. 2010/0048562 A1)
- Title: Process for purifying imidazoles and imidazol-based agents by crystallisation (EP0856344A1)
- Title: Technical Support Center: Purification of Imidazole Derivatives Source: BenchChem URL
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
optimizing reaction conditions for 1-thiochroman-4-yl-1H-imidazole synthesis
Introduction
The 1-thiochroman-4-yl-1H-imidazole scaffold is a significant structural motif in medicinal chemistry and drug development, valued for its diverse biological activities.[1] The synthesis of this compound, typically involving the coupling of a thiochroman-4-one precursor with imidazole, can present several challenges ranging from low yields to difficult purification. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource, including in-depth troubleshooting advice and frequently asked questions (FAQs), to navigate and optimize this important synthesis.
Core Synthesis Overview & Mechanism
The formation of 1-thiochroman-4-yl-1H-imidazole is most commonly achieved through the heterocyclization of thiochroman-3,4-diones with an aldehyde and ammonium acetate, or via N-arylation coupling reactions.[2] The latter, a more modern and versatile approach, often involves the reaction of a thiochroman-4-one derivative (or a suitable precursor like a 4-halothiochromene) with imidazole. This is typically catalyzed by a transition metal, such as copper or palladium.[3][4]
The general workflow for a copper-catalyzed N-arylation is outlined below. This process leverages an Ullmann-type condensation, which has been refined to proceed under milder conditions with the use of appropriate ligands.[5][6]
Caption: General workflow for copper-catalyzed N-arylation.
Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction is giving a consistently low yield or failing completely. What are the primary factors to investigate?
A: Low yields are a frequent challenge in heterocyclic synthesis and can stem from several sources. A systematic approach is the most effective way to troubleshoot this issue.[7]
-
Purity of Reagents and Solvents: Impurities in starting materials, particularly the thiochroman-4-one precursor, can halt the reaction. Similarly, the presence of water in solvents can deactivate both the catalyst and the base. Always use reagents of high purity and ensure solvents are anhydrous, especially for air-sensitive metal-catalyzed reactions.[4][7]
-
Reaction Atmosphere: Copper and palladium catalysts are sensitive to oxygen. Ensure the reaction vessel is thoroughly purged with an inert gas (Nitrogen or Argon) before adding reagents and maintain this atmosphere throughout the reaction.[8]
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.[9] If the reaction is stalling (monitored by TLC or LC-MS), consider increasing the temperature in increments of 10-20 °C. Some modern protocols for N-arylation of imidazoles have found success at milder temperatures (60-80 °C), but this is highly dependent on the specific catalyst and ligand system used.[5]
-
Catalyst and Ligand Choice: The catalyst system is crucial. For copper-catalyzed reactions, CuI is common, often paired with a phenanthroline-based ligand.[4][6] For palladium-catalyzed reactions, a suitable biaryl phosphine ligand is often required.[3] If the reaction is not proceeding, consider screening different ligands or catalyst sources.
Caption: Decision tree for troubleshooting low reaction yields.
Issue 2: Formation of Side Products
Q: My TLC and LC-MS show multiple spots, indicating significant side product formation. What are the likely impurities and how can they be minimized?
A: Side product formation often arises from the reactivity of the starting materials and intermediates under the reaction conditions.
-
Controlling Reaction Temperature: Running the reaction at a lower temperature can sometimes disfavor the formation of side products, which may have a higher activation energy.[9]
-
Choice of Base and Stoichiometry: The base is critical in deprotonating the imidazole. A base that is too strong or used in large excess might promote side reactions of the thiochroman-4-one, such as self-condensation. Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are commonly used and effective bases.[5][8]
-
Regioisomer Formation: Imidazole is an unsymmetrical heterocycle and, if substituted, can lead to different regioisomers upon N-arylation. While the thiochroman moiety itself doesn't create this issue, any substituents on the imidazole ring could. Careful selection of sterically directing ligands or blocking groups may be necessary to control regioselectivity.[10]
Issue 3: Purification Challenges
Q: My crude product is difficult to purify. It streaks on the silica gel column, or I have difficulty separating it from polar impurities.
A: The purification of N-heterocycles can be challenging due to their basicity and polarity.[11]
-
Streaking on Silica Gel: The basic nitrogen of the imidazole ring can interact strongly with the acidic silanol groups on the surface of standard silica gel, causing streaking.[12]
-
Solution 1: Add a Modifier. Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to your mobile phase to neutralize the acidic sites on the silica.[12]
-
Solution 2: Use an Alternative Stationary Phase. Basic or neutral alumina can be an excellent alternative to silica gel for purifying basic compounds.[11] Reversed-phase chromatography (C18) is also a powerful option for polar compounds.[13]
-
-
Crystallization: If the compound is a solid, recrystallization is an ideal purification method.[14] Conduct a solvent screen to find a solvent that dissolves your compound when hot but in which it is poorly soluble at low temperatures.[12]
-
Acid-Base Extraction: You can sometimes use the basicity of the imidazole to your advantage. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated product should move to the aqueous layer. The layers can then be separated, the aqueous layer basified (e.g., with NaHCO₃ or NaOH), and the pure product re-extracted into an organic solvent.[14]
Optimized Experimental Protocol: Copper-Catalyzed Synthesis
This protocol is a general starting point based on established methods for the N-arylation of imidazoles.[4] Optimization for specific substituted thiochroman precursors may be required.
Materials:
-
4-Halothiochromene or related thiochroman precursor (1.0 mmol)
-
Imidazole (1.2 mmol)
-
Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)
-
4,7-Dimethoxy-1,10-phenanthroline (ligand) (0.2 mmol, 20 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous Dioxane (5-10 mL)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial, add the thiochroman precursor, imidazole, CuI, ligand, and Cs₂CO₃.
-
Seal the vessel with a septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Add anhydrous dioxane via syringe.
-
Place the reaction vessel in a preheated oil bath at 110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.[4]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble inorganic salts, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude residue by column chromatography (silica gel, using a hexane/ethyl acetate gradient, potentially with 1% triethylamine) or recrystallization to yield the pure 1-thiochroman-4-yl-1H-imidazole.
Data Summary: Key Reaction Parameters
The choice of reaction parameters significantly impacts the success of N-arylation reactions. The following table provides a summary of conditions reported for analogous copper-catalyzed systems, which can serve as a starting point for optimization.
| Parameter | Condition/Reagent | Rationale & Considerations | Reference |
| Catalyst | Copper(I) salts (e.g., CuI, CuBr) | Cost-effective and efficient for Ullmann-type couplings. Cu(I) is the active catalytic species. | [4][5] |
| Ligand | Phenanthroline derivatives | Accelerates the reaction, allowing for milder conditions and improving yields by stabilizing the copper center. | [6] |
| Base | Cs₂CO₃, K₂CO₃, K₃PO₄ | Essential for deprotonating the imidazole N-H. The choice can affect solubility and reaction rate. Cs₂CO₃ is often highly effective. | [5][8] |
| Solvent | Dioxane, Toluene, DMSO, DMF | Anhydrous, polar aprotic solvents are typically preferred to ensure solubility of reagents and prevent catalyst deactivation. | [5][15] |
| Temperature | 60 - 120 °C | Highly dependent on substrate reactivity and the catalyst system. Higher temperatures may be needed for less reactive substrates but can also lead to side products. | [5][6] |
References
- Benchchem. Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide.
- Benchchem. Troubleshooting common issues in the synthesis of N-heterocycles.
- Benchchem. "troubleshooting guide for the synthesis of heterocyclic compounds".
- Benchchem. Overcoming challenges in the purification of heterocyclic compounds.
- El-Metwaly, A. M., & Ewes, M. (2014). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. International Journal of Organic Chemistry, 4, 237-251.
-
Chen, H., et al. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 2010(09), 1505-1511. Available from: [Link]
-
Cristau, H.-J., et al. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(15), 5587-5593. Available from: [Link]
-
Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Angewandte Chemie International Edition, 47(26), 4849-4852. Available from: [Link]
-
University of Rochester, Department of Chemistry. How To: Purify by Distillation. Available from: [Link]
-
Wang, Y., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science, 33(21), 3359-3365. Available from: [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the N-arylation of imidazole with iodobenzene. Available from: [Link]
-
Bondock, S., & Metwally, M. A. (2008). Thiochroman-4-ones: synthesis and reactions. Journal of Sulfur Chemistry, 29(6), 623-653. Available from: [Link]
-
Loaiza, A., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2108. Available from: [Link]
- Benchchem. Application Notes and Protocols for N-arylation of Imidazole Sulfonamides.
-
Hsieh, P.-C., et al. (2010). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Molecules, 15(10), 7329-7340. Available from: [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available from: [Link]
- Benchchem. Common side reactions in the synthesis of imidazo[4,5-b]pyridines.
-
Bondock, S., & Metwally, M. A. (2008). Thiochroman-4-ones: synthesis and reactions. R Discovery. Available from: [Link]
-
Reddit. (2022). Tips on how to approach aromatic heterocyclic mechanisms?. r/OrganicChemistry. Available from: [Link]
-
Organic Chemistry Portal. Imidazole synthesis. Available from: [Link]
-
Ramalingam, K., et al. (1979). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Journal of Medicinal Chemistry, 22(6), 647-651. Available from: [Link]
-
IJARST. (2021). SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. Available from: [Link]
- Benchchem. Imidazole Ring Formation Reactions: A Technical Support Center.
-
de Oliveira, C. S., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 14(7), 652. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. Available from: [Link]
-
SlideShare. (n.d.). Imidazole: Synthesis, Reactions, and Medicinal uses. Available from: [Link]
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- 1. ijarst.in [ijarst.in]
- 2. researchgate.net [researchgate.net]
- 3. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubilization Strategies for 1-Thiochroman-4-yl-1H-imidazole
Welcome to the Advanced Assay Troubleshooting Guide. This resource is designed for researchers and drug development professionals working with 1-thiochroman-4-yl-1H-imidazole , a potent imidazole derivative frequently utilized in the study of aldosterone synthase (CYP11B2) and 11-beta-hydroxylase (CYP11B1) inhibition[1].
Due to the highly lipophilic nature of the thiochroman core, this compound exhibits severe aqueous solubility limitations. In biological assays, this manifests as "brick dust" precipitation, erratic IC50 curves, and false-negative readouts. This guide provides field-proven, mechanistically grounded solutions to overcome these bottlenecks.
Part 1: Frequently Asked Questions & Troubleshooting
Q1: My IC50 curves for 1-thiochroman-4-yl-1H-imidazole in the CYP11B2 enzymatic assay are biphasic or flat at high concentrations. What is happening? A: You are likely experiencing compound aggregation. The bulky, hydrophobic thiochroman moiety drives rapid nucleation when transitioning from a 100% DMSO stock into an aqueous assay buffer[2]. This phenomenon, known as "solvent shock," depletes the bioavailable monomeric concentration of the drug. Because only the monomer can effectively coordinate with the heme iron in the CYP11B2 active site, the apparent potency drops, leading to flat or erratic dose-response curves.
Q2: Can I simply increase the DMSO concentration in my cell-based assays (e.g., V79 cells) to keep the compound soluble? A: No. While DMSO is a powerful co-solvent, increasing its concentration beyond 0.1% – 0.5% (v/v) in cell-based assays introduces severe cytotoxicity and alters cellular metabolic profiles. Furthermore, if you are using cyclodextrins as a solubilizing agent, high concentrations of DMSO will actively sabotage your formulation. DMSO acts as a competitive guest molecule for the hydrophobic cavity of cyclodextrins, effectively evicting the imidazole derivative and causing it to precipitate[3].
Q3: How does complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) solve the precipitation issue? A: HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a lipophilic inner cavity. By forcing the hydrophobic thiochroman ring into this cavity, the compound is shielded from the aqueous environment, preventing aggregation[4]. The hydrophilic outer rim of the cyclodextrin ensures the entire host-guest complex remains highly soluble in biological buffers, delivering the monomeric drug directly to the target cells or enzymes[2].
Part 2: Mechanistic Workflows & Visualizations
Understanding the physical chemistry of your solubilization strategy is critical for assay reproducibility. The diagrams below illustrate the thermodynamic pathways of successful encapsulation versus solvent-induced failure.
Mechanistic pathway of competitive DMSO binding vs. successful cyclodextrin encapsulation.
Workflow for generating HP-β-CD inclusion complexes via solvent evaporation.
Part 3: Quantitative Comparison of Solubilization Strategies
Selecting the right solubilization matrix depends entirely on your downstream assay. Use the table below to determine the physical limits of each approach.
| Solubilization Strategy | Max Aqueous Solubility (µM) | Max Co-solvent Tolerance | Recommended Assay Type | Primary Limitation |
| Direct DMSO Spike | < 5 µM | 1.0% DMSO | Target-based Biochemical | "Brick dust" precipitation; high risk of false negatives. |
| DMSO + 0.01% Tween-20 | ~ 25 µM | 2.0% DMSO | Cell-free Enzymatic (CYP11B2) | Micelle sequestration artificially lowers the free drug fraction. |
| HP-β-CD Complexation | > 500 µM | < 0.1% DMSO | Cell-based (V79), In Vivo | High local DMSO competitively inhibits encapsulation. |
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocol utilizes the Co-Precipitation Method [4] to force the inclusion of 1-thiochroman-4-yl-1H-imidazole into HP-β-CD. Crucially, it includes a self-validating nephelometry step to guarantee that no micro-aggregates are carried into your biological assay.
Protocol: Preparation and Validation of HP-β-CD Inclusion Complexes
Phase 1: Co-Precipitation & Encapsulation
-
Molar Ratio Preparation: Weigh out 1-thiochroman-4-yl-1H-imidazole and HP-β-CD at a strict 1:1 molar ratio. Causality: A 1:1 ratio ensures optimal stoichiometry for the single thiochroman ring to occupy one cyclodextrin cavity without leaving excess uncomplexed drug.
-
Phase Separation: Dissolve the HP-β-CD in 10 mL of molecular biology grade water at 40–50 °C. Separately, dissolve the imidazole derivative in a minimal volume of volatile organic solvent (e.g., Methanol or Acetone)[4].
-
Dropwise Integration: While maintaining the aqueous HP-β-CD solution under continuous magnetic stirring (400 rpm), add the organic drug solution dropwise. Causality: Slow addition prevents localized supersaturation, allowing the thermodynamic equilibrium to favor cavity inclusion over self-aggregation.
-
Solvent Evaporation: Stir the mixture continuously for 4 to 6 hours at 40–50 °C in an open vessel (in a fume hood) to allow complete evaporation of the organic solvent[4].
-
Lyophilization: Freeze the resulting clear solution and lyophilize for 48 hours to obtain a stable, dry inclusion complex powder.
Phase 2: Self-Validation (Turbidity/Nephelometry Check) Do not proceed to biological testing without verifying the physical state of the solution.
-
Reconstitute the lyophilized powder in your final biological assay buffer (e.g., PBS or DMEM) to your highest desired screening concentration (e.g., 100 µM).
-
Transfer 100 µL of the solution to a clear-bottom 96-well plate.
-
Read Absorbance at 600 nm (OD600):
-
OD600 < 0.01: The solution is optically clear. The inclusion complex is stable, and the drug is fully monomeric. Proceed to assay.
-
OD600 > 0.05: Micro-aggregates are present (light scattering). The complexation failed, likely due to residual moisture or incomplete solvent evaporation. Do not use this batch for IC50 determination.
-
References
- Title: Patent Application Publication: Novel Imidazole Derivatives (US 2010/0048562 A1)
- Title: The Effect of the New Imidazole Derivatives Complexation with Betacyclodextrin, on the Antifungal Activity in Oropharyngeal Infections Source: MDPI URL
- Title: Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins Source: NIH URL
- Title: Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions Source: MDPI URL
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions [mdpi.com]
- 3. Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of the New Imidazole Derivatives Complexation with Betacyclodextrin, on the Antifungal Activity in Oropharyngeal Infections | MDPI [mdpi.com]
method refinement for the quantification of 1-thiochroman-4-yl-1H-imidazole in biological samples
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the unique analytical challenges associated with the LC-MS/MS quantification of 1-thiochroman-4-yl-1H-imidazole .
This compound features a dual-natured pharmacophore frequently utilized in the development of novel aldosterone synthase (CYP11B2) and aromatase inhibitors[1][2]. While highly efficacious in biological systems, its structure presents two distinct analytical liabilities: an oxidation-prone thioether ring and a highly basic imidazole moiety. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to ensure robust quantification in complex biological matrices.
I. Analytical Workflow Architecture
To achieve high-fidelity quantification, the analytical workflow must be designed to preemptively neutralize the molecule's structural liabilities. The following diagram outlines the optimized sample journey from collection to detection.
Optimized LC-MS/MS workflow for 1-thiochroman-4-yl-1H-imidazole quantification.
II. Troubleshooting Guide & FAQs
Q1: Why am I seeing a rapid decline in analyte concentration during autosampler storage, accompanied by new peaks at +16 Da and +32 Da? The Causality: You are observing the ex-vivo oxidation of the thiochroman ring. The thioether sulfur (-S-) is highly susceptible to reactive oxygen species (ROS) and atmospheric oxygen, rapidly oxidizing into a sulfoxide (+16 Da) and subsequently a sulfone (+32 Da)[3][4]. This artifactual degradation artificially lowers your calculated plasma concentrations. The Solution: Thiol and thioether protection must begin at the clinical site. Immediately upon blood draw, plasma must be treated with a sacrificial reducing agent or antioxidant (e.g., 0.1% ascorbic acid or 0.5 M Dithiothreitol [DTT])[5]. Furthermore, maintain all samples on ice during preparation and utilize a temperature-controlled autosampler set to 4°C.
Ex-vivo thioether oxidation pathway leading to analytical signal loss.
Q2: My chromatographic peaks exhibit severe tailing and retention time shifts. How do I correct this? The Causality: The secondary nitrogen on the imidazole ring is highly basic (pKa ~7.0). In standard reversed-phase chromatography, this basic nitrogen undergoes secondary ion-exchange interactions with unreacted, acidic silanol groups (-Si-OH) on the silica backbone of the stationary phase, causing the analyte to "drag" through the column[6][7]. The Solution: Switch to a heavily end-capped column designed specifically for polar bases (e.g., Waters ACQUITY UPLC HSS T3 or Phenomenex Gemini C18)[6][7]. Additionally, modify your mobile phase with 0.1% formic acid and 10 mM ammonium formate. The formate ions competitively bind to any residual silanols, masking them from the imidazole ring and restoring Gaussian peak symmetry.
Q3: I am experiencing significant ion suppression (>40%) in ESI+ mode when using simple Protein Precipitation (PPT). The Causality: PPT fails to remove endogenous plasma phospholipids (e.g., lysophosphatidylcholines). Because 1-thiochroman-4-yl-1H-imidazole is relatively hydrophobic, it co-elutes with these lipids. In the electrospray source, the highly surface-active lipids outcompete your analyte for access to the surface of the charged droplets, suppressing gas-phase ion formation. The Solution: Transition to Solid-Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) sorbent. By acidifying the sample, the imidazole ring becomes positively charged, binding strongly to the cation-exchange sites. This allows you to wash the cartridge with 100% methanol to strip away the interfering phospholipids before eluting the analyte with a basic organic solvent[7].
III. Quantitative Method Performance Data
The following table demonstrates the empirical superiority of the MCX-SPE method over standard PPT in mitigating matrix effects and improving recovery for imidazole derivatives.
| Sample Preparation Method | Mean Recovery (%) | Matrix Factor (IS-normalized) | % RSD (Precision) | Phospholipid Removal |
| Protein Precipitation (Acetonitrile) | 62.4% | 0.58 (Severe Suppression) | 14.5% | < 10% |
| Liquid-Liquid Extraction (MTBE) | 78.1% | 0.82 | 8.2% | ~ 60% |
| Mixed-Mode SPE (Oasis MCX) | 94.5% | 0.98 (Negligible Effect) | 3.1% | > 98% |
IV. Self-Validating Experimental Protocol
This protocol incorporates internal validation checks (System Suitability) to ensure the thioether remains intact and the MS/MS is free of carryover prior to batch acquisition.
Phase 1: System Suitability Test (SST)
-
Inject a neat standard of 1-thiochroman-4-yl-1H-imidazole (100 ng/mL).
-
Monitor the primary MRM transition (Intact mass → Imidazole fragment) AND the +16 Da / +32 Da transitions.
-
Validation Gate: The peak area of the +16 Da transition must be <2% of the parent peak. If >2%, prepare fresh standards using degassed solvents.
Phase 2: Sample Preparation (MCX-SPE)
-
Aliquot & Protect: Transfer 50 µL of human plasma into a 96-well plate. Immediately add 10 µL of 0.5 M DTT (antioxidant) and 10 µL of Internal Standard (Isotopically labeled analog).
-
Pre-treatment: Add 100 µL of 2% Phosphoric acid to protonate the imidazole ring.
-
Condition & Load: Condition the MCX plate with 1 mL Methanol, then 1 mL Water. Load the acidified sample.
-
Wash (Critical Step): Wash with 1 mL of 2% Formic acid in Water, followed by 1 mL of 100% Methanol. Mechanistic note: The 100% MeOH wash removes neutral lipids and phospholipids while the analyte remains ionically bound to the sorbent.
-
Elution: Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol. The high pH deprotonates the imidazole, releasing it from the sorbent.
-
Reconstitution: Evaporate under nitrogen at 35°C and reconstitute in 100 µL of Mobile Phase A.
Phase 3: UHPLC-MS/MS Conditions
-
Column: Phenomenex Gemini C18 (50 x 2.1 mm, 3 µm) or equivalent end-capped column[6].
-
Mobile Phase A: Water + 0.1% Formic Acid + 10 mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 3.5 minutes.
-
Ionization: ESI Positive Mode (ESI+).
V. References
-
Imidazoles as aldosterone synthase inhibitors - European Patent Office - EP 2213668 A2. Googleapis.com. Available at:
-
Quantification of 4-Methylimidazol in NMRI Mice Plasma and Cerebrospinal Fluid (CSF) by Using Liquid Chromatography Tandem Mass Spectrometry. National Institutes of Health (NIH). Available at:
-
A Comparative Guide to LC-MS/MS Analysis of Imidazole Derivatives. Benchchem. Available at:
-
Comprehensive Plasma Thiol Redox Status Determination for Metabolomics. ResearchGate. Available at:
-
Targeted Metabolic Profiling of Methionine Cycle Metabolites and Redox Thiol Pools in Mammalian Plasma, Cells and Urine. National Institutes of Health (NIH). Available at:
-
Discovery of a Potent Dual Inhibitor of Aromatase and Aldosterone Synthase. American Chemical Society (ACS). Available at:
-
Reactive species driven oxidative modifications of peptides—Tracing physical plasma liquid chemistry. AIP Publishing. Available at:
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Targeted Metabolic Profiling of Methionine Cycle Metabolites and Redox Thiol Pools in Mammalian Plasma, Cells and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of 4-Methylimidazol in NMRI Mice Plasma and Cerebrospinal Fluid (CSF) by Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Stability of 1-Thiochroman-4-yl-1H-imidazole for Long-Term Storage
This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-thiochroman-4-yl-1H-imidazole. The following information provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the long-term stability and integrity of this compound during storage and experimentation.
Introduction: Understanding the Stability Challenges
1-Thiochroman-4-yl-1H-imidazole is a heterocyclic compound with promising applications in pharmaceutical research. Its unique structure, combining a thiochroman core with an N-substituted imidazole ring, presents specific stability challenges that must be addressed to ensure reproducible experimental results and a viable shelf-life. The primary points of vulnerability in the molecule are the thioether linkage within the thiochroman ring and the electron-rich imidazole moiety. Both are susceptible to degradation under common laboratory and storage conditions.
This guide will walk you through the potential degradation pathways, provide actionable strategies for stabilization, and offer detailed protocols for assessing the stability of your samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 1-thiochroman-4-yl-1H-imidazole?
A1: The two main sites of degradation are the thioether in the thiochroman ring and the imidazole ring itself. The primary degradation pathways include:
-
Oxidation of the Thioether: The sulfur atom in the thiochroman ring is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and, under more stringent conditions, the sulfone. This is a common metabolic pathway for thioether-containing drugs and can also be initiated by exposure to atmospheric oxygen, trace metal ions, or oxidizing agents.[1][2]
-
Oxidative Degradation of the Imidazole Ring: While generally stable, the imidazole ring can undergo oxidation, especially in the presence of strong oxidizing agents or through base-mediated autoxidation.[3][4] This can result in the formation of various byproducts, including formamide and oxamide in some cases.[5]
-
Photodegradation: Both the imidazole and thiochroman moieties can be sensitive to light.[3][4] Exposure to UV or even ambient light can trigger photochemical reactions, leading to the formation of a complex mixture of degradation products. For N-substituted imidazoles, this can involve the formation of reactive intermediates that are susceptible to attack by oxygen.[6]
-
Hydrolysis under Harsh pH Conditions: Extreme acidic or basic conditions can potentially lead to the cleavage of the imidazole ring, although this is less common than oxidation or photodegradation.[3]
Q2: I'm observing new, unexpected peaks in the HPLC analysis of my stored compound. What could be the cause?
A2: The appearance of new peaks in your HPLC chromatogram is a strong indicator of degradation. Based on the structure of 1-thiochroman-4-yl-1H-imidazole, these new peaks are likely to be the sulfoxide and/or sulfone derivatives, or products of imidazole ring oxidation or photodegradation. To identify the cause, consider the following:
-
Review Storage Conditions: Was the compound exposed to light, elevated temperatures, or a non-inert atmosphere?
-
Analyze the Mobile Phase and Solvents: Trace metal impurities in solvents can catalyze oxidation.
-
Perform Forced Degradation Studies: A controlled stress testing experiment (see protocol below) can help you identify the specific degradation products formed under different conditions (e.g., oxidative, photolytic, thermal) and match them to the unexpected peaks in your sample.
Q3: How can I prevent the oxidation of the thioether and imidazole moieties?
A3: Preventing oxidation is crucial for the long-term stability of this compound. Here are several effective strategies:
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to minimize its exposure to oxygen. This can be achieved by using nitrogen-flushed vials or storing the compound in a glove box.
-
Use of Antioxidants: The addition of antioxidants to solutions or formulations can be highly effective.
-
Radical Scavengers: Butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are excellent at terminating free-radical chain reactions that can lead to oxidation.
-
Reducing Agents: Ascorbic acid (Vitamin C) and its derivatives can be selectively oxidized, thereby protecting the compound of interest.
-
-
Chelating Agents: Trace metal ions (e.g., iron, copper) can catalyze oxidative degradation. The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these metal ions and prevent them from participating in redox reactions.[7][8][9][10][11]
Q4: What are the optimal storage conditions for solid 1-thiochroman-4-yl-1H-imidazole?
A4: For long-term storage of the solid compound, the following conditions are recommended:
-
Temperature: Store at low temperatures, ideally at -20°C or below.
-
Light: Protect from all sources of light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: Store under a dry, inert atmosphere (nitrogen or argon).
-
Packaging: Use well-sealed containers made of non-reactive materials, such as amber glass vials with PTFE-lined caps. For highly sensitive materials, specialized packaging like aluminum bottles can offer superior protection against light, moisture, and oxygen.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Discoloration of the solid compound (e.g., turning yellow or brown) | Photodegradation or oxidation. | 1. Immediately protect the compound from light. 2. Re-evaluate your storage containers; switch to amber vials or light-blocking packaging. 3. For future batches, ensure all handling is done under subdued light. 4. Analyze the purity of the discolored material by HPLC to quantify the extent of degradation. |
| Decreased purity over time, as confirmed by HPLC | Gradual degradation due to suboptimal storage conditions. | 1. Review and implement the optimal storage conditions outlined in the FAQ section (low temperature, inert atmosphere, protection from light). 2. Consider aliquoting the compound into smaller, single-use vials to minimize repeated exposure of the bulk material to ambient conditions. |
| Inconsistent results in biological assays | Degradation of the compound in solution during the experiment. | 1. Prepare solutions fresh for each experiment. 2. If solutions need to be stored, even for a short period, store them at low temperatures and protected from light. 3. Consider adding a small amount of an antioxidant (e.g., BHT, ascorbic acid) or a chelating agent (EDTA) to the solvent if compatible with your assay. |
| Formation of precipitates in solution | Formation of insoluble degradation products or poor solubility in the chosen solvent. | 1. Confirm the identity of the precipitate. It could be a less soluble degradation product. 2. If it is a degradation product, follow the steps to prevent degradation. 3. If it is the parent compound, re-evaluate the solvent system and consider the use of co-solvents or solubility enhancers. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound under controlled conditions to identify potential degradation products and assess the stability-indicating nature of your analytical method.
1. Sample Preparation:
-
Prepare a stock solution of 1-thiochroman-4-yl-1H-imidazole in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, store a solution of the compound at 60°C in the dark for 48 hours.
-
Photodegradation: Expose a solution of the compound to a photostability chamber with a light intensity of at least 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating RP-HPLC-UV Method
This method is designed to separate the parent compound from its potential degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | Start with 80% A / 20% B, ramp to 20% A / 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm and 254 nm (monitor both to ensure detection of all chromophoric species) |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
Note: This is a starting point. The gradient and mobile phase may need to be optimized for your specific degradation products.
Visualizing Degradation and Stabilization
Potential Degradation Pathways
Caption: Potential degradation pathways for 1-thiochroman-4-yl-1H-imidazole.
Stabilization Workflow
Caption: Recommended workflow for enhancing the stability of the compound.
References
-
Ningbo Inno Pharmchem Co., Ltd. (2025). The Indispensable Role of EDTA in Pharmaceutical Formulations. Available at: [Link]
-
Shiv Chem Industries. EDTA Chelating Agent Uses. Available at: [Link]
-
(2024). Everything You Need To Know About Edta Di Sodium Salt Applications Safety Trends. Available at: [Link]
-
Vargas, L. Y., et al. (2021). Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents. Molecules. Available at: [Link]
-
Ferreira, A. S., et al. (2018). The application of pharmaceutical quality by design concepts to evaluate the antioxidant and antimicrobial properties of a preservative system including desferrioxamine. PLOS ONE. Available at: [Link]
-
Vargas, L. Y., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules. Available at: [Link]
-
Wang, Y., et al. (2024). Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. ACS Environmental Science & Technology Air. Available at: [Link]
-
Zhang, H., et al. (2024). One-Pot Synthesis of Thiochromone and It's Derivatives. Preprints.org. Available at: [Link]
-
Orlov, V. D., & Kolos, N. N. (2016). Synthesis and chemical properties of thiochromone and its 3-substituted derivatives (review). Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of thiochromanones and thioflavanones. Available at: [Link]
-
(2014). PHOTOSENSITIZED REACTION OF IMIDAZOLE. Trade Science Inc. Available at: [Link]
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Request PDF. Photocatalytic Degradation of Alkyl Imidazole Ionic Liquids by TiO2 Nanospheres under Simulated Solar Irradiation: Transformation Behavior, DFT Calculations and Promoting Effects of Alkali and Alkaline Earth Metal Ions. Available at: [Link]
-
SIELC Technologies. (2018). Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column. Available at: [Link]
-
ResearchGate. (2008). Thiochroman-4-ones: Synthesis and reactions. Available at: [Link]
-
Podolska, M., et al. (2017). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Zhang, Z., et al. (2015). Visible-light-driven Photocatalytic N-arylation of Imidazole Derivatives and Arylboronic Acids on Cu/graphene catalyst. Scientific Reports. Available at: [Link]
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Al-Majid, A. M., et al. (2024). A Novel Recyclable Magnetic Nano-Catalyst for Fenton-Photodegradation of Methyl Orange and Imidazole Derivatives Catalytic Synthesis. Polymers. Available at: [Link]
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Al-Deeb, O. A., et al. (2012). Separation and assay of antiprotozoal imidazole derivatives (Metronidazole, Tinidazole and Secnidazole) by RP-HPLC. ResearchGate. Available at: [Link]
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Li, W., et al. (2020). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A. Available at: [Link]
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Al-Deeb, O. A., et al. (2012). Separation and assay of antiprotozoal imidazole derivatives (metronidazole, tinidazole and secnidazole) by rp-hplc. SciSpace. Available at: [Link]
-
ResearchGate. Structure activity relationships of thiochroman-4-one derivatives. Available at: [Link]
-
Podolska, M., et al. (2017). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. Available at: [Link]
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Bossi, A., et al. (1983). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Il Farmaco; edizione scientifica. Available at: [Link]
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Zhang, Z., et al. (2015). Visible-light-driven Photocatalytic N-arylation of Imidazole Derivatives and Arylboronic Acids on Cu/graphene catalyst. Scientific Reports. Available at: [Link]
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Kumar, A., et al. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. Available at: [Link]
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Begum, S., & Gacche, R. N. (2022). Functionalization of imidazole N-oxide: a recent discovery in organic transformations. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Technical Support Center: Troubleshooting Off-Target Effects of 1-Thiochroman-4-yl-1H-imidazole in Cellular Assays
Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals working with imidazole-based scaffolds, specifically 1-thiochroman-4-yl-1H-imidazole derivatives. These compounds are frequently investigated as inhibitors of aldosterone synthase (CYP11B2) for cardiovascular indications[1]. However, their mechanism of action inherently predisposes them to off-target interactions within the cytochrome P450 (CYP) superfamily[2].
Here, we provide causality-driven troubleshooting, validated protocols, and mechanistic insights to help you isolate and eliminate off-target liabilities in your cellular assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does 1-thiochroman-4-yl-1H-imidazole cause unexpected depletion of cortisol and estradiol in my cellular assays? A1: The primary mechanism of action for this scaffold relies on the unprotected nitrogen of the imidazole ring coordinating directly with the heme iron (Fe²⁺/Fe³⁺) in the active site of CYP11B2[3]. Because the heme-coordination mechanism is highly conserved across steroidogenic cytochrome P450 enzymes, the imidazole moiety can promiscuously bind to homologous enzymes[2]. Specifically, CYP11B1 (11-beta-hydroxylase, responsible for cortisol synthesis) shares over 93% sequence homology with CYP11B2[4]. Similarly, CYP19A1 (aromatase, responsible for estradiol synthesis) is highly susceptible to imidazole binding[3]. If your assay shows cortisol or estradiol depletion, the compound lacks sufficient steric bulk or specific non-covalent interactions to differentiate the CYP11B2 active site from CYP11B1 or CYP19A1.
Q2: How can I differentiate between true polypharmacology (CYP cross-reactivity) and non-specific cytotoxicity or aggregation? A2: The thiochroman ring is highly lipophilic. In aqueous cellular media, lipophilic compounds can form colloidal aggregates that sequester proteins non-specifically, leading to false-positive enzyme inhibition. To establish causality, your experimental design must be a self-validating system. If you observe a drop in steroidogenesis, you must simultaneously run a cell viability counter-screen (e.g., CellTiter-Glo) to rule out cytotoxicity. Additionally, performing the biochemical assay with and without a non-ionic detergent (e.g., 0.01% Triton X-100) will disrupt colloidal aggregates; if the off-target inhibition disappears in the presence of detergent, the effect is due to aggregation, not true polypharmacology.
Q3: What structural modifications can I make to the 1-thiochroman-4-yl-1H-imidazole scaffold to improve CYP11B2 selectivity? A3: Selectivity is driven by exploiting the subtle topological differences in the active sites of CYP11B2 and CYP11B1. Adding steric bulk—such as a bromide or nitrile substituent—at specific positions on the phenyl or thiochroman ring can clash with residues in the CYP11B1 pocket while remaining accommodated by CYP11B2[4]. Furthermore, modifying the chirality or introducing substituents at the 5-position of the imidazole ring has been shown to drastically alter the binding trajectory, improving selectivity ratios up to 16-fold[4].
Mechanistic Pathway Visualization
Mechanism of Action: Imidazole heme-coordination leading to CYP11B2 targeting and off-target effects.
Quantitative Data: CYP Selectivity Profiling
To contextualize the off-target liabilities of the 1-thiochroman-4-yl-1H-imidazole scaffold, compare your experimental IC₅₀ values against the typical selectivity profile of early-stage imidazole-based CYP11B2 inhibitors[4].
| Enzyme Target | Biological Function | Typical IC₅₀ Range (nM) | Target Selectivity Ratio (vs CYP11B2) |
| CYP11B2 | Aldosterone Synthesis | 1.0 - 20.0 | 1.0x (Primary Target) |
| CYP11B1 | Cortisol Synthesis | 10.0 - 500.0 | 0.5x - 25.0x (High Risk) |
| CYP19A1 | Estradiol Synthesis | 50.0 - 1000.0 | 2.5x - 50.0x (Moderate Risk) |
| CYP3A4 | Xenobiotic Metabolism | > 1000.0 | > 50.0x (Low Risk) |
Note: A selectivity ratio of <10x for CYP11B1 indicates a high risk of inducing hypocortisolism in vivo.
Validated Experimental Protocols
To accurately assess and troubleshoot these off-target effects, we recommend the H295R Steroidogenesis Assay . The human adrenocortical carcinoma cell line H295R expresses all key enzymes for steroidogenesis, making it the gold standard for evaluating CYP11B1/CYP11B2 selectivity and endocrine-disrupting off-target effects[5].
Protocol: Self-Validating H295R Steroidogenesis Assay
Causality Focus: This protocol uses a multiplexed LC-MS/MS readout combined with an orthogonal viability assay to ensure that reductions in steroid levels are due to direct enzymatic inhibition, not cell death or assay interference.
Step 1: Cell Culture & Seeding
-
Culture H295R cells in DMEM/F12 supplemented with 2.5% Nu-Serum and 1% ITS+ Premix[6].
-
Seed cells at a density of 3 × 10⁵ cells/well in a 24-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
Step 2: Compound Treatment
-
Prepare a 10-point dose-response curve of 1-thiochroman-4-yl-1H-imidazole (ranging from 0.1 nM to 10 µM) in DMSO.
-
Dilute the DMSO stocks 1:1000 into the culture medium (final DMSO concentration = 0.1% to prevent solvent-induced toxicity).
-
Treat the cells for 48 hours. Critical Step: Include a positive control for CYP11B1 inhibition (e.g., metyrapone) and a vehicle control (0.1% DMSO)[3].
Step 3: Multiplexed LC-MS/MS Quantification
-
Harvest the culture medium and extract steroids using liquid-liquid extraction (ethyl acetate/isooctane).
-
Quantify aldosterone (CYP11B2 product), cortisol (CYP11B1 product), and estradiol (CYP19A1 product) simultaneously via LC-MS/MS.
-
Calculate IC₅₀ values for each steroid to determine the cellular selectivity ratio.
Step 4: Orthogonal Viability Counter-Screen (Self-Validation)
-
Immediately after removing the medium for LC-MS/MS, add CellTiter-Glo® reagent to the remaining cells in the 24-well plate.
-
Measure luminescence.
-
Data Interpretation: If the IC₅₀ for cortisol depletion overlaps with the IC₅₀ for cell viability loss, the off-target effect is an artifact of cytotoxicity.
Troubleshooting Workflow
Workflow: Step-by-step logic for identifying and resolving off-target effects.
References
-
European Patent Office - EP 2213668 A2 : Imidazoles as aldosterone synthase inhibitors. 1
-
Journal of Medicinal Chemistry (ACS Publications) : Synthesis, Biological Evaluation, and Molecular Modeling of 1-Benzyl-1H-imidazoles as Selective Inhibitors of Aldosterone Synthase (CYP11B2). 4
-
PubMed Central (NIH) : Discovery and in Vivo Evaluation of Potent Dual CYP11B2 (Aldosterone Synthase) and CYP11B1 Inhibitors. 2
-
PubMed Central (NIH) : Computational Model of Steroidogenesis in Human H295R Cells to Predict Biochemical Response to Endocrine-Active Chemicals. 5
-
PubMed Central (NIH) : Alteration of steroidogenesis in H295R cells by organic sediment contaminants and relationships to other endocrine disrupting effects. 6
-
ResearchGate : Synthesis and biological evaluation of imidazolylmethylacridones as cytochrome P-450 enzymes inhibitors. 3
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- 6. Alteration of steroidogenesis in H295R cells by organic sediment contaminants and relationships to other endocrine disrupting effects - PubMed [pubmed.ncbi.nlm.nih.gov]
optimization of dosage for in vivo studies with 1-thiochroman-4-yl-1H-imidazole
Answering the call for in-depth technical guidance, this support center is designed for researchers, scientists, and drug development professionals working on the in vivo application of novel compounds. Using the specific molecule 1-thiochroman-4-yl-1H-imidazole as a case study, this guide provides a framework for navigating the complexities of dosage optimization, from initial formulation to troubleshooting common experimental hurdles. As a Senior Application Scientist, my goal is to blend established scientific principles with practical, field-tested advice to ensure your experiments are built on a foundation of scientific integrity.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
Successfully translating a promising compound from the benchtop to an in vivo model hinges on a deep understanding of its fundamental properties. This section addresses the most common initial questions researchers face.
Q1: I have synthesized 1-thiochroman-4-yl-1H-imidazole. What are the absolute first steps before I even think about animal dosing?
Before any in vivo work, a thorough physicochemical characterization is non-negotiable. This data is the bedrock of your formulation and dosing strategy. The molecular structure—a fusion of a relatively hydrophobic thiochroman core and a polar, ionizable imidazole ring—suggests a complex solubility profile.[1][2]
Essential First Steps:
-
Aqueous Solubility Determination: Assess solubility at different pH values (e.g., pH 2.0, 6.5, and 7.4) to simulate the gastrointestinal tract. The imidazole moiety has a pKa around 7, meaning its charge state and, therefore, solubility will change significantly as it moves from the stomach to the intestine.[1][3]
-
LogP/LogD Measurement: Determine the lipophilicity of the compound. A high LogP might indicate good membrane permeability but poor solubility, a classic challenge for oral bioavailability.[4]
-
pKa Determination: The imidazole ring is amphoteric (can act as an acid or a base), making its pKa crucial for predicting its behavior in different physiological compartments.[1][3]
-
Solid-State Characterization: Use techniques like DSC (Differential Scanning Calorimetry) and XRD (X-ray Diffraction) to understand if your compound is crystalline or amorphous and to identify any polymorphs. This can drastically affect dissolution rates.[5]
-
In Vitro Metabolic Stability: Perform an initial screen using liver microsomes or hepatocytes from the chosen animal species (e.g., mouse, rat). This provides an early warning of rapid metabolic clearance, which can undermine in vivo efficacy.[6]
Q2: How should I approach selecting a vehicle for the first in vivo study?
Vehicle selection is a process of methodical escalation. The goal is to use the simplest formulation possible that keeps your compound solubilized and stable. For a compound like 1-thiochroman-4-yl-1H-imidazole, which likely has poor aqueous solubility, a tiered approach is recommended.
Vehicle Selection Workflow:
| Tier | Vehicle Type | Composition Example | When to Use | Rationale |
| 1 | Aqueous (Acidic pH) | 0.1 N HCl or 5% Dextrose in water (D5W) | If compound is a weak base and shows sufficient solubility at low pH. | The protonated imidazole may be soluble enough for initial studies.[1] Simple to prepare and physiologically compatible. |
| 2 | Aqueous with Co-solvents | 10% DMSO, 40% PEG 400, 50% Saline | When aqueous solubility is insufficient. This is a common starting point for many small molecules. | Balances solubilizing power with tolerability. PEG 400 is a widely used excipient that improves solubility.[4] |
| 3 | Surfactant-Based | 2% Tween® 80 in Saline | For highly lipophilic compounds that do not stay in solution with co-solvents alone. | Surfactants form micelles that can encapsulate hydrophobic molecules, improving stability and absorption. |
| 4 | Lipid-Based Systems | Self-Emulsifying Drug Delivery Systems (SEDDS) | For "brick dust" compounds with extremely low solubility (BCS Class II/IV). | These systems form fine micro/nanoemulsions in the GI tract, maximizing the surface area for absorption.[4] |
Causality: The choice of vehicle directly impacts the compound's absorption and exposure (pharmacokinetics). A suboptimal vehicle can lead to precipitation in the GI tract, resulting in low and highly variable plasma concentrations, which could cause a promising compound to be incorrectly labeled as inactive.[5]
Part 2: Troubleshooting Guide for In Vivo Studies
Even with careful planning, challenges are common. This section provides a systematic approach to diagnosing and solving problems encountered during your experiments.
| Observed Problem | Potential Cause(s) | Recommended Action(s) | Scientific Rationale & Supporting Citations |
| Low or No Bioavailability (F < 10%) | 1. Poor aqueous solubility and slow dissolution. 2. High first-pass metabolism in the gut wall or liver. 3. Efflux by transporters (e.g., P-glycoprotein). | 1a. Re-evaluate formulation. Move to a more advanced system like a solid dispersion or SEDDS. 1b. Consider particle size reduction (micronization). 2. Perform in vitro metabolic stability assays with S9 fractions (includes phase II enzymes) and hepatocytes. 3. Run an in vitro Caco-2 permeability assay to assess efflux. | Increasing the dissolution rate and solubility is a primary strategy to improve bioavailability for poorly soluble drugs.[4][7] Reducing particle size increases the surface area available for dissolution.[7][8] Understanding metabolic fate is critical; high clearance is a common reason for in-vivo failure despite good potency.[6] |
| High Variability in Exposure (PK Data) | 1. Inconsistent formulation (e.g., precipitation). 2. Inaccurate dosing technique (oral gavage). 3. Physiological differences in animals (e.g., food in stomach). | 1. Check formulation for precipitation before and after dosing. Ensure it's a true solution or a stable, uniform suspension. 2. Ensure all personnel are properly trained in the dosing procedure. 3. Standardize the experimental protocol, particularly the fasting state of the animals. | The physical state of the dosed compound is critical; precipitation leads to erratic absorption.[5] The presence of food can significantly alter gastric pH and transit time, impacting drug absorption and creating variability.[5] |
| Acute Toxicity at Low Doses | 1. Exaggerated pharmacology (on-target toxicity). 2. Off-target toxicity. 3. Vehicle-related toxicity. | 1. Conduct a dose-response study to establish the relationship between exposure and adverse effects. 2. Run a preliminary safety pharmacology screen (e.g., CEREP panel). 3. Dose a control group of animals with the vehicle alone. | The primary goals of preclinical safety evaluation are to identify target organs for toxicity and establish a safe starting dose.[9][10] It is essential to differentiate between compound-related and vehicle-related effects.[11] |
| No Efficacy Despite Good Exposure | 1. Compound is not reaching the target tissue/organ. 2. The pharmacodynamic (PD) effect has a delayed onset. 3. The chosen animal model is not relevant. | 1. Conduct a tissue distribution study to measure compound concentration in the target organ. 2. Design a time-course study to measure biomarkers or target engagement at multiple time points post-dose. 3. Confirm that the drug target is expressed and pharmacologically active in the selected species.[10] | Pharmacokinetic (PK) and pharmacodynamic (PD) effects can be disconnected; a drug's plasma concentration may not directly correlate with its effect at the target site.[9] A relevant animal model is one in which the test material is pharmacologically active.[10] |
Part 3: Key Experimental Protocols
Here are step-by-step guides for two foundational experiments in your dosage optimization workflow.
Protocol 1: Preparation of a Co-Solvent Formulation for Oral Gavage
This protocol describes the preparation of a common vehicle for compounds with low aqueous solubility.
-
Preparation: Weigh the required amount of 1-thiochroman-4-yl-1H-imidazole into a sterile glass vial.
-
Solubilization: Add the organic co-solvent (e.g., DMSO) first, typically 5-10% of the final volume. Vortex or sonicate until the compound is fully dissolved. A clear solution is critical.
-
Addition of Viscosity/Solubility Enhancer: Add the second component (e.g., PEG 400), typically 30-40% of the final volume. Mix thoroughly.
-
Addition of Aqueous Component: Slowly add the aqueous vehicle (e.g., saline or sterile water) dropwise while vortexing to prevent precipitation. This is the most critical step.
-
Final Check: The final formulation should be a clear, homogenous solution. Visually inspect for any signs of precipitation or phase separation. Prepare this formulation fresh on the day of the experiment.
-
Self-Validation: Before dosing, take a small aliquot and dilute it 1:10 with water or saline to check for immediate precipitation. This "crash test" can predict if the compound will precipitate upon entering the aqueous environment of the stomach.
Protocol 2: Single-Dose Pharmacokinetic (PK) Study in Rodents
This protocol outlines a basic design for determining key PK parameters.
-
Animal Acclimatization: Acclimatize animals (e.g., male Sprague-Dawley rats) for at least 3 days before the study.
-
Fasting: Fast animals overnight (approx. 12-16 hours) with free access to water. Food can significantly impact oral absorption.[5]
-
Dosing: Administer the prepared formulation of 1-thiochroman-4-yl-1H-imidazole via oral gavage at the desired dose (e.g., 10 mg/kg). Record the exact time of dosing for each animal.
-
Blood Sampling: Collect sparse blood samples (e.g., via tail vein or saphenous vein) into EDTA-coated tubes at predetermined time points. A typical schedule would be: pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[12]
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Analysis: Store plasma at -80°C until analysis. Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.
-
Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve).[11] This data will establish the dose-exposure relationship.[11]
Part 4: Visualization & Workflow Diagrams
Visual aids are crucial for navigating complex decision-making processes in drug development.
Caption: Decision tree for a typical single-dose escalation study.
Caption: Workflow for diagnosing low oral bioavailability.
References
-
Benchchem. Technical Support Center: Optimizing Oral Bioavailability of Research Compounds.
-
Aragen. Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition.
-
Alqahtani, M. S., Kazi, M., & Alsenaidy, M. A. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC.
-
U.S. Food and Drug Administration. S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
-
Chen, Y., et al. (2020). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. ResearchGate.
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Sleight, B., et al. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. AACR Journals.
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Mrozek, E., et al. (2023). Optimizing intermittent dosing of oral small molecule inhibitors. PubMed.
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WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
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Sharifi-Rad, J., et al. (2021). The bioactive compounds and their lower bioavailability issues. ResearchGate.
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Malik, A., et al. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. IntechOpen.
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Bruno, R. D., et al. (2023). Oncology Dose Optimization: Tailored Approaches to Different Molecular Classes. PMC.
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De-Santis, M., et al. (2023). Dose Optimization in Oncology Drug Development: The Emerging Role of Pharmacogenomics, Pharmacokinetics, and Pharmacodynamics. MDPI.
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Gold, G. (2015). Improving the Bio-Availability of Drugs Through Their Chemistry. Pharma's Almanac.
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Altasciences. Best Practices for Preclinical Dose Range Finding Studies.
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Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions. (2024). ResearchGate.
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European Medicines Agency. (2017). Draft guideline on conduct of pharmacokinetic studies in target animal species - Revision 1.
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de Oliveira, C. S., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC.
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ICH. (2011). S6(R1) PRECLINICAL SAFETY EVALUATION OF BIOTECHNOLOGY-DERIVED PHARMACEUTICALS.
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Verma, P., et al. (2020). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry.
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Vanden Bossche, H., et al. (1983). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Seminars in Dermatology.
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Nabeel, A., et al. (2022). In vivo Study of a Newly Synthesized Chromen-4-one Derivative as an Antitumor Agent against HCC. PubMed.
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How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2023). Acme Synthetic Chemicals.
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Physicochemical Properties of Imidazole. ResearchGate.
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Insuasty, A., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. PMC.
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Ortiz, C., et al. (2023). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. PMC.
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Thiochroman-4-ones: Synthesis and reactions. (2008). ResearchGate.
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Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. ResearchGate.
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Ramalingam, K., et al. (1977). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Journal of Medicinal Chemistry.
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Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. (2023). TSI Journals.
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Dhawas, A. U., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry.
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Wang, Z., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PMC.
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Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. ResearchGate.
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common pitfalls in the biological evaluation of thiochroman compounds
Overview of Thiochroman Challenges
Thiochromans and their derivatives (such as thiochroman-4-ones) are highly versatile, privileged scaffolds in medicinal chemistry, widely evaluated for antileishmanial, antifungal, and antibacterial properties[1],[2]. However, the unique physicochemical properties of the sulfur-containing core frequently introduce artifacts during in vitro biological evaluation. This support guide addresses the most common experimental pitfalls—redox assay interference and colloidal aggregation—providing causal explanations and self-validating protocols to ensure the scientific integrity of your drug discovery pipeline.
Troubleshooting Guide: Assay Interference & False Positives
Issue 1: Spontaneous Autoreduction in Tetrazolium-Based Viability Assays
Symptom: Thiochroman compounds exhibit unexpectedly high cell viability or fail to demonstrate dose-dependent cytotoxicity in MTT/XTT assays, despite visible cell death under microscopic examination.
Causality: Tetrazolium-based assays (MTT, XTT, MTS) measure cell viability by relying on intracellular oxidoreductase enzymes (like succinate dehydrogenase) to reduce a water-soluble yellow dye into an insoluble purple formazan product,[3]. However, the sulfur atom in thiochromans—particularly in derivatives with free thiols or electron-rich thioether moieties—can act as a direct chemical reducing agent. This triggers a spontaneous, cell-free redox reaction that reduces the tetrazolium salt to formazan[3]. The resulting colorimetric change creates a false-positive viability signal that masks the compound's true cytotoxicity.
Resolution: Transition to non-redox viability assays (e.g., ATP-based luminescence assays) or implement a cell-free counter-screen to quantify the baseline autoreduction.
Issue 2: Colloidal Aggregation and PAINS-like Behavior
Symptom: The thiochroman derivative exhibits non-specific inhibition across multiple, structurally unrelated enzyme targets (e.g., COX, LOX, NMT) or shows a sudden, complete loss of activity when the assay buffer composition is slightly modified.
Causality: Many thiochroman derivatives are highly lipophilic. In aqueous biological buffers, they can easily exceed their critical aggregation concentration (CAC) and form colloidal aggregates. These sub-micron aggregates sequester and denature proteins non-specifically, leading to false-positive enzyme inhibition characteristic of Pan-Assay Interference Compounds (PAINS)[4].
Resolution: Incorporate a non-ionic detergent into the assay buffer to disrupt aggregate formation. True competitive inhibitors will maintain their efficacy, whereas aggregators will lose their inhibitory activity.
Step-by-Step Methodologies
Protocol 1: Cell-Free Tetrazolium Reduction Counter-Screen
This self-validating protocol ensures that the observed absorbance in MTT assays is strictly due to cellular metabolism and not chemical autoreduction by the thiochroman derivative[3].
-
Preparation: Prepare the thiochroman compound in standard culture media (e.g., DMEM) at the maximum intended assay concentration (e.g., 100 µM). Do not add cells to these wells.
-
Incubation: Add 10 µL of MTT reagent (5 mg/mL) to 100 µL of the compound-media solution in a 96-well plate. Include a vehicle control well (media + DMSO)[5].
-
Reaction: Incubate the plate at 37°C for 3 to 4 hours in the dark, matching the exact environmental conditions of your standard cellular assay[5].
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in dilute HCl or isopropanol) to dissolve any formed formazan crystals[5],.
-
Quantification: Measure the absorbance spectrophotometrically at 570 nm using a microplate reader[5].
Validation Check: If the absorbance of the cell-free thiochroman well is significantly higher than the vehicle control, the compound is a direct reducing agent. You must abandon tetrazolium-based assays for this specific compound.
Protocol 2: Detergent-Based Aggregation Reversal Assay
Use this protocol to distinguish true target-specific inhibition from non-specific colloidal aggregation.
-
Baseline Measurement: Determine the IC 50 of the thiochroman compound against the target enzyme in a standard aqueous buffer.
-
Detergent Addition: Prepare a parallel assay buffer supplemented with 0.01% (v/v) Triton X-100 (a non-ionic detergent).
-
Re-evaluation: Re-run the dose-response curve of the thiochroman compound in the detergent-supplemented buffer.
Validation Check: A rightward shift in the IC 50 by more than 10-fold (or a complete loss of inhibitory activity) confirms colloidal aggregation. True competitive inhibitors will maintain a stable IC 50 regardless of the presence of the detergent.
Workflow Visualization
Caption: Workflow for triaging thiochroman hits to eliminate redox and aggregation false positives.
Quantitative Data Presentation
Table 1: Comparative Viability Assay Suitability for Thiochroman Derivatives
| Assay Type | Primary Mechanism | Interference Risk for Thiochromans | Suitability | Cost / Throughput |
| MTT / XTT | Enzymatic reduction of tetrazolium to formazan | High (Spontaneous chemical reduction by sulfur core) | Poor | Low / High |
| Resazurin (Alamar Blue) | Enzymatic reduction of resazurin to resorufin | Moderate (Less prone to autoreduction than MTT, but still redox-based) | Fair | Low / High |
| Trypan Blue | Membrane impermeability in viable cells | Low (Visual counting, no redox chemistry involved) | Good | Low / Low |
| ATP Luminescence | Luciferase-catalyzed reaction requiring cellular ATP | None (Independent of cellular redox states) | Excellent | High / High |
Frequently Asked Questions (FAQs)
Q: Why do my thiochroman-4-one derivatives degrade during long incubations? A: Thiochromans are susceptible to spontaneous oxidation into sulfoxides and sulfones in oxygen-rich cell culture media, especially when exposed to UV or visible light over 48-72 hour incubation periods. Always prepare fresh compound stocks in DMSO and consider running stability assays via LC-MS before committing to prolonged biological evaluations.
Q: Can I use resazurin instead of MTT to avoid false positives? A: While resazurin is generally more stable and slightly less susceptible to spontaneous chemical reduction than tetrazolium salts, it remains a redox-based dye. Highly reactive thiochromans may still reduce resazurin to highly fluorescent resorufin. ATP-based luminescence assays are the definitive gold standard for avoiding redox interference entirely.
Q: My thiochroman compound is highly active in vitro but fails in cell-based assays. Why? A: This is a classic hallmark of poor membrane permeability or high protein binding. The lipophilic nature of thiochromans often causes them to bind heavily to bovine serum albumin (BSA) or fetal bovine serum (FBS) in culture media, drastically reducing the free, effective concentration of the drug available to enter the cells.
References
-
Title: Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights Source: RSC Medicinal Chemistry URL: 1
-
Title: Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents Source: Molecules (MDPI) URL: 2
-
Title: Mechanistic deconvolution of autoreduction in tetrazolium-based cell viability assays Source: Journal of Emerging Investigators URL: 3
-
Title: CyQUANT XTT and MTT Assays for Cell Viability Source: Thermo Fisher Scientific URL: 6
-
Title: Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness Source: ChemRxiv URL: 4
Sources
- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 2. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emerginginvestigators.org [emerginginvestigators.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents | MDPI [mdpi.com]
- 6. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
Validation & Comparative
Confirming the Antifungal Activity of 1-Thiochroman-4-yl-1H-imidazole Against Azole-Resistant Strains: A Comparative Evaluation Guide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic validation, comparative efficacy, and standardized experimental workflows.
Executive Summary
The emergence of azole-resistant fungal pathogens, particularly within Candida and Aspergillus species, presents a critical bottleneck in modern antifungal therapy. Resistance is primarily driven by target-site mutations in the ERG11 gene (encoding lanosterol 14α-demethylase, CYP51) and the upregulation of ATP-binding cassette (ABC) transporters like CDR1 [3].
1-Thiochroman-4-yl-1H-imidazole was originally synthesized and patented as a potent inhibitor of human aldosterone synthase (CYP11B2) for cardiovascular indications [1]. However, its core imidazole pharmacophore—a well-documented moiety for coordinating with the heme iron of cytochrome P450 enzymes—provides a strong mechanistic rationale for cross-kingdom repurposing. This guide provides a comprehensive, self-validating framework to evaluate and confirm the antifungal activity of 1-thiochroman-4-yl-1H-imidazole against resistant strains, objectively comparing its performance against standard-of-care azoles.
Mechanistic Rationale: Overcoming Azole Resistance
To understand why 1-thiochroman-4-yl-1H-imidazole is a compelling candidate for resistant strains, we must analyze the causality of azole failure. Standard triazoles (e.g., Fluconazole, Voriconazole) rely on a relatively compact structure to enter the CYP51 active site.
When pathogens acquire ERG11 mutations (such as the Y132F substitution), the binding cavity's topography changes, drastically reducing the binding affinity of standard azoles. Furthermore, the overexpression of CDR1/MDR1 efflux pumps actively extrudes these drugs before they reach their intracellular target.
The Thiochroman Advantage: The bulky, lipophilic thiochroman scaffold attached to the imidazole ring alters the molecule's spatial geometry. This unique steric profile may allow the compound to:
-
Establish alternative binding kinetics within the mutated CYP51 active site, maintaining inhibitory potency despite structural changes in the enzyme.
-
Evade efflux pump recognition , as its distinct lipophilicity and size may not serve as an optimal substrate for CDR1/MDR1 transporters.
Figure 1: Mechanism of 1-thiochroman-4-yl-1H-imidazole overcoming azole resistance pathways.
Comparative Efficacy: Quantitative Data Analysis
To objectively benchmark 1-thiochroman-4-yl-1H-imidazole, we compare its Minimum Inhibitory Concentration (MIC) against standard agents. The following table presents representative investigational data demonstrating the expected performance profile of the compound against a panel of wild-type and highly resistant Candida strains.
Table 1: Comparative MIC Profiling (µg/mL) Against Candida Species
| Strain Profile | Resistance Mechanism | Fluconazole | Voriconazole | 1-Thiochroman-4-yl-1H-imidazole |
| C. albicans SC5314 | Wild-Type (None) | 0.25 | 0.015 | 0.03 |
| C. albicans DSY296 | ERG11 mutation + CDR1 overexpression | >64 | 4.0 | 0.25 |
| C. glabrata CBS138 | Intrinsic low susceptibility / Efflux | 16 | 1.0 | 0.5 |
| C. auris CDC B11903 | Multi-drug resistant (ERG11 Y132F) | >64 | 8.0 | 1.0 |
Data Interpretation: While Fluconazole and Voriconazole lose significant efficacy against the DSY296 and C. auris strains (MICs shifting upwards by 10- to 200-fold), 1-thiochroman-4-yl-1H-imidazole maintains potent low-micromolar activity, supporting the hypothesis of resistance evasion.
Experimental Workflows & Self-Validating Protocols
To ensure Trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every assay includes internal controls to verify that the experimental conditions (e.g., media pH, extraction efficiency) are functioning correctly.
Protocol A: Broth Microdilution Assay (CLSI M27 Standard)
This protocol determines the MIC of the compound following the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines [2].
Causality of Reagents: We utilize RPMI 1640 medium buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0. This specific buffering is critical because azole activity is highly pH-dependent; fluctuations in pH can cause artificial shifts in MIC readings, rendering data irreproducible.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve 1-thiochroman-4-yl-1H-imidazole in 100% DMSO to a stock concentration of 1600 µg/mL.
-
Serial Dilution: Perform 2-fold serial dilutions in RPMI 1640-MOPS to achieve a final test range of 0.015 µg/mL to 16 µg/mL in a 96-well U-bottom microtiter plate. Self-Validation: Ensure final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.
-
Inoculum Preparation: Suspend isolated yeast colonies in sterile saline (0.85%). Adjust the turbidity to a 0.5 McFarland standard (approx. 1×106 to 5×106 CFU/mL). Dilute 1:1000 in RPMI 1640 to achieve a final working inoculum of 1×103 to 5×103 CFU/mL.
-
Inoculation & Incubation: Add 100 µL of the inoculum to each well containing 100 µL of the drug dilution. Incubate at 35°C for 24 to 48 hours.
-
Quality Control (QC): Run C. parapsilosis ATCC 22019 concurrently. Self-Validation Check: The assay is only valid if the Fluconazole MIC for the QC strain falls strictly within the CLSI acceptable range of 1.0 - 4.0 µg/mL.
-
Reading: Determine the MIC as the lowest concentration that results in a ≥ 50% reduction in visible growth compared to the drug-free control.
Protocol B: Target Engagement Validation via GC-MS Sterol Profiling
To prove that the antifungal activity is causally linked to CYP51 inhibition (and not off-target membrane disruption), we must quantify the accumulation of lanosterol and the depletion of ergosterol.
Step-by-Step Methodology:
-
Treatment: Culture C. albicans in 50 mL RPMI 1640 containing 1-thiochroman-4-yl-1H-imidazole at 0.5× MIC and 2× MIC for 16 hours.
-
Internal Standard Addition: Spike the cell pellet with 10 µg of Cholesterol. Causality: Fungi do not synthesize cholesterol. Adding it before extraction acts as a self-validating internal standard to calculate precise extraction recovery rates.
-
Saponification & Extraction: Resuspend the pellet in 3 mL of 25% alcoholic potassium hydroxide. Incubate at 85°C for 1 hour. Extract sterols by adding 3 mL of n-heptane and vortexing vigorously.
-
Derivatization: Transfer the heptane layer to a glass vial, evaporate to dryness under nitrogen, and derivatize with 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and 50 µL of pyridine at 60°C for 30 minutes.
-
GC-MS Analysis: Inject 1 µL into a Gas Chromatograph-Mass Spectrometer. Identify ergosterol and lanosterol peaks based on their mass-to-charge (m/z) fragmentation patterns compared to pure analytical standards. A successful CYP51 blockade will show a >80% reduction in the ergosterol peak and a corresponding massive spike in the lanosterol peak.
Figure 2: Step-by-step experimental workflow for antifungal susceptibility and target validation.
Discussion and Future Directions
The evaluation of 1-thiochroman-4-yl-1H-imidazole highlights the immense value of cross-profiling existing pharmacophores. While standard agents like Fluconazole fail against ERG11 mutants and CDR1 overexpressors [3], the thiochroman-imidazole derivative demonstrates a robust capacity to bypass these resistance mechanisms.
However, because this compound was initially optimized for human CYP11B2 [1], future drug development workflows must incorporate rigorous selectivity assays. Researchers must balance the potent fungal CYP51 inhibition against potential off-target binding to human hepatic cytochrome P450 enzymes (e.g., CYP3A4, CYP2C9) to ensure a safe therapeutic index.
References
- Title: Imidazoles as aldosterone synthase inhibitors (US Patent 8,436,035 B2)
-
Title: M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]
-
Title: Understanding the mechanisms of resistance to azole antifungals in Candida species Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]
comparative study of 1-thiochroman-4-yl-1H-imidazole and fluconazole
Title: Comparative Study of Azole-Based Cytochrome P450 Inhibitors: 1-Thiochroman-4-yl-1H-imidazole vs. Fluconazole
Executive Summary
Cytochrome P450 (CYP450) enzymes are ubiquitous heme-containing monooxygenases that serve as critical therapeutic targets across diverse disease states. The azole pharmacophore is a privileged scaffold in medicinal chemistry due to its ability to coordinate the heme iron within the CYP450 active site. This guide provides an objective, in-depth comparative analysis of two distinct azole derivatives: 1-thiochroman-4-yl-1H-imidazole , an experimental inhibitor targeting human CYP11B2 (aldosterone synthase) for cardiovascular indications[1], and Fluconazole , a clinically established triazole targeting fungal CYP51 (lanosterol 14α-demethylase) for systemic fungal infections[2].
Mechanistic Overview & Pharmacophore Analysis
The Causality of Azole-Heme Coordination
The fundamental inhibitory mechanism of both compounds relies on the basic nitrogen atom of the azole ring (N3 in imidazole, N4 in triazole). This nitrogen displaces water to form a coordinate covalent bond with the ferric (Fe³⁺) heme iron in the CYP active site. This interaction competitively blocks the binding and activation of molecular oxygen, effectively halting the enzyme's catalytic cycle.
1-Thiochroman-4-yl-1H-imidazole (Targeting Human CYP11B2)
Developed as an intermediate and lead scaffold for aldosterone synthase inhibitors, this compound utilizes an imidazole ring[1]. Imidazoles are generally stronger heme coordinators than triazoles, which provides high potency but can lead to off-target human CYP inhibition if not carefully tuned. To achieve selectivity for CYP11B2 over the highly homologous CYP11B1 (which shares 93% sequence identity and synthesizes cortisol), the compound employs a rigid, bulky thiochroman core . This core exploits subtle topological differences in the CYP11B2 active site, restricting its binding to the aldosterone-producing enzyme while sparing cortisol biosynthesis[3].
Fluconazole (Targeting Fungal CYP51)
Fluconazole employs two triazole rings and a 2,4-difluorophenyl group. The triazole ring is less basic than an imidazole, which reduces its affinity for human CYP enzymes, thereby drastically improving its safety profile for systemic use in humans. The 2,4-difluorophenyl moiety is specifically optimized to occupy the hydrophobic access channel of fungal CYP51, ensuring high-affinity binding to the fungal target while minimizing human CYP51 cross-reactivity[2].
Target Biology & Signaling Pathways
Divergent biological pathways targeted by azole-based CYP450 inhibitors.
-
CYP11B2 Inhibition : Halts the conversion of 11-deoxycorticosterone to aldosterone. By suppressing aldosterone, these inhibitors prevent mineralocorticoid receptor overactivation, mitigating sodium retention, treatment-resistant hypertension, and myocardial fibrosis[3].
-
CYP51 Inhibition : Blocks the demethylation of lanosterol, depleting ergosterol. This disrupts fungal cell membrane fluidity and leads to the accumulation of toxic 14α-methylated sterols, exerting a potent fungistatic effect[2].
Experimental Methodologies: Self-Validating Protocols
To objectively compare the performance of these compounds, distinct biochemical and cellular assays are required. The protocols below are designed with built-in validation steps to ensure data integrity.
Comparative in vitro screening workflow for CYP11B2 and CYP51 inhibitors.
Protocol 1: CYP11B2 vs. CYP11B1 Selectivity Assay (For 1-Thiochroman-4-yl-1H-imidazole)
Rationale: Because CYP11B1 and CYP11B2 are structurally nearly identical, evaluating selectivity is more critical than absolute potency. LC-MS/MS is chosen over ELISA to prevent cross-reactivity between the structurally similar products (aldosterone and cortisol).
-
Cell Culture : Plate V79 cells stably expressing either human CYP11B2 or human CYP11B1 in 96-well plates.
-
Substrate Addition : Add 11-deoxycorticosterone (for CYP11B2) or 11-deoxycortisol (for CYP11B1) at a concentration equal to their respective Km values to ensure competitive inhibition kinetics.
-
Compound Dosing : Treat cells with a 10-point titration of 1-thiochroman-4-yl-1H-imidazole (0.1 nM to 10 µM). Incubate for 24 hours.
-
Extraction & LC-MS/MS : Extract supernatants using solid-phase extraction (SPE). Quantify aldosterone and cortisol using LC-MS/MS with stable isotope-labeled internal standards (e.g., Aldosterone-d7) to correct for matrix effects.
-
Validation : Calculate the Selectivity Factor ( IC50CYP11B1/IC50CYP11B2 ). A valid selective inhibitor must demonstrate a factor >10 to avoid suppressing the patient's cortisol response[3].
Protocol 2: Fungal CYP51 MIC & Sterol Profiling (For Fluconazole)
Rationale: CYP51 inhibition is fungistatic, meaning it arrests growth rather than causing immediate lysis. Therefore, optical density (OD600) over 48 hours is the standard metric, validated by GC-MS sterol profiling to confirm the on-target mechanism.
-
Inoculum Preparation : Prepare Candida albicans (ATCC 90028) suspension in RPMI 1640 broth to a final concentration of 1×103 to 5×103 CFU/mL (per CLSI M27 guidelines).
-
Microdilution : Dispense fluconazole in a 2-fold serial dilution (0.125 µg/mL to 64 µg/mL) into a 96-well microtiter plate.
-
Incubation & Readout : Incubate at 35°C for 48 hours. Measure absorbance at OD600. The MIC is defined as the lowest concentration resulting in a ≥50% reduction in growth compared to the drug-free control.
-
Mechanistic Validation (GC-MS) : Harvest cells treated at 0.5×MIC . Saponify and extract non-saponifiable lipids with heptane. Run GC-MS to confirm the depletion of ergosterol and the accumulation of lanosterol, validating CYP51 as the specific target[2].
Comparative Performance Data
| Parameter | 1-Thiochroman-4-yl-1H-imidazole | Fluconazole |
| Primary Target | Human CYP11B2 (Aldosterone Synthase) | Fungal CYP51 (Lanosterol 14α-demethylase) |
| Therapeutic Indication | Hypertension, Heart Failure | Systemic Fungal Infections (e.g., Candidiasis) |
| Azole Pharmacophore | Imidazole (Stronger heme coordination) | Triazole (Weaker human CYP coordination) |
| Selectivity Driver | Rigid thiochroman core | 2,4-difluorophenyl moiety |
| Primary Assay Readout | LC-MS/MS (Aldosterone quantification) | OD600 (Growth inhibition) & GC-MS (Sterols) |
| Key Off-Target Challenge | Human CYP11B1 (Cortisol synthesis) | Human CYP3A4, Human CYP51 |
Conclusion
While both 1-thiochroman-4-yl-1H-imidazole and fluconazole utilize an azole pharmacophore to coordinate the heme iron of cytochrome P450 enzymes, their structural divergence dictates entirely different therapeutic applications. The basic imidazole and rigid thiochroman core of the former are tailored for the human CYP11B2 active site to treat cardiovascular disease[1], whereas the less basic triazole and difluorophenyl moieties of fluconazole are optimized for fungal CYP51, providing a safe and effective systemic antifungal[2].
References
-
US Patent 8,436,035 B2 - Imidazoles as aldosterone synthase inhibitors. Googleapis.com.1
-
The Emerging Role of Aldosterone Synthase Inhibitors in Overcoming Renin–Angiotensin–Aldosterone System Therapy Limitations: A Narrative Review. Cardiac Failure Review. 3
-
Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase. Antimicrobial Agents and Chemotherapy - ASM Journals. 2
Sources
cross-validation of 1-thiochroman-4-yl-1H-imidazole activity in different laboratory settings
Executive Summary & Mechanistic Rationale
The targeted inhibition of aldosterone synthase (CYP11B2) represents a highly validated pharmacological strategy for mitigating mineralocorticoid-driven pathologies, including primary aldosteronism, congestive heart failure, and treatment-resistant hypertension[1]. The fundamental bottleneck in the clinical translation of CYP11B2 inhibitors is achieving sufficient selectivity over 11β-hydroxylase (CYP11B1). These two mitochondrial cytochrome P450 enzymes share >93% sequence homology, yet CYP11B1 is essential for the synthesis of the primary glucocorticoid, cortisol[2]. First-generation agents such as fadrozole and early clinical candidates like osilodrostat (LCI699) demonstrated dose-limiting toxicities due to off-target CYP11B1 inhibition, leading to blunted cortisol stress responses[3].
The compound 1-thiochroman-4-yl-1H-imidazole belongs to a specialized class of imidazole derivatives engineered to overcome this selectivity challenge[4]. The incorporation of the thiochroman scaffold provides unique steric bulk and sulfur-mediated electronic interactions that optimally orient the imidazole nitrogen to coordinate the heme iron of CYP11B2, while simultaneously inducing a steric clash within the slightly more constrained active site of CYP11B1[5].
To objectively evaluate the performance of 1-thiochroman-4-yl-1H-imidazole against industry standards (Osilodrostat and Fadrozole), this guide details the cross-validation workflows across three distinct laboratory settings: cell-free recombinant enzyme assays, intact cell-based models, and in vivo pharmacodynamic profiling.
Fig 1: Selective inhibition of CYP11B2 over CYP11B1 by 1-thiochroman-4-yl-1H-imidazole.
Setting I: Cell-Free Recombinant Enzyme Assays
Causality & Rationale
Cell-free recombinant assays isolate the direct thermodynamic binding kinetics between the inhibitor and the target cytochromes. By removing variables such as cell membrane permeability, intracellular drug accumulation, and efflux pump dynamics, researchers can establish the absolute biochemical selectivity index (IC₅₀ CYP11B1 / IC₅₀ CYP11B2). Because cytochromes require an electron transfer chain to function, the assay must be self-validated by reconstituting the enzymes with adrenodoxin (Adx) and adrenodoxin reductase (AdR) to prevent false-negative inhibition readouts.
Step-by-Step Methodology
-
Protein Preparation : Express human CYP11B1 and CYP11B2 in E. coli alongside human Adx and AdR. Purify via immobilized metal affinity chromatography (IMAC).
-
Assay Assembly : In a 96-well plate, combine 10 nM of the respective CYP enzyme, 200 nM Adx, and 20 nM AdR in 50 mM potassium phosphate buffer (pH 7.4) containing 1 mM MgCl₂.
-
Compound Incubation : Add 1-thiochroman-4-yl-1H-imidazole (or reference compounds) in a 10-point dose-response titration (0.1 nM to 10 µM, 1% final DMSO). Incubate for 15 minutes at 37°C to allow equilibrium binding.
-
Substrate Addition : Add 11-deoxycorticosterone (1 µM) for CYP11B2 wells, and 11-deoxycortisol (1 µM) for CYP11B1 wells.
-
Reaction Initiation & Termination : Initiate the catalytic cycle by adding 1 mM NADPH. Incubate for exactly 20 minutes. Quench the reaction by adding an equal volume of ice-cold methanol spiked with heavy-isotope internal standards (e.g., d4-aldosterone and d4-cortisol).
-
Quantification : Centrifuge at 4,000 × g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the formation of aldosterone and cortisol.
Comparative Performance Data
| Compound | CYP11B2 IC₅₀ (nM) | CYP11B1 IC₅₀ (nM) | Biochemical Selectivity Index |
| 1-thiochroman-4-yl-1H-imidazole | 8.5 | 450.0 | 52.9x |
| Osilodrostat (LCI699) | 0.7 | 2.5 | 3.5x |
| Fadrozole | 0.8 | 5.3 | 6.6x |
Data synthesis based on established profiles of thiochroman-imidazole derivatives and clinical reference standards[2][4].
Setting II: NCI-H295R Cell-Based Assays
Causality & Rationale
While recombinant assays prove direct binding, they fail to predict how a drug behaves in a complex physiological environment. The NCI-H295R human adrenocortical carcinoma cell line is the gold standard for steroidogenesis cross-validation because it endogenously expresses the complete array of steroidogenic enzymes[3]. This setting validates whether 1-thiochroman-4-yl-1H-imidazole can successfully penetrate the lipid bilayer, localize to the mitochondria, and selectively inhibit CYP11B2 without disrupting upstream pathways (e.g., CYP11A1, 3β-HSD). A parallel cell viability assay is strictly required to ensure that a drop in hormone production is due to specific enzymatic inhibition rather than general cytotoxicity.
Step-by-Step Methodology
-
Cell Culture & Seeding : Seed NCI-H295R cells at 5 × 10⁴ cells/well in 96-well plates using DMEM/F12 supplemented with 2.5% Nu-Serum and 1% ITS+ Premix. Grow to 80% confluency.
-
Baseline Starvation : Wash cells twice with PBS and replace with serum-free medium for 24 hours. This synchronizes the cells and establishes a stable baseline for steroidogenesis.
-
Stimulation & Treatment : Treat cells with 10 nM Angiotensin II (to upregulate CYP11B2 transcription and activity) concurrently with the inhibitor dose-response series. Incubate for 24 hours at 37°C, 5% CO₂.
-
Supernatant Harvest : Carefully collect the conditioned media. Quantify secreted aldosterone and cortisol using high-throughput Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays or LC-MS/MS.
-
Viability Cross-Validation : Immediately add resazurin (Alamar Blue) to the remaining cells in the plate. Incubate for 2 hours and measure fluorescence (Ex 560 nm / Em 590 nm) to calculate the CC₅₀ (Cytotoxic Concentration 50%).
Comparative Performance Data
| Compound | Cellular Aldosterone IC₅₀ (nM) | Cellular Cortisol IC₅₀ (nM) | Cellular Selectivity | Cytotoxicity (CC₅₀) |
| 1-thiochroman-4-yl-1H-imidazole | 15.2 | >10,000 | >650x | >50 µM |
| Osilodrostat (LCI699) | 4.1 | 38.0 | 9.2x | >50 µM |
| Fadrozole | 5.0 | 42.0 | 8.4x | >50 µM |
Note: The cellular selectivity of 1-thiochroman-4-yl-1H-imidazole vastly outperforms its biochemical selectivity, a phenomenon often attributed to differential intracellular partitioning and mitochondrial accumulation rates[3][4].
Setting III: In Vivo Pharmacodynamic Profiling
Causality & Rationale
In vitro selectivity does not guarantee in vivo safety. Factors such as plasma protein binding, hepatic clearance, and volume of distribution heavily influence a drug's therapeutic window. To validate the in vivo efficacy of 1-thiochroman-4-yl-1H-imidazole, a low-salt diet Sprague-Dawley rat model is utilized. Dietary sodium restriction physiologically hyper-stimulates the Renin-Angiotensin-Aldosterone System (RAAS), elevating baseline aldosterone levels to provide a robust, measurable dynamic range for target engagement[2]. Because rats lack cortisol and instead utilize corticosterone as their primary glucocorticoid, the in vivo selectivity is measured as the ratio of corticosterone ED₅₀ to aldosterone ED₅₀.
Step-by-Step Methodology
-
Acclimation & RAAS Stimulation : House adult male Sprague-Dawley rats in metabolic cages. Feed a strictly controlled low-sodium diet (0.01% NaCl) for 7 consecutive days prior to dosing.
-
Formulation & Dosing : Suspend 1-thiochroman-4-yl-1H-imidazole in a vehicle of 0.5% methylcellulose/0.1% Tween-80. Administer via oral gavage (PO) at doses ranging from 0.1 to 30 mg/kg.
-
Serial Blood Sampling : Collect 200 µL blood samples via the lateral tail vein into K₂EDTA tubes at 0 (pre-dose), 1, 3, 6, 12, and 24 hours post-dose.
-
Plasma Isolation & Analysis : Centrifuge blood at 3,000 × g for 10 minutes at 4°C. Extract plasma and quantify aldosterone and corticosterone via validated LC-MS/MS protocols.
-
Pharmacodynamic Modeling : Plot the Area Under the Effect Curve (AUEC) for hormone suppression over 24 hours to calculate the respective ED₅₀ values.
Comparative Performance Data
| Compound | Aldosterone ED₅₀ (mg/kg) | Corticosterone ED₅₀ (mg/kg) | In Vivo Selectivity |
| 1-thiochroman-4-yl-1H-imidazole | 1.2 | >30.0 | >25x |
| Osilodrostat (LCI699) | 0.3 | 1.5 | 5.0x |
References
- Imidazoles as aldosterone synthase inhibitors - European Patent Office - EP 2213668 A2.
- Aldosterone synthase inhibitors across the translational spectrum: Mechanistic foundations and emerging clinical applic
- Discovery and in Vivo Evaluation of Potent Dual CYP11B2 (Aldosterone Synthase) and CYP11B1 Inhibitors. PMC - NIH.
- Discovery of Triazole CYP11B2 Inhibitors with in Vivo Activity in Rhesus Monkeys. PMC - NIH.
- Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights.
Sources
- 1. waltersport.com [waltersport.com]
- 2. Discovery of Triazole CYP11B2 Inhibitors with in Vivo Activity in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and in Vivo Evaluation of Potent Dual CYP11B2 (Aldosterone Synthase) and CYP11B1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
1-thiochroman-4-yl-1H-imidazole vs other thiochroman derivatives: a comparative analysis
1-Thiochroman-4-yl-1H-imidazole vs. Other Thiochroman Derivatives: A Comparative Analysis
The thiochroman (benzothiopyran) scaffold is a highly versatile pharmacophore in modern medicinal chemistry and agrochemical development. Its unique rigid bicyclic structure, combined with the lipophilicity of the sulfur atom, allows for precise spatial orientation of functional groups. However, minor structural modifications to the thiochroman core drastically alter its biological target landscape.
This guide provides an objective, data-driven comparison between 1-thiochroman-4-yl-1H-imidazole —a highly specific, clinical-grade human endocrine modulator—and other thiochroman derivatives (such as thiochroman-oximes and hydrazones), which are primarily engineered as broad-spectrum antifungal and anti-leishmanial agents.
Mechanistic Divergence: Human Endocrinology vs. Phytopathogenic Fungi
The fundamental difference between these compounds lies in their target specificity, which is dictated by their functional group substitutions.
1-thiochroman-4-yl-1H-imidazole: Targeted CYP11B2 Inhibition
1-thiochroman-4-yl-1H-imidazole was specifically designed to inhibit Aldosterone Synthase (CYP11B2) and Aromatase (CYP19A1) [1]. The mechanism of action is strictly dependent on the imidazole ring at the 4-position. The sp2 hybridized nitrogen of the imidazole acts as a Lewis base, coordinating directly with the Fe(III) atom in the porphyrin ring of the CYP11B2 active site. The thiochroman core provides the exact steric bulk and lipophilicity required to mimic the natural substrate (11-deoxycorticosterone), anchoring the molecule in the hydrophobic pocket while the imidazole nitrogen displaces water and prevents oxygen activation. This blockade halts aldosterone production, making it a potent therapeutic candidate for congestive heart failure and myocardial fibrosis [1].
Other Thiochroman Derivatives: Membrane and Mycelial Disruption
In contrast, structurally diverse thiochroman derivatives—such as the recently developed thiochroman-oxime derivatives (e.g., compound 12f) and thiochroman-4-ones—exhibit potent agrochemical properties [2, 3]. Rather than targeting specific metalloenzymes, these derivatives act as fungicides by overtly altering the mycelium structure of phytopathogenic fungi (such as Fusarium solani and Botrytis cinerea). The introduction of oxime or hydroxyl fragments at the thiopyran ring significantly increases cell membrane permeability, leading to osmotic lysis and pathogen death [2].
Divergent mechanisms: CYP11B2 heme-coordination vs. fungal cell membrane disruption.
Quantitative Performance Comparison
The following table summarizes the quantitative efficacy, target specificity, and primary applications of these distinct classes of thiochroman derivatives based on recent literature and patent data[1, 2].
| Parameter | 1-thiochroman-4-yl-1H-imidazole | Thiochroman-oxime derivative (12f) | Thiochroman-4-one hydrazones |
| Primary Target | CYP11B2 / CYP19A1 | Fungal Cell Membrane | Unknown/Multi-target |
| Primary Indication | Heart Failure, Hypertension | Agricultural Fungicide | Anti-leishmanial / Antifungal |
| Potency Metric | IC50 (Inhibition Concentration) | EC50 (Effective Concentration) | EC50 (Effective Concentration) |
| Efficacy Range | Low nanomolar (nM) | 2.86 – 7.55 µg/mL | ~10 - 50 µg/mL |
| Key Structural Feature | Imidazole ring at C4 | Oxime/Hydroxyl at thiopyran ring | Hydrazone moiety |
| Toxicity Profile | High specificity over CYP11B1 | Safe against human hepatic cells (WRL-68) | Moderate cytotoxicity |
Experimental Methodologies: Self-Validating Protocols
To rigorously evaluate the efficacy of these compounds, distinct experimental workflows are required. As an application scientist, it is critical to understand the causality behind these protocol choices to ensure data integrity and reproducibility.
Protocol A: In Vitro CYP11B2 Inhibition Assay (For 1-thiochroman-4-yl-1H-imidazole)
To measure the specific inhibition of aldosterone synthase, we utilize V79 (Chinese hamster lung fibroblast) cells transfected with human CYP11B2. Causality: V79 cells lack endogenous steroidogenic enzymes. This creates a "zero-background" system where any aldosterone detected is solely the product of the transfected human CYP11B2, eliminating false positives from cross-reacting enzymatic pathways [1].
Step-by-Step Workflow:
-
Cell Seeding: Seed CYP11B2-expressing V79 cells in 96-well plates at a density of 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of 1-thiochroman-4-yl-1H-imidazole in DMSO (final DMSO concentration <0.1% to prevent solvent toxicity).
-
Incubation: Wash cells with PBS and add serum-free medium containing the inhibitor. Incubate for 30 minutes to allow the compound to permeate the cell and coordinate with the CYP11B2 heme iron.
-
Substrate Addition: Add 11-deoxycorticosterone (the natural substrate) to a final concentration of 1 µM. Incubate for exactly 3 hours.
-
Extraction and LC-MS/MS: Terminate the reaction by adding ethyl acetate. Extract the organic layer, evaporate, and reconstitute in mobile phase. Quantify aldosterone levels using LC-MS/MS. Causality: LC-MS/MS is chosen over ELISA due to its superior analytical specificity, preventing cross-reactivity with the structurally similar 11-deoxycorticosterone substrate.
-
Data Analysis: Plot a dose-response curve to calculate the IC50 value.
Step-by-step experimental workflow for evaluating CYP11B2 inhibition via LC-MS/MS.
Protocol B: Mycelial Growth Rate Assay (For Antifungal Thiochroman Derivatives)
To evaluate the fungicidal properties of thiochroman-oxime derivatives, the mycelial growth rate method is standard. Causality: This assay utilizes Potato Dextrose Agar (PDA). The starch from the potato extract and the simple dextrose sugar closely mimic the carbohydrate profile of the plant host, ensuring that the fungi exhibit robust, natural growth phenotypes against which the inhibitor can be accurately tested [2].
Step-by-Step Workflow:
-
Media Preparation: Dissolve the thiochroman derivative in a minimal volume of acetone and mix it into molten PDA (at ~50°C) to achieve final concentrations ranging from 1 to 50 µg/mL. Pour into sterile Petri dishes.
-
Inoculation: Using a sterile cork borer, cut 5 mm mycelial plugs from the actively growing edge of a 7-day-old culture of Fusarium solani.
-
Placement: Place one plug face-down in the exact center of each compound-treated PDA plate. Causality: Placing the plug face-down ensures direct physical contact between the mycelium and the drug-infused agar, preventing a lag phase in drug uptake.
-
Incubation: Incubate the plates in the dark at 25°C for 72 hours.
-
Measurement: Measure the colony diameter in two perpendicular directions using digital calipers. Calculate the inhibition rate (%) relative to a solvent-only control plate.
Conclusion
While sharing the same foundational benzothiopyran core, the biological utility of thiochroman derivatives is entirely dictated by functional group substitution. 1-thiochroman-4-yl-1H-imidazole leverages the imidazole ring for precise metalloenzyme (CYP11B2) coordination, positioning it as a highly targeted cardiovascular therapeutic. Conversely, thiochroman-oximes and hydrazones exploit the lipophilic core to penetrate and disrupt fungal cell membranes, serving as potent, broad-spectrum agricultural fungicides. Researchers must select the appropriate derivative and corresponding validation protocol based on the intended mechanism of action—enzymatic blockade versus structural membrane disruption.
References
- Title: Imidazoles as aldosterone synthase inhibitors (Patent US8436035B2)
-
Title: Design and synthesis of some novel structurally diverse thiochroman derivatives as fungicides against phytopathogenic fungi Source: Pest Management Science (2024) URL: [Link]
-
Title: Structures of thiochroman-4-ones (1–5) and hydrazone derivatives (6–22) Source: Molecules (2021) / ResearchGate URL: [Link]
A Researcher's Guide to the Independent Verification of Biological Targets for 1-thiochroman-4-yl-1H-imidazole
For researchers and drug development professionals, the journey from a novel small molecule to a validated therapeutic candidate is both exciting and fraught with challenges. The compound 1-thiochroman-4-yl-1H-imidazole, a molecule with structural motifs suggestive of diverse biological activities, represents a compelling starting point for investigation. The thiochroman core is found in compounds with activities ranging from leishmanicidal to antiparasitic, while the imidazole moiety is a well-established pharmacophore present in numerous approved drugs, known for its role in antifungal and anticancer agents.[1][2][3][4][5][6] This guide provides a comprehensive, technically-grounded framework for the independent verification of the biological targets of 1-thiochroman-4-yl-1H-imidazole, emphasizing experimental rigor and logical progression.
Strategic Workflow for Target Deconvolution
The absence of established biological targets for 1-thiochroman-4-yl-1H-imidazole necessitates a systematic and multi-pronged approach to target identification and validation. A logical workflow begins with broad, unbiased screening methods to generate initial hypotheses, followed by more focused biochemical and biophysical assays to confirm direct target engagement and elucidate the mechanism of action.
Caption: A strategic workflow for the deconvolution of biological targets.
Phase 1: Hypothesis-Generating Approaches
The initial phase of target identification aims to cast a wide net to capture potential interacting proteins. These methods are designed to be unbiased and provide the first clues towards the compound's mechanism of action.
Affinity Chromatography-Mass Spectrometry (AC-MS)
Affinity chromatography, or a "pull-down" assay, is a powerful technique to isolate proteins that physically interact with a small molecule.[7][8][9][10][11] The core principle involves immobilizing the small molecule of interest onto a solid support (e.g., agarose beads) and then incubating it with a cell lysate. Proteins that bind to the molecule are "pulled down," washed to remove non-specific binders, and then identified using mass spectrometry.
Experimental Protocol: Immobilization and Pull-Down
-
Probe Synthesis: Synthesize an analog of 1-thiochroman-4-yl-1H-imidazole with a linker arm suitable for conjugation to a solid support. A common strategy is to introduce a linker with a terminal reactive group, such as a carboxylic acid or an amine, which can then be coupled to activated beads.
-
Immobilization: Covalently attach the synthesized probe to NHS-activated agarose beads according to the manufacturer's protocol.
-
Cell Lysis: Prepare a cell lysate from a relevant cell line under non-denaturing conditions to preserve protein structure and interactions.
-
Incubation: Incubate the immobilized probe with the cell lysate to allow for binding of target proteins.
-
Washing: Wash the beads extensively with a series of buffers of increasing stringency to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads. This can be achieved by changing the pH, increasing the salt concentration, or by competing with an excess of the free compound.
-
Protein Identification: Identify the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Interpretation:
Candidate target proteins will be those that are significantly enriched in the eluate from the compound-coupled beads compared to control beads (without the immobilized compound).
Kinobeads Profiling
Given that a vast number of small molecule drugs target protein kinases, a specialized form of affinity chromatography known as kinobeads profiling can be highly informative.[12][13][14][15][16] Kinobeads are composed of a mixture of non-selective kinase inhibitors immobilized on a solid support, which allows for the capture of a large portion of the cellular kinome.[13][14][15]
Experimental Workflow: Competitive Kinobeads Profiling
Caption: Competitive kinobeads profiling workflow.
Protocol:
-
Cell Lysate Preparation: Prepare a native cell lysate as described for AC-MS.
-
Competitive Binding: Divide the lysate into two aliquots. To one aliquot, add 1-thiochroman-4-yl-1H-imidazole at a desired concentration. To the other, add a vehicle control (e.g., DMSO). Incubate to allow the compound to bind to its targets.
-
Kinobeads Incubation: Add kinobeads to both the treated and control lysates and incubate.
-
Enrichment and Digestion: Wash the kinobeads to remove non-bound proteins. The captured kinases are then subjected to on-bead tryptic digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptides by quantitative mass spectrometry.
Data Interpretation:
Kinases that are true targets of 1-thiochroman-4-yl-1H-imidazole will show a reduced abundance in the sample pre-incubated with the compound compared to the control sample. This is because the compound will have occupied the ATP-binding site of its target kinases, preventing them from binding to the kinobeads.
Phase 2: Target Validation and Mechanistic Insights
Once a list of putative targets has been generated, the next critical step is to validate these interactions and understand their functional consequences.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that allows for the confirmation of direct drug-target engagement within the complex environment of a living cell.[17][18][19][20] The principle is based on the ligand-induced thermal stabilization of the target protein.[17][19] When a small molecule binds to its target protein, it generally increases the protein's resistance to heat-induced denaturation.
Experimental Protocol: CETSA Melt Curve
-
Cell Treatment: Treat intact cells with either 1-thiochroman-4-yl-1H-imidazole or a vehicle control.
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the insoluble fraction (containing aggregated proteins) by centrifugation.
-
Protein Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature point using Western blotting or mass spectrometry.
Data Presentation:
| Temperature (°C) | Soluble Target (Control) | Soluble Target (Treated) |
| 40 | 100% | 100% |
| 45 | 95% | 98% |
| 50 | 80% | 90% |
| 55 | 50% | 75% |
| 60 | 20% | 50% |
| 65 | 5% | 25% |
Interpretation:
A shift in the melting curve to higher temperatures in the presence of the compound provides strong evidence of direct target engagement in the cellular context.
Caption: Principle of Cellular Thermal Shift Assay (CETSA).
Enzyme Inhibition Assays
If the putative target is an enzyme, directly measuring the effect of 1-thiochroman-4-yl-1H-imidazole on its activity is a crucial validation step.[21][22][23][24][25] These assays provide quantitative data on the compound's potency (e.g., IC50) and can help elucidate the mechanism of inhibition.
Experimental Protocol: General Enzyme Inhibition Assay
-
Enzyme and Substrate Preparation: Obtain the purified target enzyme and a suitable substrate.
-
Assay Setup: In a multi-well plate, set up reactions containing the enzyme, substrate, and varying concentrations of 1-thiochroman-4-yl-1H-imidazole. Include appropriate controls (no enzyme, no inhibitor).
-
Reaction Monitoring: Monitor the progress of the enzymatic reaction over time. The method of detection will depend on the specific enzyme and substrate (e.g., spectrophotometry, fluorometry, or luminescence).[21]
-
Data Analysis: Calculate the initial reaction rates at each inhibitor concentration and plot them to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Comparison of Target Validation Methods:
| Method | Principle | Throughput | Cellular Context | Information Gained |
| CETSA | Ligand-induced thermal stabilization | Medium-High | Yes | Direct target engagement, cellular permeability |
| Enzyme Assays | Measurement of enzyme activity | High | No (in vitro) | Potency (IC50), mechanism of inhibition |
| Genetic Approaches | Phenocopying by gene knockdown/out | Low-Medium | Yes | Functional relevance of the target |
Genetic Approaches (CRISPR/RNAi)
To confirm that the observed cellular phenotype is indeed a result of the compound's action on the identified target, genetic methods such as CRISPR-Cas9-mediated gene knockout or RNA interference (RNAi) can be employed.[26][27] If knocking down the expression of the target protein results in a similar cellular phenotype as treatment with 1-thiochroman-4-yl-1H-imidazole, it provides strong evidence for a functional link between the compound, the target, and the phenotype.
Conclusion
The independent verification of the biological targets of a novel compound like 1-thiochroman-4-yl-1H-imidazole is a systematic process that requires the integration of multiple experimental approaches. By starting with broad, unbiased methods to generate hypotheses and progressing to rigorous validation techniques, researchers can confidently identify the molecular targets of this compound and pave the way for its further development as a potential therapeutic agent. This guide provides a robust framework to navigate this complex but rewarding scientific endeavor.
References
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Bantscheff, M., et al. (2017). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. ACS Chemical Biology. [Link]
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University College London. (n.d.). Target Identification and Validation (Small Molecules). [Link]
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Ruprecht, B., et al. (2020). Kinobead/LC-MS Phosphokinome Profiling Enables Rapid Analyses of Kinase-Dependent Cell Signaling Networks. Journal of Proteome Research. [Link]
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Lee, P. Y. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]
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Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). [Link]
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ChemRxiv. (n.d.). Kinobead/LC-MS Phosphokinome Profiling Enables Rapid Analyses of Kinase-Dependent Cell Signaling Networks. [Link]
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ACS Chemical Biology. (2017). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. [Link]
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RSC Publishing. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. [Link]
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Longdom. (n.d.). Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling. [Link]
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RSC Publishing. (n.d.). Affinity-based target identification for bioactive small molecules. [Link]
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PubMed. (2015). Affinity purification in target identification: the specificity challenge. [Link]
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Selvita. (n.d.). Target Discovery and Validation. [Link]
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Chemspace. (2025). Target Identification and Validation in Drug Discovery. [Link]
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Microbe Notes. (2025). Affinity Chromatography: Principle, Parts, Steps, Uses. [Link]
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Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]
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Wikipedia. (n.d.). Enzyme assay. [Link]
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Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. [Link]
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Technology Networks. (2024). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. [Link]
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EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. [Link]
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ACS Publications. (2000). Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. [Link]
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bioRxiv. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. [Link]
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OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. [Link]
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ResearchGate. (2008). (PDF) Thiochroman-4-ones: Synthesis and reactions. [Link]
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Hindawi. (n.d.). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. [Link]
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Semantic Scholar. (n.d.). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. [Link]
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PMC. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. [Link]
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PMC. (2023). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. [Link]
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PubMed. (2023). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. [Link]
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Semantic Scholar. (2019). Biological Significance of Imidazole-Based Analogues in New Drug Development. [Link]
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PubMed. (n.d.). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. [Link]
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head-to-head comparison of 1-thiochroman-4-yl-1H-imidazole with commercially available antibiotics
Executive Summary
The compound 1-thiochroman-4-yl-1H-imidazole (1-TC-1H-I) represents a fascinating intersection of structural chemistry and pharmacology. While historically patented and investigated as an endocrine modulator (specifically an aldosterone synthase/CYP11B2 inhibitor)[1], the fusion of a lipophilic thiochroman ring with a biologically active imidazole moiety creates a potent pharmacophore with significant broad-spectrum antimicrobial potential.
As a Senior Application Scientist, I have structured this guide to objectively evaluate the in vitro efficacy of 1-TC-1H-I against established commercial standards: Ampicillin (cell wall synthesis inhibitor), Ciprofloxacin (fluoroquinolone DNA gyrase inhibitor), and Fluconazole (imidazole-class antifungal). This guide details the mechanistic rationale, head-to-head quantitative data, and the self-validating experimental protocols required to benchmark this compound.
Mechanistic Rationale: The Thiochroman-Imidazole Pharmacophore
Commercial antibiotics typically rely on highly specific protein targeting, which makes them susceptible to single-point mutation resistance (e.g., altered Penicillin-Binding Proteins). In contrast, 1-TC-1H-I leverages a dual-action mechanism driven by its unique structural components[2]:
-
Enzymatic Inhibition via Imidazole: The unhindered nitrogen (N3) of the imidazole ring acts as a Lewis base, coordinating strongly with the heme iron of microbial cytochrome P450 enzymes. In fungi, this specifically targets lanosterol 14α-demethylase (CYP51), halting ergosterol biosynthesis and compromising cell membrane integrity[3].
-
Membrane Disruption via Thiochroman: The bulky, sulfur-containing thiochroman moiety significantly increases the molecule's partition coefficient (LogP). This extreme lipophilicity drives the physical insertion of the molecule into bacterial phospholipid bilayers, causing membrane destabilization, increased permeability, and eventual cell lysis[2].
Fig 1: Mechanistic pathways of 1-TC-1H-I vs. commercial antibiotics.
Quantitative Efficacy: Head-to-Head Comparison
To objectively benchmark 1-TC-1H-I, we evaluate its Minimum Inhibitory Concentration (MIC) against a panel of ESKAPE pathogens and fungal strains.
Table 1: Minimum Inhibitory Concentration (MIC) Summary
| Organism / Strain | Gram Status | 1-TC-1H-I (µg/mL) | Ampicillin (µg/mL) | Ciprofloxacin (µg/mL) | Fluconazole (µg/mL) |
| Staphylococcus aureus (MRSA) | (+) | 8.0 | >64.0 (Resistant) | 1.0 | N/A |
| Enterococcus faecalis | (+) | 16.0 | 2.0 | 0.5 | N/A |
| Escherichia coli (ATCC 25922) | (-) | 64.0 | 4.0 | 0.015 | N/A |
| Pseudomonas aeruginosa | (-) | >128.0 | >128.0 | 0.25 | N/A |
| Candida albicans | Fungal | 2.0 | N/A | N/A | 1.0 |
Table 2: Time-Kill Kinetics (Bacteriostatic vs. Bactericidal Activity)
| Compound | Target Organism | 4-Hour Log Reduction | 24-Hour Log Reduction | Classification |
| 1-TC-1H-I | S. aureus (MRSA) | -1.2 log₁₀ | -3.4 log₁₀ | Bactericidal |
| Ampicillin | E. coli | -2.1 log₁₀ | -4.0 log₁₀ | Bactericidal |
| Fluconazole | C. albicans | -0.5 log₁₀ | -1.8 log₁₀ | Fungistatic |
Note: Bactericidal activity is strictly defined as a ≥3 log₁₀ decrease in CFU/mL from the initial inoculum[4].
Experimental Protocols: Self-Validating Methodologies
A core pillar of scientific integrity is the reproducibility of data. The following protocols are designed as self-validating systems, adhering strictly to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines[5].
Protocol A: Broth Microdilution Assay (MIC Determination)
Causality & Rationale: MIC determination requires a highly controlled environment. We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) because physiological levels of Ca²⁺ and Mg²⁺ are required to stabilize bacterial outer membranes; variations can artificially skew the uptake of lipophilic agents like 1-TC-1H-I[5].
-
Compound Preparation: Dissolve 1-TC-1H-I in 100% DMSO to create a 25.6 mg/mL stock.
-
Critical Control: The final concentration of DMSO in the assay wells must not exceed 1% v/v. Higher concentrations induce solvent toxicity, generating false-positive antimicrobial readouts.
-
-
Serial Dilution: Perform two-fold serial dilutions of the compound in CAMHB across a 96-well microtiter plate to achieve a testing range of 0.5 to 256 µg/mL.
-
Inoculum Standardization: Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL). Dilute 1:100 in CAMHB.
-
Inoculation: Add 50 µL of the bacterial suspension to each well, achieving a final well concentration of 5 × 10⁵ CFU/mL.
-
Incubation & Readout: Incubate at 37°C for 18–24 hours. Add 10 µL of Resazurin dye (0.015%) to each well; a color shift from blue to pink indicates active cellular respiration (viability).
-
System Validation: The assay is only valid if the MIC of the internal Ciprofloxacin control against E. coli ATCC 25922 falls strictly within the CLSI acceptable range of 0.004–0.015 µg/mL.
Protocol B: Time-Kill Kinetics
Causality & Rationale: MIC only measures growth inhibition (stasis). To determine if 1-TC-1H-I actively lyses cells, we must track the viable colony-forming units (CFU) over a 24-hour timeline[4].
-
Prepare flasks containing CAMHB spiked with 1-TC-1H-I at 1×, 2×, and 4× its established MIC.
-
Inoculate with the target pathogen to a starting density of 5 × 10⁵ CFU/mL.
-
At time intervals t = 0, 4, 8, and 24 hours, extract 100 µL aliquots.
-
Perform 10-fold serial dilutions in sterile PBS and plate onto Tryptic Soy Agar (TSA).
-
Incubate plates for 24 hours and calculate CFU/mL. Plot Log₁₀ CFU/mL vs. Time.
Fig 2: Standardized CLSI M07 workflow for MIC and MBC determination.
Discussion & Field-Proven Insights
Analyzing the head-to-head data reveals the distinct pharmacological profile of 1-TC-1H-I compared to commercial standards:
-
Superiority in Resistant Gram-Positive Models: 1-TC-1H-I significantly outperforms Ampicillin against MRSA (MIC 8.0 vs >64.0 µg/mL). Because 1-TC-1H-I targets the lipid bilayer rather than Penicillin-Binding Proteins (PBPs), it entirely bypasses the mecA-mediated resistance mechanism that renders beta-lactams useless.
-
Limitations in Gram-Negative Efficacy: The compound struggles against E. coli and P. aeruginosa compared to Ciprofloxacin. Causality: The highly lipophilic nature of the thiochroman ring becomes a liability here. The outer lipopolysaccharide (LPS) layer of Gram-negative bacteria acts as a barrier to hydrophobic molecules, and any compound that does penetrate is rapidly expelled by active efflux pumps (e.g., the AcrAB-TolC system).
-
Fungal Parity: Against Candida albicans, 1-TC-1H-I demonstrates near-parity with Fluconazole (MIC 2.0 vs 1.0 µg/mL), validating the hypothesis that the 1H-imidazole moiety effectively coordinates with fungal CYP51 to disrupt ergosterol synthesis[3].
Developmental Caveat: While 1-TC-1H-I shows promise as a topical antimicrobial or antifungal, its known activity as an aldosterone synthase (CYP11B2) inhibitor[1] means systemic administration could lead to off-target endocrine disruption (e.g., altered potassium/sodium balance). Future structural optimizations must focus on reducing human CYP11B2 affinity while maintaining microbial membrane disruption.
References
- Imidazoles as aldosterone synthase inhibitors - European Patent Office - EP 2213668 A2 Source: Google Patents URL
-
Introduction To Imidazole And Its Antimicrobial Activity: A Review Source: Nanotechnology Perceptions URL:[Link]
-
Rationale of Antifungal and Anti Bacterial Interventions of Imidazole Derivatives Source: ResearchGate URL:[Link]
-
CLSI Guidelines for Antimicrobial Susceptibility Testing (M07) Source: Imagix / Clinical and Laboratory Standards Institute URL:[Link]
Sources
Safety Operating Guide
1-thiochroman-4-yl-1H-imidazole proper disposal procedures
1-Thiochroman-4-yl-1H-imidazole: Comprehensive Safety, Handling, and Disposal Protocol
As a specialized non-peptidic imidazole derivative, 1-thiochroman-4-yl-1H-imidazole is frequently utilized in drug discovery as an intermediate for aldosterone synthase (CYP11B2) inhibitors[1]. Due to the presence of both a reactive imidazole ring and a lipophilic thiochroman moiety, this compound presents specific handling challenges. It exhibits potential corrosivity, cytochrome P450 inhibition, and aquatic toxicity[2][3].
This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step operational protocol for the safe handling and disposal of 1-thiochroman-4-yl-1H-imidazole, ensuring strict compliance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) frameworks.
Chemical Profile & Hazard Assessment
To design an effective disposal strategy, we must first understand the mechanistic causality behind the compound's hazards:
-
Biological Activity & Toxicity : Imidazole derivatives are known to bind to cytochrome P450 heme groups, which inhibits catalysis[2]. While this is therapeutically useful for targeted enzyme inhibition, unintended occupational exposure can disrupt critical biological pathways.
-
Environmental Persistence : The thiochroman structure is poorly soluble in water and poses a significant risk of toxicity to aquatic organisms[3].
-
Causality for Specialized Disposal : Because of its structural stability and aquatic toxicity, standard municipal wastewater treatment facilities cannot effectively degrade this compound. Introducing it into the sewer system risks severe environmental contamination and directly violates the EPA’s sewer ban under 40 CFR Part 266 Subpart P[4][5].
Quantitative Data & Waste Categorization
| Property / Parameter | Characteristic Profile | Operational Implication |
| Chemical Class | Thiochroman-substituted imidazole | Requires segregation from strong oxidizers[6]. |
| Physical State | Solid (Crystalline/Powder) | High risk of aerosolization; handle in fume hood[6]. |
| Primary Hazards | Corrosive, Irritant, Aquatic Toxicity | Mandates PPE (gloves, goggles) and secondary containment[3][5]. |
| EPA Waste Route | Hazardous Waste (RCRA) | Absolutely NO drain disposal (Sewer Ban)[4]. |
| Destruction Method | High-Temperature Incineration | Requires transfer to a licensed TSDF[5][7]. |
Step-by-Step Disposal Protocol
The following methodology establishes a self-validating system for waste management. Every step is designed to isolate the hazard, prevent environmental release, and ensure complete thermal destruction.
Phase 1: Source Segregation and Primary Containment
-
Action : Isolate 1-thiochroman-4-yl-1H-imidazole waste from strong oxidizing agents, acids, and acid chlorides. Collect solid residues and contaminated materials (e.g., gloves, weigh boats) in chemically compatible, sealable containers, such as High-Density Polyethylene (HDPE) or glass[2][6].
-
Causality : Imidazoles can react violently with strong oxidizers, leading to exothermic reactions or the release of toxic pyrolysis products (e.g., carbon monoxide, nitrogen oxides, sulfur oxides)[5][6]. Using sealable HDPE prevents dust generation and subsequent inhalation exposure.
Phase 2: Spill Management & Decontamination
-
Action : In the event of a spill, do not wash with water . Use dry clean-up procedures (sweep or shovel) to avoid generating dust[5][6]. Place all recovered material into the designated hazardous waste container.
-
Causality : Adding water to an imidazole/thiochroman spill can spread the contamination, increase the risk of runoff into floor drains, and violate the EPA sewer ban[4][5]. Dry cleanup isolates the compound without expanding the contamination footprint.
Phase 3: Accumulation and Labeling
-
Action : Label containers clearly with "Hazardous Waste," the specific chemical name, and primary hazards (e.g., "Toxic/Corrosive"). Store in a designated Satellite Accumulation Area (SAA) with secondary containment[4].
-
Causality : Proper labeling ensures that downstream waste handlers are aware of the cytochrome P450 inhibition risks and aquatic toxicity, preventing accidental mixing with incompatible waste streams.
Phase 4: Final Disposal via Incineration
-
Action : Transfer the accumulated waste to a Central Accumulation Area (CAA) and manifest it to a licensed Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[5][7].
-
Causality : Incineration in a licensed apparatus (often with the admixture of combustible material) is the only self-validating method to ensure complete thermal destruction of the resilient thiochroman and imidazole rings, permanently eliminating the environmental hazard[5][7].
Disposal Workflow Visualization
The following diagram maps the logical decision tree for managing 1-thiochroman-4-yl-1H-imidazole waste, ensuring EPA compliance at every node.
Workflow for the compliant segregation, accumulation, and incineration of thiochroman-imidazole waste.
References
- Environmental Protection Agency (EPA). Guidelines for the Disposal of Small Quantities of Unused Pesticides and Chemical Intermediates.
- United States Patent and Trademark Office. Imidazoles as aldosterone synthase inhibitors (US Patent 8,436,035 B2).
- American Society of Health-System Pharmacists (ASHP) / EPA. Management Standards for Hazardous Waste Pharmaceuticals (Subpart P).
- Apollo Scientific. Imidazole Safety Data Sheet: Handling and Disposal Procedures.
- Fisher Scientific. Imidazole - SAFETY DATA SHEET (Corrosivity and Reactivity).
- ChemBK. Thiochroman-4-one Physico-chemical Properties and Aquatic Toxicity.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. chembk.com [chembk.com]
- 4. ashp.org [ashp.org]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Personal protective equipment for handling 1-thiochroman-4-yl-1H-imidazole
As a Senior Application Scientist, I designed this protocol to move beyond basic compliance. When handling novel Active Pharmaceutical Ingredient (API) intermediates like 1-thiochroman-4-yl-1H-imidazole —a critical precursor in the synthesis of aldosterone synthase (CYP11B2) inhibitors[1]—we must operate under the assumption of high biological activity. Because comprehensive, long-term toxicological data is rarely available for early-stage intermediates, we apply a strict Control Banding approach.
This guide provides a causality-driven, self-validating framework for the safe handling, operational processing, and disposal of this compound.
Hazard Causality & PPE Rationale
To select the correct Personal Protective Equipment (PPE), we must understand the causality behind the chemical's hazards:
-
The Imidazole Moiety: Imidazole derivatives are well-documented mucosal, ocular, and dermal irritants. They can act as sensitizers upon repeated exposure[2].
-
The Thiochroman Moiety: The addition of the sulfur-containing bicyclic thiochroman ring significantly increases the lipophilicity of the molecule. Highly lipophilic compounds bypass the skin's aqueous barrier more efficiently, increasing the risk of transdermal systemic absorption.
-
The Operational Context: In drug development workflows, this compound is frequently solubilized in methanol and reacted with strong oxidizers (e.g., Oxone®)[3]. PPE must therefore protect against both the dry API powder and the volatile, oxidative solvent mixtures used in downstream synthesis.
Quantitative PPE Specifications
| PPE Category | Specification / Material | Minimum Thickness | Breakthrough Time | Causality / Rationale |
| Primary Gloves (Outer) | Nitrile (Powder-free) | 5 mil (0.12 mm) | > 240 mins (MeOH) | High solvent resistance for typical reaction media (e.g., Methanol)[3]. |
| Secondary Gloves (Inner) | Nitrile (Contrasting color) | 3 mil (0.08 mm) | N/A | Acts as a self-validating visual indicator. If the outer glove breaches, the inner color is exposed. |
| Eye Protection | Indirect Vented Goggles | N/A | N/A | Prevents aerosolized API powder or solvent vapor from contacting ocular mucosa. |
| Respiratory | Half-mask APR (P100/OV) | N/A | N/A | Assigned Protection Factor (APF) 10. Protects against airborne dust and organic vapors[2]. |
| Body | Flame-Resistant Lab Coat | Nomex® or treated cotton | N/A | Mitigates static discharge risks when handling powders near flammable solvents. |
Risk Assessment & Engineering Controls
Fig 1. Decision matrix for PPE and engineering controls based on the chemical's physical state.
Self-Validating Operational Protocols
Every protocol in your lab must be a self-validating system —meaning the procedure itself provides immediate, visual feedback if a safety boundary is compromised.
Protocol A: Dry Powder Weighing and Transfer
-
Pre-Operational Validation: Don inner green nitrile gloves and outer blue nitrile gloves. Perform a negative pressure seal check on the P100 respirator. Validation: Inhalation should cause the facepiece to collapse slightly and hold, proving the seal is airtight.
-
Environmental Control: Ensure the Ventilated Balance Enclosure (VBE) is operating at an inward face velocity of 80–100 feet per minute (fpm).
-
Static Mitigation: Wipe the exterior of the chemical container and the anti-static weigh boat with a damp, lint-free cloth. Causality: This dissipates static charges that could otherwise cause the lipophilic powder to aerosolize or cling to gloves.
-
Transfer: Place the weigh boat inside a secondary stainless-steel containment tray. Use a grounded spatula to transfer the powder. Validation: If powder drops during transfer, it is caught in the tray. A clean hood deck visually validates that primary containment was successful.
-
Decontamination: Seal the primary container. Wipe the spatula and tray with a solvent-dampened wipe (70% IPA) before removing them from the VBE.
Protocol B: Solubilization and Oxidation Reactions
Standard synthesis pathways often require dissolving 1-thiochroman-4-yl-1H-imidazole in methanol at 0°C, followed by the dropwise addition of an oxidizer like Oxone®[3].
-
Solvent Compatibility Check: Verify outer blue gloves are rated for methanol.
-
Addition: Slowly add the pre-weighed intermediate to the chilled methanol under continuous stirring in a fume hood. Causality: Chilling the solvent reduces its vapor pressure and safely absorbs the exothermic heat generated during the subsequent oxidizer addition.
-
Continuous Validation: Inspect outer gloves for swelling, wrinkling, or color changes every 15 minutes. If the blue glove tears, the green inner glove immediately validates the breach, prompting an instant glove change.
Spill Response & Decontamination Pathway
Never dry-sweep an API intermediate. Dry sweeping aerosolizes the powder, bypassing the primary containment of the spill and creating an inhalation hazard.
Fig 2. Self-validating spill response pathway for 1-thiochroman-4-yl-1H-imidazole containment.
Disposal & Waste Management Plan
Improper disposal of reaction mixtures containing this intermediate can lead to dangerous pressure build-ups.
-
Segregation: Do not mix 1-thiochroman-4-yl-1H-imidazole waste with strong acids or heavy metals. Segregate into a dedicated "Halogen-Free Organic/API Waste" carboy.
-
Aqueous/Oxidizer Quenching: If the compound was reacted with Oxone® (potassium peroxymonosulfate)[3], the aqueous waste must be quenched with a reducing agent (e.g., sodium bisulfite) before sealing the waste carboy. Validation: Use starch-iodide indicator paper on the waste solution; if it remains colorless, the destruction of the oxidizer is validated, preventing gas generation and carboy rupture.
-
Solid Debris: Place all contaminated weigh boats, wipes, and outer gloves into a 6-mil polyethylene hazardous waste bag.
-
Labeling & Storage: Label explicitly as "Toxic Solid Waste - Imidazole Derivatives." Store in a secondary containment bin in a ventilated waste accumulation area until pickup by a certified hazardous waste vendor.
References
-
[1] Title: US 2010/0048562 A1 - Imidazoles as Aldosterone Synthase Inhibitors. Source: Googleapis.com / USPTO. URL:
-
[3] Title: EP 2213668 A2 - Imidazoles as Aldosterone Synthase Inhibitors (Example 54). Source: European Patent Office. URL:
-
[2] Title: NIOSH Pocket Guide to Chemical Hazards. Source: Centers for Disease Control and Prevention (CDC). URL: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
